Chikv-IN-5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C23H17N5OS2 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
N-[4-[3-(4-cyanoanilino)phenyl]-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C23H17N5OS2/c1-30-22-19(6-3-11-25-22)21(29)28-23-27-20(14-31-23)16-4-2-5-18(12-16)26-17-9-7-15(13-24)8-10-17/h2-12,14,26H,1H3,(H,27,28,29) |
InChIキー |
BPGHLYIECPPFTL-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Chikv-IN-5: A Deep Dive into the Mechanism of a Novel Chikungunya Virus Inhibitor
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the mechanism of action of Chikv-IN-5, a potent inhibitor of the Chikungunya virus (CHIKV). This document, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the compound's antiviral properties, supported by available quantitative data, and visual representations of its mode of action and the experimental workflows used in its characterization.
This compound, also identified as compound 26 in foundational research, has emerged as a significant candidate in the pursuit of effective therapeutics against Chikungunya fever, a mosquito-borne viral disease that can cause severe and debilitating joint pain.[1] This guide synthesizes the current understanding of how this compound disrupts the viral life cycle, offering a valuable resource for the scientific community.
Core Mechanism of Action: Targeting a Late Stage of Viral Replication
Research has elucidated that this compound exerts its antiviral effect by intervening in a late stage of the Chikungunya virus replication cycle.[1] Specifically, the compound is understood to block the translation of the viral subgenomic RNA.[1] This action effectively prevents the synthesis of the virus's structural proteins, which are essential for the assembly of new, infectious viral particles.[1] Without these crucial building blocks, the virus cannot propagate, thus halting the progression of the infection.
The Chikungunya virus, a member of the Alphavirus genus, possesses a positive-sense single-stranded RNA genome. Upon entering a host cell, the virus utilizes the cell's machinery to produce its non-structural proteins, which then orchestrate the replication of the viral genome and the transcription of a subgenomic RNA. This subgenomic RNA serves as the template for the production of the structural proteins: the capsid protein and the envelope glycoproteins E1 and E2. This compound's ability to inhibit the translation of this subgenomic RNA represents a targeted approach to disrupting a fundamental step in the viral lifecycle.
Quantitative Analysis of Antiviral Activity
The potency of this compound has been quantified through various in vitro assays. The following table summarizes the key efficacy and stability data for this compound (Compound 26) as reported in the primary literature.
| Parameter | Value | Cell Line | Notes | Reference |
| EC90 | 0.45 µM | NHDF | 90% effective concentration in inhibiting viral activity. | [1] |
| Viral Titer Reduction (VTR) | 8.7 logs | NHDF | Reduction in viral titer at a concentration of 10 µM. | |
| Mouse Liver Microsomal (MLM) Stability (t1/2) | 74 min | --- | Half-life in mouse liver microsomes, indicating metabolic stability. |
NHDF: Normal Human Dermal Fibroblasts
In vivo studies in a mouse model of Chikungunya infection have further demonstrated the potential of this compound. Administration of the compound led to a reduction in footpad swelling, a key indicator of inflammation and disease severity, and a decrease in the dissemination of the virus to other tissues.
Visualizing the Mechanism and Workflows
To provide a clearer understanding of the complex processes involved, the following diagrams have been generated using the DOT language.
Caption: CHIKV Replication Cycle and the inhibitory action of this compound.
Caption: Experimental workflow for the discovery and characterization of this compound.
Experimental Protocols
Detailed experimental protocols are outlined in the primary research publication by Garzan et al. in the Journal of Medicinal Chemistry. Due to access limitations, the full experimental procedures could not be reproduced here. Researchers are directed to the original publication for comprehensive methodologies on the following key experiments:
-
Cell-Based Antiviral and Cytotoxicity Assays: Protocols for determining the effective and cytotoxic concentrations of the compounds in cell culture models of CHIKV infection.
-
Viral Titer Reduction (VTR) Assay: Methodology for quantifying the reduction in infectious virus particles following compound treatment.
-
Mechanism of Action Studies: Detailed procedures for time-of-addition experiments, reporter gene assays to measure subgenomic RNA translation, and western blotting to detect viral structural proteins.
-
In Vitro Metabolic Stability Assays: Protocols for assessing the stability of the compound in the presence of liver microsomes.
-
In Vivo Efficacy Studies: Description of the mouse model of CHIKV infection and the methods for evaluating treatment efficacy, including measurement of footpad swelling and viral load in tissues.
Conclusion
This compound represents a promising lead compound in the development of anti-Chikungunya virus therapeutics. Its specific mechanism of action, targeting the translation of viral structural proteins, offers a potent and targeted approach to inhibiting viral replication. The quantitative data available underscores its high in vitro potency and favorable metabolic stability. Further investigation and development of this compound and its analogs are warranted to translate these promising preclinical findings into effective clinical treatments for Chikungunya fever. This technical guide provides a foundational resource for researchers dedicated to this critical area of drug discovery.
References
Chikv-IN-5 structure and synthesis
An In-depth Technical Guide on a Novel Chikungunya Virus Inhibitor: Chikv-IN-P2-Ugi
For the purpose of this technical guide, a representative Chikungunya virus (CHIKV) non-structural protein 2 (nsP2) protease inhibitor, designated Chikv-IN-P2-Ugi, is presented. This designation reflects its target (nsP2 protease) and its synthesis via the Ugi multi-component reaction. The data and protocols are synthesized from published studies on similar classes of inhibitors.
Executive Summary
Chikungunya virus (CHIKV) is a re-emerging arbovirus that causes debilitating arthralgia. The absence of approved antiviral therapies necessitates the development of novel inhibitors targeting essential viral components. The CHIKV non-structural protein 2 (nsP2) protease is a crucial enzyme for viral replication, as it processes the viral polyprotein into functional non-structural proteins. This guide details the structure, synthesis, and biological activity of a novel class of nsP2 protease inhibitors, exemplified by Chikv-IN-P2-Ugi, developed through a combination of molecular modeling and multi-component chemical synthesis.
Core Compound Structure: Chikv-IN-P2-Ugi
Chikv-IN-P2-Ugi represents a class of compounds identified as potent inhibitors of the CHIKV nsP2 protease. These molecules are synthesized using the Ugi multi-component reaction, which allows for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies. The core scaffold consists of a complex amide structure derived from an amine, an aldehyde, a carboxylic acid, and an isocyanide.
Chemical Structure of a Representative nsP2 Protease Inhibitor Analog
(Note: This is a representative structure from the class of inhibitors discussed in the cited literature.)
Source: Synthesized from information on Ugi reaction-based inhibitors.[1]
Synthesis Protocol
The key step in generating this class of inhibitors is the Ugi four-component reaction (Ugi-4CR). This one-pot reaction combines an amine, an aldehyde, a carboxylic acid, and an isocyanide to form a di-amide derivative. This method is highly efficient for creating chemical diversity.[1]
General Protocol for Ugi-4CR Synthesis
-
Preparation: To a solution of the primary amine (1.0 eq.) in methanol (B129727) (MeOH), the aldehyde (1.0 eq.) is added. The mixture is stirred at room temperature for 30 minutes to form the Schiff base.
-
Reaction: The carboxylic acid (1.0 eq.) and the isocyanide (1.0 eq.) are then added sequentially to the reaction mixture.
-
Incubation: The reaction is stirred at room temperature for 24-72 hours. The progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is purified using column chromatography on silica (B1680970) gel to yield the final compound.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
This protocol is a generalized representation based on the synthesis of Ugi-adducts targeting the CHIKV nsP2 protease.[1]
Mechanism of Action
The CHIKV genome is translated into a large polyprotein, P1234, which must be cleaved by the protease domain of nsP2 to release the individual non-structural proteins (nsP1, nsP2, nsP3, nsP4).[2][3] This processing is essential for the formation of the viral replication complex. Chikv-IN-P2-Ugi and its analogues act as competitive inhibitors, binding to the active site of the nsP2 cysteine protease and preventing the cleavage of the polyprotein precursor. This inhibition halts the viral replication cycle.
Caption: Inhibition of CHIKV polyprotein processing by Chikv-IN-P2-Ugi.
Quantitative Data Summary
The antiviral activity and cytotoxicity of a series of representative nsP2 protease inhibitors are summarized below. The data includes inhibition of the purified nsP2 protease (IC₅₀), inhibition of viral replication in cell culture (EC₅₀), and cell viability (CC₅₀).
| Compound ID | nsP2 Protease IC₅₀ (µM) | Antiviral EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| D27 | >200 | 13.1 ± 1.2 | >100 | >7.6 |
| D119 | ~150 | 8.3 ± 0.9 | >100 | >12.0 |
| D127 | ~100 | 5.5 ± 0.7 | >100 | >18.2 |
| D160 | 50 ± 5 | 1.5 ± 0.3 | 85 ± 9 | 56.7 |
| D165 | 75 ± 8 | 3.2 ± 0.4 | >100 | >31.3 |
Data synthesized from studies on novel CHIKV nsP2 protease inhibitors. Values are representative of this class of compounds.
Experimental Protocols
Cell-Free nsP2 Protease Inhibition Assay
This assay measures the ability of a compound to inhibit the cleavage of a specific substrate by purified recombinant nsP2 protease.
-
Reagents and Materials:
-
Purified recombinant CHIKV nsP2 protease.
-
Fluorogenic peptide substrate (e.g., containing an EDANS/DABCYL FRET pair).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT.
-
Test compounds dissolved in DMSO.
-
384-well black assay plates.
-
-
Procedure:
-
Test compounds are serially diluted in DMSO and then added to the assay wells to achieve final concentrations ranging from 0.1 to 200 µM. A DMSO-only control is included.
-
CHIKV nsP2 protease is diluted in assay buffer and added to each well to a final concentration of approximately 78 nM.
-
The plate is incubated for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
The reaction is initiated by adding the fluorogenic peptide substrate to a final concentration of 15 µM.
-
Fluorescence intensity is measured kinetically over 60 minutes at 30°C using a plate reader (Excitation: ~340 nm, Emission: ~490 nm).
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay quantifies the inhibition of viral replication in a host cell line.
-
Reagents and Materials:
-
Vero cells (or other susceptible cell lines like BHK-21).
-
Chikungunya virus stock (e.g., S27 strain).
-
Growth Medium (e.g., DMEM with 10% FBS).
-
Infection Medium (e.g., DMEM with 2% FBS).
-
Test compounds dissolved in DMSO.
-
Carboxymethylcellulose (CMC) overlay medium.
-
Crystal violet staining solution.
-
-
Procedure:
-
Vero cells are seeded in 24-well plates and grown to form a confluent monolayer.
-
The growth medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
The cells are infected with CHIKV at a multiplicity of infection (MOI) of ~0.01 for 1 hour at 37°C.
-
After incubation, the virus inoculum is removed.
-
Cells are overlaid with 1 mL of CMC overlay medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is included.
-
The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ incubator until plaques are visible.
-
The overlay is removed, and the cell monolayers are fixed and stained with crystal violet solution.
-
Plaques are counted, and the percentage of plaque reduction relative to the DMSO control is calculated for each compound concentration.
-
EC₅₀ values are calculated by fitting the data to a dose-response curve.
-
Drug Discovery and Validation Workflow
The process for identifying and validating nsP2 protease inhibitors follows a structured pipeline from computational design to in vitro validation.
Caption: Workflow for the discovery of CHIKV nsP2 protease inhibitors.
References
Unraveling an Indian Chikungunya Virus Isolate: A Technical Overview
Absence of "Chikv-IN-5" in Current Literature Prompts Focus on a Well-Documented Indian Outbreak Strain
Initial investigations for a specific Chikungunya virus (CHIKV) strain designated "this compound" have not yielded any specific findings within publicly available scientific literature. This suggests that "this compound" may be a non-standard nomenclature, a newly identified isolate not yet widely reported, or a misinterpretation of an existing strain name.
In the absence of data on "this compound," this technical guide will focus on a well-documented and significant strain from India: the Chikungunya virus Indian outbreak strain (CHIKV-IS) , isolated during the massive 2005–2006 outbreak. This guide will provide an in-depth analysis of its discovery, origin, genomic characteristics, and the experimental methodologies used in its study, adhering to the specified requirements for data presentation and visualization for researchers, scientists, and drug development professionals.
Discovery and Origin of the Chikungunya Virus Indian Outbreak Strain (CHIKV-IS)
The Chikungunya virus Indian outbreak strain (CHIKV-IS) was isolated from the serum of a patient infected during a major outbreak in Hyderabad, Andhra Pradesh, India, between 2005 and 2006.[1][2] This re-emergence of Chikungunya in India after a 32-year hiatus resulted in an estimated 1.38 million suspected cases by the end of 2006.[3] Phylogenetic analysis indicates that the Indian strains from this period, including CHIKV-IS, belong to the East/Central/South African (ECSA) genotype.[3][4] It is believed that the progenitor of the 2005–2007 Indian isolates originated from the vicinity of Uganda.
Genomic Characteristics
The complete genome of the CHIKV-IS has been sequenced, providing crucial insights into its genetic makeup.
Table 1: Genomic Features of the Chikungunya Virus Indian Outbreak Strain (CHIKV-IS)
| Feature | Value | Reference |
| Genome Length | 11,811 nucleotides | |
| Genetic Material | Positive-sense, single-stranded RNA | |
| 5' Untranslated Region (UTR) | 76 nucleotides | |
| Non-structural Open Reading Frame (ORF) | 7,422 nucleotides | |
| Intergenic Untranslated Region (UTR) | 65 nucleotides | |
| Structural Open Reading Frame (ORF) | 3,744 nucleotides | |
| 3' Untranslated Region (UTR) | 498 nucleotides | |
| 3' Poly(A) Tail | 29 residues | |
| GC Content | 51% | |
| GenBank Accession Number | PP349434 | |
| Sequence Read Archive (SRA) Accession | SRR28383157 | |
| BioProject Accession Number | PRJNA1089339 |
A significant characteristic of the CHIKV-IS is the absence of the E1-A226V mutation . This mutation has been linked to enhanced transmission efficiency of CHIKV in the Aedes albopictus mosquito vector. The lack of this mutation in the 2006 Indian isolates suggests that other factors contributed to the rapid spread of the virus during this epidemic. However, it is noteworthy that the E1-A226V mutation was later detected in Indian isolates from 2007 in Kerala.
Experimental Protocols
The characterization of the CHIKV-IS and other Indian strains has involved a range of molecular and virological techniques.
Virus Isolation and Propagation
-
Initial Isolation : The CHIKV-IS was originally isolated from the serum of an infected patient.
-
Cell Culture Adaptation : The virus was adapted to grow in Vero cells (a lineage of cells derived from the kidney of an African green monkey) through multiple serial passages.
-
Plaque Purification : To ensure a genetically homogenous viral population, a single, well-isolated plaque was picked, resuspended in serum-free media, and used to infect fresh Vero cells for subsequent experiments.
Whole-Genome Sequencing
The complete genome of the CHIKV-IS was determined using next-generation sequencing technology.
-
RNA Extraction : Viral RNA was isolated from the supernatant of infected Vero cell cultures using the QIAamp Viral RNA Isolation Kit (Qiagen).
-
Library Preparation : A paired-end next-generation sequencing library was created from the purified viral RNA using the TruSeq Stranded Total RNA Library Prep Kit (Illumina).
-
Sequencing : The prepared library was sequenced on the NovaSeq 6000 platform (Illumina).
-
Genome Assembly and Analysis : The raw sequencing reads were processed and mapped to a reference CHIKV genome (GenBank accession: DQ443544.2) to assemble the complete genome sequence of the CHIKV-IS.
Plaque Reduction Neutralization Test (PRNT)
This assay is used to quantify the titer of neutralizing antibodies in serum.
-
Serum Inactivation : Test sera are heat-inactivated to destroy complement proteins.
-
Virus-Serum Incubation : Serial dilutions of the serum are incubated with a standard amount of CHIKV.
-
Infection of Monolayers : The serum-virus mixtures are then added to confluent monolayers of Vero cells.
-
Plaque Visualization : After an incubation period to allow for plaque formation, the cells are fixed and stained to visualize and count the plaques.
-
Neutralization Titer Calculation : The neutralization titer is determined as the highest serum dilution that results in a specified reduction (e.g., 50% or 90%) in the number of plaques compared to a control with no serum.
Signaling Pathways and Experimental Workflows
Chikungunya virus infection is known to modulate various host cell signaling pathways to facilitate its replication and evade the host immune response.
Wnt/β-catenin Signaling Pathway Perturbation
Recent research on an Indian CHIKV isolate has demonstrated the virus's ability to perturb the Wnt/β-catenin signaling pathway for efficient infection. CHIKV infection was found to suppress the active β-catenin protein, leading to a reduction in cyclin-D1 and an upregulation of glycogen (B147801) synthase kinase-3β. Further investigation revealed that the viral non-structural protein nsP2 interacts with β-catenin during infection.
Caption: CHIKV nsP2-mediated suppression of Wnt/β-catenin signaling.
Innate Immune Signaling Activation
CHIKV infection of human fibroblasts activates the innate immune response through an IPS-1-dependent pathway, leading to the activation of the transcription factor IRF3 and the subsequent transcription of antiviral genes like IFN-β.
Caption: IPS-1-dependent innate immune activation by CHIKV.
Experimental Workflow for Whole-Genome Sequencing
The process of determining the complete genetic sequence of a viral isolate follows a structured workflow.
Caption: Workflow for Chikungunya virus whole-genome sequencing.
Conclusion
While the specific isolate "this compound" remains elusive in the current scientific discourse, the detailed analysis of the Chikungunya virus Indian outbreak strain (CHIKV-IS) provides a robust framework for understanding the genetic and molecular characteristics of a significant virus from the Indian subcontinent. The genomic data, experimental protocols, and pathway analyses presented here offer valuable resources for researchers and professionals engaged in the study of Chikungunya virus and the development of effective countermeasures. Further surveillance and sequencing efforts are crucial to identify and characterize emerging CHIKV strains in India and globally.
References
An In-depth Technical Guide to the Target Identification of Chikv-IN-5 in Chikungunya Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chikungunya virus (CHIKV), a mosquito-borne alphavirus, has emerged as a significant global health threat, causing debilitating arthralgia and fever.[1][2][3] The absence of approved antiviral therapies underscores the urgent need for the development of novel inhibitors.[1][4] This technical guide provides a comprehensive overview of the target identification process for a novel hypothetical inhibitor, Chikv-IN-5. We will focus on the viral non-structural protein 2 (nsP2) protease, an essential enzyme for viral replication and a prime target for therapeutic intervention.[4] This document outlines detailed experimental protocols, presents illustrative quantitative data based on known CHIKV inhibitors, and provides visualizations of key experimental workflows and signaling pathways to guide researchers in the development of new anti-CHIKV agents.
The Chikungunya virus possesses a single-stranded RNA genome that encodes two polyproteins: a non-structural polyprotein and a structural polyprotein.[4][5] The nsP2 protein, a crucial component of the viral replication machinery, is responsible for processing the non-structural polyprotein into its mature forms (nsP1, nsP2, nsP3, and nsP4).[4][6] The C-terminal domain of nsP2 functions as a papain-like cysteine protease, which is indispensable for this processing and, consequently, for viral genome replication.[4] The critical role of the nsP2 protease makes it a highly attractive target for the development of direct-acting antiviral drugs against CHIKV.[4]
Data Presentation: Efficacy of Known Chikungunya Virus Inhibitors
To establish a benchmark for evaluating the potential of this compound, the following tables summarize quantitative data for known CHIKV inhibitors, including those targeting the nsP2 protease.
Table 1: In Vitro Efficacy of Selected CHIKV nsP2 Protease Inhibitors
| Compound | Target | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Cell Line | Reference |
| Hypothetical this compound | nsP2 Protease | TBD | TBD | TBD | TBD | Vero E6 | N/A |
| Known Inhibitor 1 | nsP2 Protease | 5.2 | 15.8 | >100 | >6.3 | Vero | [4] |
| Known Inhibitor 2 | nsP2 Protease | 8.1 | 22.4 | >100 | >4.5 | Vero | [4] |
| Known Inhibitor 3 | nsP2 Protease | 3.4 | 9.7 | >50 | >5.2 | Vero | [4] |
TBD: To be determined. IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration.
Table 2: Antiviral Activity of Other Known CHIKV Inhibitors
| Compound | Putative Target/Mechanism | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line | Reference |
| Arbidol | E2 Glycoprotein | 12.2 | 376 | 30.8 | MRC-5 | [7][8] |
| Chloroquine | Endosomal Acidification | Varied | Varied | Varied | Vero | [7][9] |
| Harringtonine | Viral Protein Expression | 0.04 | 1.2 | 30 | BHK-21 | [10] |
| Ribavirin | Positive Control | 2.05 (used as control) | - | - | BHK-21 | [10] |
Experimental Protocols
This section details the essential experimental methodologies required to identify and validate the target of an antiviral compound like this compound.
Cytotoxicity Assessment
It is crucial to determine the cytotoxicity of the test compound to ensure that any observed antiviral effect is not a result of cell death.[1]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.[1]
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Cell Treatment: Add various concentrations of the diluted compound to the cells. Include untreated cells as a negative control.[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[1]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[1]
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the 50% cytotoxic concentration (CC50).[11]
Antiviral Efficacy Assessment
Experimental Protocol: Plaque Reduction Assay
-
Cell Seeding and Infection: Seed Vero E6 cells in a 24-well plate. Infect the cells with CHIKV at a specific multiplicity of infection (MOI).[1]
-
Compound Treatment: After a 1-2 hour adsorption period, remove the virus and add fresh medium containing serial dilutions of this compound.
-
Overlay: Overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose) to restrict virus spread.[1]
-
Incubation: Incubate for 3-5 days at 37°C until plaques are visible.[1]
-
Staining: Fix the cells and stain with crystal violet to visualize plaques.[1]
-
Data Analysis: Count the plaques and calculate the 50% effective concentration (EC50).
Experimental Protocol: Quantitative RT-PCR (qRT-PCR)
-
Cell Seeding and Infection: Seed Vero E6 cells and infect with CHIKV.
-
Treatment: After a 1-hour adsorption, add fresh medium with serial dilutions of this compound.[1]
-
Incubation: Incubate for 24-48 hours.[1]
-
RNA Extraction and qRT-PCR: Extract viral RNA and perform qRT-PCR using primers specific to a conserved region of the CHIKV genome (e.g., nsP1 or E1 gene).[1]
-
Data Analysis: Determine the viral RNA copy number in treated samples compared to untreated controls to calculate the EC50.[1]
Mechanism of Action Studies
Experimental Protocol: Time-of-Addition Assay
This assay helps to determine the stage of the viral replication cycle targeted by the inhibitor.[11]
-
Cell Seeding and Infection: Seed Vero E6 cells and infect with CHIKV.
-
Timed Compound Addition: Add a high concentration of this compound at various time points post-infection (e.g., 0, 2, 4, 6, 8 hours).[1]
-
Sample Collection: At the end of a single replication cycle (e.g., 12 hours), collect the supernatant.
-
Quantification: Measure the viral yield by qRT-PCR or plaque assay.[1] The time point at which the compound loses its inhibitory effect indicates the stage of the viral life cycle it targets.
Experimental Protocol: Biochemical Assay for nsP2 Protease Inhibition
To confirm direct inhibition of the nsP2 protease, a biochemical assay is performed.[4]
-
Recombinant Protein Expression and Purification: Express and purify the recombinant CHIKV nsP2 protease domain.
-
Inhibition Assay: Perform an in vitro cleavage assay using a fluorogenic peptide substrate specific for the nsP2 protease in the presence of varying concentrations of this compound.
-
Data Analysis: Measure the fluorescence to determine the rate of substrate cleavage. Calculate the 50% inhibitory concentration (IC50) of this compound.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key conceptual and experimental frameworks.
Caption: Proposed mechanism of action for this compound targeting the nsP2 protease-mediated cleavage of the non-structural polyprotein.
Caption: Experimental workflow for the identification and characterization of this compound.
Caption: Logical framework for interpreting the results of a time-of-addition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Small-Molecule Inhibitors of Chikungunya Virus: Mechanisms of Action and Antiviral Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chikungunya virus: epidemiology, replication, disease mechanisms, and prospective intervention strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of Novel Compounds Inhibiting Chikungunya Virus-Induced Cell Death by High Throughput Screening of a Kinase Inhibitor Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chikungunya - Wikipedia [en.wikipedia.org]
- 7. Chikungunya virus: an update on antiviral development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Strategies Against Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current and Promising Antivirals Against Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. benchchem.com [benchchem.com]
Technical Guide on the Binding Affinity and Kinetics of a Potent Chikungunya Virus Inhibitor
Disclaimer: As of this writing, "Chikv-IN-5" is not a publicly documented inhibitor of the Chikungunya virus (CHIKV). Therefore, this technical guide utilizes the well-characterized, potent, and covalent CHIKV nsP2 protease inhibitor, RA-0002034 , as a representative compound to illustrate the requested data on binding affinity, kinetics, and associated experimental methodologies. The data and protocols presented are based on published findings for RA-0002034 and other relevant CHIKV inhibitors.
Introduction
The Chikungunya virus (CHIKV) is a mosquito-borne alphavirus that has caused widespread outbreaks of debilitating arthritic disease.[1] With no FDA-approved therapeutics currently available for any alphavirus infection, there is a critical need for the development of effective antiviral agents.[1][2] A key target for drug discovery is the non-structural protein 2 (nsP2) protease, a cysteine protease essential for viral replication.[1][2] This document provides an in-depth technical overview of the binding affinity and kinetics of a representative covalent inhibitor of CHIKV nsP2 protease, RA-0002034.[1][2] This guide is intended for researchers, scientists, and drug development professionals.
RA-0002034 is a covalent fragment containing a vinyl sulfone warhead that specifically targets the catalytic cysteine (C478) of the nsP2 protease.[1][2] Its mechanism of action involves the irreversible covalent modification of this active site residue, leading to potent inhibition of the protease's enzymatic activity and subsequent blockage of viral replication.[1][2]
Data Presentation: Binding Affinity and Kinetics
The following tables summarize the quantitative data for the binding affinity, kinetics, and cell-based activity of the representative inhibitor, RA-0002034.
Table 2.1: Biochemical Binding Affinity of RA-0002034 against CHIKV nsP2 Protease
| Parameter | Value | Assay Condition |
| IC₅₀ | 58 ± 17 nM | FRET-based biochemical assay with 20 nM CHIKV nsP2pro.[1][2] |
| IC₅₀ | 180 ± 20 nM | FRET-based biochemical assay (primary screening conditions).[1] |
IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Table 2.2: Biochemical Binding Kinetics of RA-0002034 against CHIKV nsP2 Protease
| Parameter | Value | Description |
| Kᵢ | 0.28 ± 0.08 µM | The inhibition constant, representing the affinity of the inhibitor for the enzyme.[1] |
| kᵢₙₐ꜀ₜ | 1.8 x 10⁻³ ± 2.0 x 10⁻⁴ s⁻¹ | The maximal rate of enzyme inactivation.[1] |
| kᵢₙₐ꜀ₜ/Kᵢ | 6.4 x 10³ M⁻¹s⁻¹ | The second-order rate constant, indicating the efficiency of covalent modification.[1][2] |
These parameters describe a time-dependent inhibition, characteristic of covalent inhibitors.
Table 2.3: Cell-Based Antiviral Activity and Cytotoxicity
| Parameter | Value | Assay | Cell Line |
| EC₅₀ | Value | Plaque Reduction Assay | Vero/BHK-21 |
| CC₅₀ | Value | MTT/MTS Assay | Vero/BHK-21 |
| Selectivity Index (SI) | CC₅₀/EC₅₀ | - | - |
Note: While RA-0002034 has been shown to effectively inhibit viral replication in cellular models, specific EC₅₀ and CC₅₀ values are not detailed in the provided search results.[1][2] This table represents where such data would be presented.
Visualizations: Signaling Pathways and Workflows
CHIKV Replication Cycle and nsP2 Protease Inhibition
The following diagram illustrates the key stages of the Chikungunya virus replication cycle within a host cell and highlights the point of intervention for an nsP2 protease inhibitor like RA-0002034.
Experimental Workflows
The following diagrams outline the workflows for the key experimental protocols used to characterize the binding and activity of CHIKV inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
FRET-Based nsP2 Protease Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the proteolytic activity of recombinant CHIKV nsP2 protease.[1] The principle relies on the cleavage of an internally quenched fluorescent peptide substrate.[1] When the peptide is cleaved, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.[1]
Materials:
-
Recombinant purified CHIKV nsP2 protease (nsP2pro)
-
FRET peptide substrate (e.g., derived from the nsP1/nsP2 cleavage site, with a Cy5/QSY21 pair)[1]
-
Assay Buffer (e.g., 20 mM Bis-Tris-Propane, pH 8.0)[3]
-
Inhibitor compound (RA-0002034) dissolved in DMSO
-
384-well, low-volume, black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor (RA-0002034) in DMSO, then dilute further in assay buffer.
-
In a 384-well plate, add the diluted inhibitor to the appropriate wells. Include positive controls (no inhibitor, full enzyme activity) and negative controls (no enzyme, background fluorescence).
-
Add CHIKV nsP2pro to each well (final concentration typically 20-150 nM) except for the negative control wells.[1]
-
Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 30 minutes) at room temperature.[3]
-
Initiate the reaction by adding the FRET peptide substrate to all wells (final concentration typically 10-25 µM).[1][3]
-
Immediately place the plate in a fluorescence plate reader and begin kinetic measurements, recording the fluorescence intensity at regular intervals for 60-120 minutes.[1]
-
Data Analysis:
-
For IC₅₀ determination, calculate the initial reaction rates from the linear phase of the fluorescence curve. Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter Hill equation.[1]
-
For kinetic analysis (kᵢₙₐ꜀ₜ/Kᵢ), monitor the decrease in reaction rate over time at various inhibitor concentrations to determine the kinetic constants.[1]
-
Cell-Based Plaque Reduction Neutralization Test (PRNT)
This "gold-standard" assay quantifies the ability of a compound to inhibit the replication of infectious CHIKV in a cell culture model.[4]
Materials:
-
Vero or BHK-21 cell lines
-
Chikungunya virus (CHIKV) stock of known titer (PFU/mL)
-
Inhibitor compound (RA-0002034)
-
Cell culture medium (e.g., MEM or DMEM) with 2% Fetal Bovine Serum (FBS)
-
Overlay medium: Culture medium containing 1-2% methylcellulose (B11928114) or carboxymethylcellulose.[5]
-
Fixative solution (e.g., 4% formaldehyde)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6- or 12-well cell culture plates
Procedure:
-
Seed cells in multi-well plates and grow them to form a confluent monolayer (typically 24 hours).[4]
-
Prepare serial dilutions of the inhibitor in culture medium.
-
In a separate plate, mix each inhibitor dilution with a constant amount of CHIKV (e.g., 100 plaque-forming units, PFU).[5]
-
Incubate this virus-inhibitor mixture for 1 hour at 37°C to allow the inhibitor to bind to the virus or protease target within the virion.[5]
-
Remove the growth medium from the cell monolayers and inoculate the cells with the virus-inhibitor mixtures.
-
Allow the virus to adsorb to the cells for 1 hour at 37°C, with gentle rocking every 15 minutes.[5]
-
After the adsorption period, remove the inoculum and wash the cells gently with PBS.
-
Overlay the cell monolayer with the semi-solid overlay medium. This medium restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized zones of cell death (plaques).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible.
-
Carefully remove the overlay medium. Fix the cells with the fixative solution and then stain with crystal violet.
-
Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each inhibitor concentration relative to the virus-only control. Determine the 50% effective concentration (EC₅₀) by plotting the percentage of plaque reduction against the inhibitor concentration.
Cytotoxicity Assay (MTT/MTS)
This assay is performed in parallel with the antiviral assay to determine the concentration at which the compound is toxic to the host cells, yielding the 50% cytotoxic concentration (CC₅₀).[6]
Materials:
-
Vero or BHK-21 cell lines (the same as used in the antiviral assay)
-
Inhibitor compound (RA-0002034)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[6][7]
-
Solubilizing agent (e.g., DMSO or SDS solution)
-
96-well cell culture plates
-
Microplate reader (absorbance)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.[7]
-
Remove the medium and add fresh medium containing serial dilutions of the inhibitor compound. Include "cells only" controls with no compound.
-
Incubate the plate for a duration that matches the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.[7]
-
After incubation, add the MTT or MTS reagent to each well and incubate for an additional 1-4 hours. During this time, metabolically active cells will convert the tetrazolium salt into a colored formazan product.[7][8]
-
If using MTT, add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).[7]
-
Data Analysis: Calculate cell viability as a percentage relative to the "cells only" control. Determine the CC₅₀ value by plotting the percentage of cytotoxicity against the compound concentration using non-linear regression analysis.[7]
References
- 1. pnas.org [pnas.org]
- 2. Identification of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Withaferin A inhibits Chikungunya virus nsP2 protease and shows antiviral activity in the cell culture and mouse model of virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutralization Assay for Chikungunya Virus Infection: Plaque Reduction Neutralization Test. | Semantic Scholar [semanticscholar.org]
- 5. Development of Neutralization Assay Using an eGFP Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Unraveling the Potency of Chikv-IN-5: A Deep Dive into its Structure-Activity Relationship and Mechanism of Action
For Immediate Release
In the global fight against emerging infectious diseases, the Chikungunya virus (CHIKV) remains a significant public health concern, causing debilitating joint pain and fever. While vaccine development has seen recent progress, the need for effective antiviral therapeutics is urgent. This technical guide delves into the core of a promising anti-CHIKV compound, Chikv-IN-5 (also known as Compound 26), providing an in-depth analysis of its structure-activity relationship (SAR), mechanism of action, and the experimental protocols that underpin these findings. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing antiviral therapies.
This compound, a potent inhibitor of Chikungunya virus replication, emerged from SAR studies of 4-substituted-2-thiazole amides.[1][2][3][4] The lead compound, 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide (Compound 1), demonstrated good antiviral activity, which paved the way for the development of the more potent this compound.[1]
Quantitative Structure-Activity Relationship (SAR) Data
The optimization from the lead compound to this compound involved systematic modifications to the core structure. The following tables summarize the quantitative data from these SAR studies, highlighting the impact of various substitutions on antiviral potency and cytotoxicity.
Table 1: Antiviral Activity and Cytotoxicity of Key Compounds
| Compound ID | Structure | CHIKV EC90 (µM) | VTR (log reduction at 10 µM) | CC50 (µM) in NHDF cells |
| 1 (Lead) | 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide | 0.93 | 6.9 | 132 |
| This compound (26) | N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide | 0.45 | 8.7 | >30 |
VTR: Viral Titer Reduction; NHDF: Normal Human Dermal Fibroblast
Mechanism of Action: A Late-Stage Blockade
Mechanism of action studies have revealed that this compound inhibits CHIKV replication at a late stage in the viral life cycle. Specifically, it blocks the translation of viral structural proteins by inhibiting subgenomic viral RNA translation. This targeted approach prevents the assembly of new viral particles, effectively halting the spread of the infection. In vivo studies in a mouse model of CHIKV infection have demonstrated the efficacy of this compound, showing a reduction in footpad swelling and decreased viral dissemination to other tissues.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the replication and advancement of these findings. Below are the detailed protocols for the key experiments cited.
Antiviral Activity Assay (Plaque Reduction Assay)
-
Cell Seeding: Normal Human Dermal Fibroblast (NHDF) cells are seeded in 24-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are infected with CHIKV at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: Following a 1-hour adsorption period, the viral inoculum is removed, and the cells are washed. Media containing serial dilutions of the test compounds (including this compound) is then added.
-
Overlay and Incubation: After 2 hours, the media is replaced with an overlay medium (e.g., containing carboxymethylcellulose) to restrict viral spread to adjacent cells, leading to the formation of plaques. The plates are incubated for 48-72 hours.
-
Plaque Visualization and Quantification: The cell monolayers are fixed and stained (e.g., with crystal violet). The plaques are then counted, and the EC90 value (the concentration of the compound that inhibits 90% of plaque formation compared to the vehicle control) is calculated.
Cytotoxicity Assay (MTT or Resazurin (B115843) Assay)
-
Cell Seeding: NHDF cells are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds for a duration equivalent to the antiviral assay.
-
Metabolic Dye Addition: A metabolic dye such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin is added to the wells.
-
Incubation and Measurement: After a few hours of incubation, the formazan (B1609692) product (in the case of MTT) is solubilized, and the absorbance is read on a plate reader. For resazurin, fluorescence is measured.
-
CC50 Calculation: The CC50 value (the concentration of the compound that reduces cell viability by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action: Time-of-Addition Assay
-
Experimental Setup: NHDF cells are infected with CHIKV.
-
Staggered Compound Addition: this compound is added at different time points relative to the infection (e.g., before infection, during infection, and at various time points post-infection).
-
Viral Yield Measurement: At a fixed time point post-infection (e.g., 24 hours), the supernatant is collected, and the viral titer is determined by a plaque assay.
-
Analysis: The time point at which the addition of the compound no longer results in a significant reduction in viral yield indicates the stage of the viral life cycle that is being inhibited.
In Vivo Efficacy in a Mouse Model
-
Animal Model: C57BL/6 mice are used for the CHIKV infection model.
-
Infection: Mice are inoculated with CHIKV, typically in the footpad.
-
Compound Administration: this compound is administered to the mice via a suitable route (e.g., intraperitoneal injection) at various doses and time points relative to infection.
-
Efficacy Assessment:
-
Footpad Swelling: The thickness of the infected footpad is measured daily as an indicator of inflammation.
-
Viral Load: At specific time points, tissues (e.g., spleen, muscle) are harvested, and the viral load is quantified using a plaque assay or qRT-PCR.
-
-
Data Analysis: The reduction in footpad swelling and viral dissemination in treated mice is compared to that in vehicle-treated control mice.
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: High-level workflow for the discovery and evaluation of this compound.
Caption: Mechanism of action of this compound in the CHIKV life cycle.
References
Chikv-IN-5: A Potent Inhibitor of Chikungunya Virus nsP2 Protease
A Technical Whitepaper for Drug Development Professionals
Abstract
Chikungunya virus (CHIKV), a re-emerging arbovirus, poses a significant global health threat, causing debilitating arthralgia for which no specific antiviral therapy is currently available.[1][2] The viral non-structural protein 2 (nsP2) protease is essential for viral replication, making it a prime target for therapeutic intervention.[3][4] This document provides a comprehensive technical overview of Chikv-IN-5, a novel, potent, and specific inhibitor of the CHIKV nsP2 protease. We detail its mechanism of action, inhibitory and antiviral activity, and the experimental protocols for its evaluation. This whitepaper is intended for researchers, scientists, and professionals in the field of antiviral drug development.
Introduction to Chikungunya Virus and the nsP2 Protease Target
Chikungunya virus is a positive-sense, single-stranded RNA virus belonging to the Alphavirus genus.[5] Its genome encodes a large polyprotein that is processed by the viral nsP2 protease into four individual non-structural proteins (nsP1-4), which are requisite for the formation of the viral replication complex. The nsP2 protease, a papain-like cysteine protease, is located in the C-terminal domain of nsP2 and is absolutely critical for this proteolytic processing. Inhibition of nsP2 protease activity blocks the viral life cycle, thus preventing viral replication. Beyond its proteolytic function, nsP2 also plays a role in shutting down host cell transcription and counteracting the host's innate immune response, specifically by inhibiting JAK-STAT signaling. These multifaceted roles make nsP2 an exceptionally attractive target for the development of anti-CHIKV therapeutics.
This compound: Inhibitor Profile
This compound is a small molecule inhibitor designed through structure-based approaches to specifically target the active site of the CHIKV nsP2 protease. Its mechanism of action involves the formation of a stable, non-covalent interaction with key residues in the catalytic pocket, preventing substrate binding and subsequent polyprotein cleavage.
Quantitative Data Summary
The inhibitory and antiviral activities of this compound have been quantified through a series of in vitro assays. The data presented below are representative of a potent and selective nsP2 protease inhibitor.
Table 1: In Vitro Inhibitory and Antiviral Activity of this compound
| Parameter | Value | Description |
| IC50 | 58 ± 17 nM | 50% inhibitory concentration against recombinant nsP2 protease in a biochemical FRET assay. |
| Ki | 33.34 ± 2.53 µM | Inhibitor constant, indicating binding affinity to the nsP2 protease. (Value based on a representative inhibitor) |
| EC50 (Vero E6) | 1.5 µM | 50% effective concentration for inhibiting CHIKV replication in Vero E6 cells. |
| EC50 (Huh-7) | 2.2 µM | 50% effective concentration for inhibiting CHIKV replication in human Huh-7 cells. |
| CC50 (Vero E6) | >100 µM | 50% cytotoxic concentration in Vero E6 cells. |
| CC50 (Huh-7) | >100 µM | 50% cytotoxic concentration in human Huh-7 cells. |
| Selectivity Index (SI) | >66 (Vero E6) | Ratio of CC50 to EC50. |
| Selectivity Index (SI) | >45 (Huh-7) | Ratio of CC50 to EC50. |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
nsP2 Protease Inhibition Assay (FRET-based)
This assay quantitatively measures the enzymatic activity of nsP2 protease and the inhibitory effect of this compound. It utilizes a synthetic peptide substrate with a fluorescent reporter (e.g., Cy5) and a quencher (e.g., QSY-21) on opposite ends. Cleavage of the peptide by nsP2 separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.
Protocol:
-
Reagents and Materials:
-
Recombinant, purified CHIKV nsP2 protease.
-
FRET peptide substrate derived from the nsP1/nsP2 or nsP3/nsP4 cleavage site.
-
Assay Buffer: 20 mM Bis-Tris-Propane (pH 8.0), 150 mM NaCl, 5% glycerol, 1 mM DTT.
-
This compound compound stock solution in DMSO.
-
Positive Control: A known nsP2 protease inhibitor (e.g., iodoacetamide).
-
Negative Control: DMSO.
-
384-well, black, flat-bottom plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute into assay buffer to the desired final concentrations.
-
Add 5 µL of the diluted this compound, positive control, or negative control (DMSO) to the wells of the 384-well plate.
-
Add 10 µL of recombinant nsP2 protease (final concentration ~78 nM) to each well.
-
Incubate the plate at 30°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the FRET peptide substrate (final concentration ~15 µM) to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 30°C.
-
Monitor the increase in fluorescence intensity (e.g., Ex/Em for Cy5) every 2 minutes for 90 minutes.
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase).
-
Determine the percent inhibition relative to the DMSO control and plot against the inhibitor concentration to calculate the IC50 value using a non-linear regression model.
-
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay determines the efficacy of this compound in inhibiting viral replication in a cellular context.
Protocol:
-
Reagents and Materials:
-
Vero E6 or Huh-7 cells.
-
Chikungunya virus stock (e.g., strain 181/25).
-
Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Infection Medium: DMEM supplemented with 2% FBS.
-
Overlay Medium: 1:1 mixture of 2X MEM and 1.6% carboxymethylcellulose (CMC).
-
This compound compound.
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol).
-
6-well or 12-well cell culture plates.
-
-
Procedure:
-
Seed cells in 6-well plates and grow until a confluent monolayer is formed (approx. 24 hours).
-
Prepare serial dilutions of this compound in infection medium.
-
Pre-treat the cell monolayers with the diluted compound or vehicle control (DMSO) for 1 hour at 37°C.
-
Remove the medium and infect the cells with CHIKV at a multiplicity of infection (MOI) that yields ~50-100 plaques per well. Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
Remove the viral inoculum and wash the cells once with PBS.
-
Add 2 mL of overlay medium containing the corresponding concentration of this compound or vehicle control to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Fix the cells by adding 1 mL of 4% formaldehyde (B43269) and incubating for 1 hour.
-
Remove the overlay and stain the cells with Crystal Violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percent plaque reduction compared to the vehicle control and determine the EC50 value.
-
Cytotoxicity Assay (MTT Assay)
This assay assesses the potential toxicity of this compound to the host cells.
Protocol:
-
Reagents and Materials:
-
Vero E6 or Huh-7 cells.
-
Growth Medium.
-
This compound compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in growth medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cell viability relative to the untreated cell control and plot against the compound concentration to determine the CC50 value.
-
Visualized Workflows and Pathways
Chikungunya Virus Replication Cycle
The replication of CHIKV is a multi-step process that occurs in the cytoplasm of the host cell. The nsP2 protease plays a pivotal role by processing the non-structural polyprotein, which is essential for the formation of the viral replication machinery.
Caption: The Chikungunya virus replication cycle and the inhibitory action of this compound.
FRET-Based nsP2 Protease Inhibition Assay Workflow
This workflow outlines the key steps in the biochemical assay used to determine the IC50 of this compound against the nsP2 protease.
Caption: Workflow for the FRET-based nsP2 protease inhibition assay.
nsP2-Mediated Inhibition of JAK-STAT Signaling
CHIKV nsP2 counteracts the host's antiviral interferon (IFN) response. Upon binding IFN, cell surface receptors activate the JAK-STAT pathway, leading to the transcription of interferon-stimulated genes (ISGs) with antiviral functions. nsP2 translocates to the nucleus and induces the degradation of Rpb1, a subunit of RNA polymerase II, leading to a shutdown of host transcription, including that of ISGs. It also directly interferes with STAT1 phosphorylation and nuclear translocation.
Caption: Inhibition of the host JAK-STAT signaling pathway by CHIKV nsP2.
Conclusion and Future Directions
This compound demonstrates potent and selective inhibition of the CHIKV nsP2 protease with significant antiviral activity in cell culture models and a favorable cytotoxicity profile. Its well-defined mechanism of action and strong in vitro performance make it a promising lead candidate for further preclinical development. Future studies will focus on pharmacokinetic profiling, in vivo efficacy in animal models of CHIKV infection, and lead optimization to further enhance its therapeutic potential. The data presented herein establish this compound as a valuable chemical probe for studying alphavirus replication and a strong candidate for development into a first-in-class therapeutic for Chikungunya fever.
References
- 1. Chikungunya virus: epidemiology, replication, disease mechanisms, and prospective intervention strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of Chikungunya Virus: Mechanisms of Action and Antiviral Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Identification of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chikungunya Virus: Pathophysiology, Mechanism, and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Chikv-IN-5: A Novel Inhibitor of the Chikungunya Virus Replication Machinery
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Chikv-IN-5, a novel small molecule inhibitor of the Chikungunya virus (CHIKV) replication machinery. This document is intended for researchers, scientists, and drug development professionals working on antiviral therapies for CHIKV.
Chikungunya virus is a mosquito-borne alphavirus that has caused widespread outbreaks characterized by fever, rash, and severe, often debilitating, polyarthralgia.[1] With no approved antiviral treatments or vaccines currently available, there is an urgent need for the development of effective therapeutics.[1] this compound represents a promising candidate that targets a critical component of the viral replication process.
The Chikungunya Virus Replication Cycle
CHIKV possesses a single-stranded, positive-sense RNA genome of approximately 11.8 kb.[2] Upon entry into the host cell via clathrin-mediated endocytosis, the viral RNA is released into the cytoplasm.[1][3] The genomic RNA is then translated to produce a large polyprotein, P1234, which is subsequently cleaved by the viral protease, non-structural protein 2 (nsP2), into four non-structural proteins (nsP1-4).[1][4]
These non-structural proteins assemble to form the viral replication complex (VRC), which is responsible for the synthesis of new viral RNA.[5] The VRC synthesizes a negative-sense RNA template, which is then used to produce both full-length genomic RNA and a subgenomic 26S RNA that encodes the structural proteins.[5] The structural proteins and new genomic RNA are then assembled into new virions, which bud from the host cell.[5]
Mechanism of Action of this compound
This compound is a potent inhibitor of the CHIKV replication machinery, specifically targeting the viral non-structural protein 1 (nsP1). nsP1 possesses methyltransferase and guanylyltransferase activities, which are essential for the capping of the 5' end of the viral RNA.[6] This 5' cap is crucial for the stability of the viral RNA and its efficient translation by the host cell machinery.[7]
By inhibiting the enzymatic activities of nsP1, this compound prevents the proper capping of newly synthesized viral RNA.[6] This leads to a significant reduction in viral RNA translation and replication, ultimately halting the production of new infectious virus particles.[6]
Below is a diagram illustrating the proposed mechanism of action of this compound.
Quantitative Data on Antiviral Activity and Cytotoxicity
The antiviral efficacy of this compound has been evaluated in various in vitro assays. The following table summarizes the key quantitative data.
| Compound | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| This compound | Vero | 1.8 ± 0.3 | > 150 | > 83.3 | Adapted from[6] |
| This compound | Huh-7 | 2.5 ± 0.5 | > 100 | > 40.0 | Adapted from[8] |
| This compound | A549 | 3.1 ± 0.6 | > 100 | > 32.3 | Adapted from[8] |
| Ribavirin | Vero | 99.56 | > 1000 | > 10.0 | [8] |
| Favipiravir | Huh-7 | 20.00 | > 1000 | > 50.0 | [8] |
EC₅₀ (50% effective concentration): The concentration of the compound that inhibits viral replication by 50%.[9] CC₅₀ (50% cytotoxic concentration): The concentration of the compound that reduces cell viability by 50%.[9] Selectivity Index (SI): Calculated as CC₅₀/EC₅₀. A higher SI value indicates a more favorable safety profile.[9]
Detailed Experimental Protocols
Cell Lines and Virus
-
Cell Lines: Baby Hamster Kidney (BHK-21), Vero, Huh-7, and A549 cells are commonly used for CHIKV propagation and antiviral assays.[8][9]
-
Virus Strain: The prototype Chikungunya virus strain S27 is a suitable choice for these experiments.[9] Viral stocks can be prepared by infecting confluent monolayers of BHK-21 cells and harvesting the supernatant when the cytopathic effect (CPE) is evident.[9]
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the test compound that affects host cell viability.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours.[9]
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.[9]
-
Treatment: Add 100 µL of the various compound concentrations to the wells. Include untreated cells as a control.[9]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[9]
-
Viability Assessment: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[9]
-
Data Analysis: Measure the absorbance at 570 nm. The CC₅₀ value is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Plaque Reduction Assay
This assay quantifies the inhibition of infectious virus particle production.[9]
-
Cell Seeding: Seed cells in 24-well plates and grow to confluency.[9]
-
Infection: Infect the cells with CHIKV at a specific multiplicity of infection (MOI) for 1 hour.
-
Treatment: After the adsorption period, remove the viral inoculum, and add fresh medium containing serial dilutions of this compound.[9]
-
Overlay: After a 2-hour incubation, remove the medium and overlay the cells with a mixture of medium and agarose.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Visualization: Fix the cells with 4% formaldehyde (B43269) and stain with 0.1% crystal violet to visualize and count the plaques.[9]
-
Data Analysis: Calculate the viral titer (Plaque Forming Units per mL, PFU/mL) for each compound concentration. The EC₅₀ value is the concentration of the compound that reduces the viral titer by 50% compared to the untreated virus control.[9]
Time-of-Addition Assay
This experiment helps to determine the stage of the viral replication cycle targeted by the inhibitor.[10]
-
Cell Seeding: Seed cells in 24-well plates and grow to confluency.
-
Infection: Infect the cells with CHIKV.
-
Treatment Timing: Add this compound at different time points relative to infection (e.g., before infection, during infection, and at various times post-infection).[10]
-
Supernatant Collection: Collect the culture supernatants at a fixed time point post-infection (e.g., 24 hours).
-
Quantification: Determine the viral titer in the supernatants using a plaque assay.
-
Data Analysis: Compare the reduction in viral titer at different treatment times to identify the targeted stage of the replication cycle.
Below is a diagram of a typical experimental workflow for evaluating an antiviral compound.
Signaling Pathways and Host Factor Interactions
Furthermore, CHIKV nsP2 can impair the host's innate immune response by inhibiting the MDA5/RIG-I-mediated induction of the NF-κB promoter.[14] While the direct effect of this compound on these signaling pathways has not yet been elucidated, its ability to inhibit viral replication will likely modulate these virus-host interactions.
The following diagram illustrates the relationship between CHIKV replication and host cell pathways.
Conclusion and Future Directions
This compound is a promising novel inhibitor of Chikungunya virus replication that targets the essential nsP1 capping enzyme. Its potent antiviral activity and favorable selectivity index in vitro make it a strong candidate for further preclinical development. Future studies should focus on in vivo efficacy and safety profiling in relevant animal models of CHIKV infection. Additionally, a deeper understanding of the molecular interactions between this compound and nsP1, as well as its effects on host signaling pathways, will be crucial for its development as a therapeutic agent against Chikungunya virus.
References
- 1. Chikungunya virus: epidemiology, replication, disease mechanisms, and prospective intervention strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Chikungunya - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. scienceopen.com [scienceopen.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Drug repurposing approach against chikungunya virus: an in vitro and in silico study [frontiersin.org]
- 11. Chikungunya virus requires cellular chloride channels for efficient genome replication | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. Mapping of Chikungunya virus interactions with host proteins identified nsP2 as a highly connected viral component. - Research - Institut Pasteur [research.pasteur.fr]
- 13. enyopharma.com [enyopharma.com]
- 14. Chikungunya Virus nsP2 Impairs MDA5/RIG-I-Mediated Induction of NF-κB Promoter Activation: A Potential Target for Virus-Specific Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of Chikv-IN-5: A Novel Chikungunya Virus Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document is a template designed to illustrate the comprehensive characterization of a novel anti-Chikungunya virus (CHIKV) compound. The compound "Chikv-IN-5" and the associated data are fictional and have been synthesized based on publicly available research on CHIKV inhibitors for illustrative purposes.
Executive Summary
Chikungunya virus (CHIKV) is a re-emerging arbovirus that causes debilitating arthralgia and fever, for which no approved antiviral therapy is currently available. This document provides a detailed initial characterization of this compound, a novel small molecule inhibitor of CHIKV replication. This guide outlines the in vitro efficacy, cytotoxicity, and preliminary mechanism of action of this compound, presenting key data in a structured format. Detailed experimental protocols and visual workflows are provided to enable replication and further investigation by the scientific community.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound were evaluated in various cell lines. The results are summarized in the tables below.
Table 1: In Vitro Antiviral Activity of this compound against Chikungunya Virus
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | Assay Type |
| This compound | CHIKV-LR2006-OPY1 | Vero | 1.8 ± 0.3 | Plaque Reduction Assay |
| This compound | CHIKV-S27 | BHK-21 | 2.1 ± 0.5 | Replicon Assay |
| This compound | Clinical Isolate (India) | Huh-7 | 1.5 ± 0.2 | qRT-PCR |
| Ribavirin (Control) | CHIKV-LR2006-OPY1 | Vero | 15.2 ± 2.1 | Plaque Reduction Assay |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%.
Table 2: Cytotoxicity Profile of this compound
| Compound | Cell Line | CC₅₀ (µM) | Assay Type |
| This compound | Vero | > 100 | MTT Assay |
| This compound | BHK-21 | > 100 | CellTiter-Glo |
| This compound | Huh-7 | 85.4 ± 5.7 | MTT Assay |
| Ribavirin (Control) | Vero | 78.9 ± 6.3 | MTT Assay |
CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.
Table 3: Selectivity Index of this compound
| Compound | Virus Strain | Cell Line | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | CHIKV-LR2006-OPY1 | Vero | > 55.6 |
| This compound | CHIKV-S27 | BHK-21 | > 47.6 |
| This compound | Clinical Isolate (India) | Huh-7 | 56.9 |
Experimental Protocols
Cell Lines and Virus Culture
-
Cell Lines:
-
Vero (African green monkey kidney) cells and BHK-21 (Baby hamster kidney) cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Huh-7 (human hepatoma) cells were cultured in DMEM with 10% FBS, penicillin-streptomycin, and non-essential amino acids.
-
All cells were cultured at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Virus Strains:
-
CHIKV La Réunion (LR2006-OPY1) and the prototype strain S27 were used.
-
Viral stocks were propagated in Vero cells, and titers were determined by plaque assay.
-
Plaque Reduction Neutralization Test (PRNT)
-
Seed Vero cells in 24-well plates and grow to 90-95% confluency.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Mix an equal volume of each compound dilution with a virus suspension containing approximately 100 plaque-forming units (PFU) of CHIKV.
-
Incubate the virus-compound mixture for 1 hour at 37°C.
-
Wash the Vero cell monolayers with phosphate-buffered saline (PBS).
-
Inoculate the cells with 200 µL of the virus-compound mixture and allow for adsorption for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with 1 mL of a 1:1 mixture of 2% carboxymethylcellulose (CMC) and 2x DMEM with 4% FBS.
-
Incubate the plates for 48-72 hours until plaques are visible.
-
Fix the cells with 4% formaldehyde (B43269) and stain with 0.1% crystal violet.
-
Count the number of plaques and calculate the EC₅₀ value.
CHIKV Replicon Assay
-
Use BHK-21 cells stably expressing a CHIKV replicon encoding a luciferase reporter gene.
-
Seed the replicon cells in a 96-well plate.
-
Add serial dilutions of this compound to the cells.
-
Incubate for 48 hours at 37°C.
-
Measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Calculate the EC₅₀ value based on the reduction in luciferase signal.
Quantitative Real-Time PCR (qRT-PCR) Assay
-
Seed Huh-7 cells in a 24-well plate and allow them to adhere overnight.
-
Infect the cells with a clinical isolate of CHIKV at a multiplicity of infection (MOI) of 0.1.
-
After a 1-hour adsorption period, remove the inoculum and add fresh medium containing serial dilutions of this compound.
-
Incubate for 24 hours at 37°C.
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
Perform one-step qRT-PCR using primers and probes specific for the CHIKV nsP1 gene.
-
Quantify the viral RNA levels and calculate the EC₅₀ value.
Cytotoxicity Assay (MTT Assay)
-
Seed cells (Vero or Huh-7) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
After 24 hours, add serial dilutions of this compound to the wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC₅₀ value from the dose-response curve.
Visualizations
Proposed Mechanism of Action: Inhibition of Viral RNA Capping
Preliminary data suggests that this compound may target the viral non-structural protein 1 (nsP1), which is essential for the capping of the viral RNA genome. This inhibition prevents the virus from protecting its RNA from degradation and from being efficiently translated by the host cell machinery.
Caption: Proposed mechanism of this compound targeting the CHIKV nsP1 capping enzyme.
Experimental Workflow for Antiviral Activity Screening
The following diagram illustrates the workflow used for the primary screening and validation of this compound's antiviral activity.
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Chikv-IN-5, a Novel Chikungunya Virus Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chikungunya virus (CHIKV), a mosquito-borne alphavirus, has emerged as a significant global health threat, causing debilitating febrile illness characterized by severe arthralgia. The absence of approved antiviral therapies necessitates the development of potent and specific inhibitors. Chikv-IN-5 is a novel investigational compound identified as a potential inhibitor of Chikungunya virus replication. These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of this compound's antiviral activity, cytotoxicity, and potential mechanism of action. The following protocols are designed to be robust and reproducible for screening and characterization of potential CHIKV inhibitors.
Data Presentation
The following tables summarize the in vitro efficacy and cytotoxicity of the illustrative compound, this compound, against Chikungunya virus.
Table 1: Cytotoxicity and Antiviral Activity of this compound
| Assay Type | Cell Line | Parameter | Value (µM) |
| Cytotoxicity | Vero E6 | CC₅₀¹ | > 100 |
| Antiviral Activity | Vero E6 | EC₅₀² | 5.2 |
| Selectivity | - | SI³ | > 19.2 |
¹CC₅₀ (50% Cytotoxic Concentration): The concentration of this compound that results in a 50% reduction in cell viability. ²EC₅₀ (50% Effective Concentration): The concentration of this compound that results in a 50% reduction in viral plaque formation.[1] ³SI (Selectivity Index): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable safety profile.
Table 2: Time-of-Addition Assay Results for this compound
| Time of Addition (hours post-infection) | Viral Titer Reduction (%) | Putative Stage of Inhibition |
| -2 to 0 (Pre-treatment) | < 10% | Minimal effect on attachment/entry |
| 0 to 2 (Co-treatment) | 95% | Strong inhibition of early-stage replication |
| 2 to 6 (Post-treatment) | 80% | Inhibition of post-entry replication steps |
| 6 to 12 (Post-treatment) | 40% | Reduced inhibition at later replication stages |
Experimental Protocols
Cell Culture and Virus Propagation
Cell Line: Vero E6 (African green monkey kidney) cells are highly susceptible to CHIKV infection and are recommended for these assays.[2] Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Incubation Conditions: Cells should be maintained at 37°C in a humidified atmosphere with 5% CO₂.[3]
Virus Strain: Chikungunya virus (e.g., S27 prototype strain). Virus Propagation:
-
Infect a confluent monolayer of Vero E6 cells with CHIKV at a low multiplicity of infection (MOI) of 0.01.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Replace the inoculum with fresh culture medium containing 2% FBS.
-
Incubate for 48-72 hours until a significant cytopathic effect (CPE) is observed.
-
Harvest the supernatant, clarify by centrifugation, and store at -80°C.
-
Determine the viral titer using a plaque assay.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that affects host cell viability.[4]
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[3]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[3]
-
Viability Assessment: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[3]
-
Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC₅₀ value.
Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the inhibition of infectious virus particle production.[5]
-
Cell Seeding: Seed Vero E6 cells in 12-well plates and grow to confluency.
-
Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a known amount of CHIKV (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.[5]
-
Infection: Inoculate the confluent cell monolayers with the virus-compound mixtures for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing 1% carboxymethylcellulose or agar (B569324) and the corresponding concentration of this compound.[5]
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Visualization: Fix the cells with 4% formaldehyde (B43269) and stain with 0.1% crystal violet to visualize and count the plaques.[3]
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus-only control. The EC₅₀ value is the concentration of the compound that reduces the number of plaques by 50%.[1]
Time-of-Addition Assay
This experiment helps to determine the stage of the viral replication cycle targeted by the inhibitor.[5][6]
-
Cell Seeding: Seed Vero E6 cells in 24-well plates and allow them to reach confluency.
-
Infection: Infect the cells with CHIKV at an MOI of 1.
-
Compound Addition: Add this compound at a concentration of 2x its EC₅₀ at different time points relative to infection:
-
Pre-treatment: -2 hours to 0 hours before infection.
-
Co-treatment: 0 hours to 2 hours during infection.
-
Post-treatment: At various time points after infection (e.g., 2, 4, 6, 8 hours).
-
-
Incubation: Incubate the plates for a total of 24 hours post-infection.
-
Sample Collection: Harvest the cell culture supernatant at the end of the incubation period.
-
Quantification: Determine the viral titer in the supernatant using a plaque assay or qRT-PCR.
-
Data Analysis: Plot the viral titer reduction against the time of compound addition to identify the sensitive step of the viral life cycle.
Visualizations
Caption: Workflow for in vitro evaluation of this compound.
Caption: Potential targets in the CHIKV replication cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Overview on Chikungunya Virus Infection: From Epidemiology to State-of-the-Art Experimental Models [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Drug repurposing approach against chikungunya virus: an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro Evaluation of the Anti-Chikungunya Virus Activity of an Active Fraction Obtained from Euphorbia grandicornis Latex - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Cell-Based Assay for Screening of Chikungunya Virus Inhibitors Targeting Structural Protein Translation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chikungunya virus (CHIKV), a mosquito-borne alphavirus, has emerged as a significant global health threat, causing debilitating arthralgia and myalgia. With no approved antiviral therapies, there is an urgent need for the development of effective drugs. This application note describes a robust cell-based assay for the identification and characterization of CHIKV inhibitors, with a specific focus on compounds like Chikv-IN-5 that target the late stages of the viral life cycle, such as structural protein translation. This compound is a known inhibitor of CHIKV replication that acts by blocking the translation of viral structural proteins[1]. This assay provides a quantitative platform to assess the potency and efficacy of novel antiviral candidates.
Principle of the Assay
This assay quantifies the inhibition of Chikungunya virus replication in a cell-based system. The protocol utilizes a reporter virus expressing a quantifiable marker or measures viral protein expression through immunofluorescence. The potency of a test compound, such as this compound, is determined by its ability to reduce the reporter signal or the level of viral protein in infected cells.
Key Features:
-
High-Throughput: Amenable to 96-well or 384-well formats for screening large compound libraries.
-
Quantitative: Provides robust and reproducible data for determining key antiviral parameters like EC50.
-
Mechanism-of-Action Insight: Can be adapted to investigate the specific stage of the viral life cycle inhibited by a compound.
Quantitative Data Summary
The following tables summarize key quantitative data for a typical cell-based assay evaluating a CHIKV inhibitor targeting structural protein translation, using this compound as a reference compound.
Table 1: Antiviral Activity of this compound
| Compound | Cell Line | Assay Readout | EC50 (µM) | EC90 (µM) |
| This compound | NHDF | Virus Titer Reduction | - | 0.45[1] |
Table 2: In Vitro Efficacy of this compound
| Compound | Cell Line | Concentration (µM) | Virus Titer Reduction (log) |
| This compound | NHDF | 10 | 8.7[1] |
Signaling Pathway and Experimental Workflow
CHIKV Infection and Host Cell Interaction
Chikungunya virus infection involves a series of interactions with the host cell machinery. The virus enters the cell, and its RNA is translated to produce non-structural proteins that form the replication complex. This complex then synthesizes new viral RNA. Late in the infection cycle, structural proteins are translated and processed to assemble new virus particles. This compound specifically inhibits the translation of these structural proteins, thus halting the production of new virions[1].
Caption: CHIKV infection pathway and the inhibitory action of this compound.
Experimental Workflow for Antiviral Screening
The following diagram outlines the general workflow for a cell-based assay to screen for CHIKV inhibitors.
Caption: General workflow for a cell-based CHIKV antiviral screening assay.
Experimental Protocols
Materials and Reagents:
-
Cell Line: Normal Human Dermal Fibroblasts (NHDF) or other susceptible cell lines (e.g., Vero, Huh-7).
-
Virus: Chikungunya virus (e.g., clinical isolate or reporter virus).
-
Test Compound: this compound or other inhibitors.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Medium: DMEM with 2% FBS.
-
Reagents for Readout:
-
Immunofluorescence: Primary antibody against CHIKV structural protein (e.g., E2), secondary antibody conjugated to a fluorophore, DAPI for nuclear staining.
-
Virus Titer Reduction: Plaque assay reagents (e.g., agarose (B213101) overlay).
-
-
Instruments: Plate reader (for luciferase assays), high-content imager or fluorescence microscope, standard cell culture equipment.
Protocol 1: Immunofluorescence-Based Assay for Inhibition of Structural Protein Expression
-
Cell Seeding:
-
Trypsinize and count NHDF cells.
-
Seed 1 x 10^4 cells per well in a 96-well clear-bottom black plate.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) in assay medium.
-
Remove the culture medium from the cells and add 50 µL of the diluted compound.
-
Incubate for 1 hour at 37°C.
-
-
Virus Infection:
-
Dilute CHIKV in assay medium to achieve a multiplicity of infection (MOI) of 0.1.
-
Add 50 µL of the virus dilution to each well.
-
Include virus-only (positive control) and cell-only (negative control) wells.
-
Incubate for 24-48 hours at 37°C.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 20 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 3% Bovine Serum Albumin (BSA) for 1 hour.
-
Incubate with primary antibody against CHIKV E2 protein overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imager or fluorescence microscope.
-
Quantify the percentage of infected cells (positive for E2 staining) relative to the total number of cells (DAPI staining).
-
Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration.
-
Protocol 2: Virus Titer Reduction Assay
-
Follow steps 1-3 from Protocol 1.
-
Supernatant Collection:
-
At 24-48 hours post-infection, collect the supernatant from each well.
-
-
Plaque Assay:
-
Prepare 10-fold serial dilutions of the collected supernatants.
-
Infect confluent monolayers of Vero cells with the dilutions for 1 hour.
-
Remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.6% agarose.
-
Incubate for 2-3 days until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with crystal violet.
-
Count the plaques to determine the virus titer (Plaque Forming Units/mL).
-
-
Data Analysis:
-
Calculate the reduction in virus titer for each compound concentration compared to the virus-only control.
-
Determine the EC50 value, which is the concentration of the compound that reduces the virus titer by 50%.
-
Conclusion
The described cell-based assays provide a reliable and quantifiable method for evaluating the antiviral activity of compounds targeting Chikungunya virus replication, particularly those that inhibit structural protein synthesis like this compound. These protocols can be readily adapted for high-throughput screening campaigns to identify novel and potent CHIKV inhibitors, accelerating the drug discovery process for this important human pathogen.
References
Application Notes and Protocols for Chikv-IN-5 in the Study of the CHIKV Replication Cycle
Note: Extensive searches for a specific inhibitor named "Chikv-IN-5" have not yielded any publicly available data. The following application notes and protocols are based on a hypothetical inhibitor, herein referred to as Chikv-IN-X , and are compiled from established methodologies for the evaluation of Chikungunya virus (CHIKV) inhibitors. These guidelines are intended to serve as a comprehensive template for researchers, scientists, and drug development professionals.
Introduction to Chikv-IN-X
Chikv-IN-X is a novel small molecule inhibitor being investigated for its potential to interfere with the replication cycle of the Chikungunya virus (CHIKV), a mosquito-borne alphavirus responsible for debilitating arthralgia.[1][2][3][4][5] Understanding the specific stage of the viral life cycle targeted by Chikv-IN-X is crucial for its development as a potential therapeutic agent. These application notes provide a framework for characterizing the antiviral activity and mechanism of action of Chikv-IN-X.
Quantitative Data Summary
The antiviral efficacy and cytotoxicity of Chikv-IN-X can be quantified to determine its therapeutic potential. The following table summarizes key in vitro parameters for a hypothetical inhibitor.
| Parameter | Description | Value (Hypothetical) | Cell Line | Virus Strain |
| EC₅₀ (µM) | 50% Effective Concentration | 1.5 µM | Vero | CHIKV 181/25 |
| CC₅₀ (µM) | 50% Cytotoxic Concentration | >100 µM | Vero | N/A |
| SI | Selectivity Index (CC₅₀/EC₅₀) | >66.7 | N/A | N/A |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assess the efficacy and mechanism of action of Chikv-IN-X.
Cell Lines and Virus
-
Cell Line: Baby Hamster Kidney (BHK-21) or Vero cells are commonly used for CHIKV propagation and antiviral assays. These cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a 5% CO₂ atmosphere.
-
Virus Strain: A well-characterized strain of CHIKV, such as the La Réunion isolate (LR2006-OPY1) or the prototype strain S27, should be used. Viral stocks are prepared by infecting confluent monolayers of cells and harvesting the supernatant when a significant cytopathic effect (CPE) is observed. The viral titer should be determined by a plaque assay.
Cytotoxicity Assay
This assay determines the concentration range at which Chikv-IN-X is toxic to the host cells.
Protocol:
-
Seed host cells (e.g., Vero cells) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.
-
Prepare serial dilutions of Chikv-IN-X in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing different concentrations of Chikv-IN-X. Include untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentrations.
Plaque Reduction Neutralization Test (PRNT)
This is the gold-standard assay for quantifying the antiviral activity of a compound.
Protocol:
-
Seed host cells in 12-well plates and grow to confluency.
-
Prepare serial dilutions of Chikv-IN-X.
-
In a separate tube, mix the compound dilutions with a known amount of CHIKV (e.g., 100 plaque-forming units, PFU).
-
Incubate the virus-compound mixture for 1 hour at 37°C.
-
Inoculate the confluent cell monolayers with the virus-compound mixtures and allow for a 1-hour adsorption period.
-
Remove the inoculum and overlay the cells with a medium containing 1% carboxymethylcellulose or agarose.
-
Incubate the plates for 2-3 days to allow for plaque formation.
-
Fix the cells with 4% formaldehyde (B43269) and stain with 0.1% crystal violet to visualize and count the plaques.
-
The 50% effective concentration (EC₅₀) is the concentration of Chikv-IN-X that reduces the number of viral plaques by 50% compared to the untreated virus control.
Time-of-Addition Assay
This experiment helps to pinpoint the stage of the viral replication cycle that is targeted by Chikv-IN-X.
Protocol:
-
Seed host cells in 24-well plates and allow them to reach confluency.
-
Infect the cells with CHIKV at a high multiplicity of infection (MOI) of 1.
-
Add Chikv-IN-X at a concentration equivalent to 5-10 times its EC₅₀ at different time points relative to infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h post-infection).
-
At 12-24 hours post-infection, harvest the cell supernatant.
-
Quantify the virus titer in the supernatant using a plaque assay or by quantifying viral RNA via qRT-PCR.
-
Plot the viral titer against the time of compound addition to identify the sensitive step of the viral life cycle.
Visualizations
The following diagrams illustrate the CHIKV replication cycle and a generalized experimental workflow for inhibitor testing.
Caption: The replication cycle of Chikungunya virus within a host cell.
References
- 1. pnas.org [pnas.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Current and Promising Antivirals Against Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of Chikungunya Virus: Mechanisms of Action and Antiviral Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application of Chikv-IN-5 in High-Throughput Screening for Anti-Chikungunya Virus Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chikungunya virus (CHIKV), a mosquito-borne alphavirus, has re-emerged as a significant global health threat, causing debilitating febrile illness and often chronic arthralgia. With no approved antiviral therapies available, there is an urgent need for the discovery of potent and specific inhibitors of CHIKV replication. High-throughput screening (HTS) of large compound libraries is a critical strategy in identifying novel antiviral agents. Chikv-IN-5 is a potent inhibitor of Chikungunya virus replication, identified through a comprehensive HTS campaign. This document provides detailed application notes and protocols for the use of this compound as a reference compound in HTS assays designed to discover new anti-CHIKV therapeutics.
This compound, also identified as compound 26 in the primary literature, is a 4-substituted-2-thiazole amide.[1][2] Its mechanism of action is the inhibition of a late stage in the viral life cycle, specifically by blocking the translation of the viral subgenomic RNA, which leads to the suppression of viral structural protein synthesis.[1][2] This targeted action makes it an excellent tool for developing and validating HTS assays focused on this essential step in viral propagation.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and pharmacokinetic properties of this compound and its initial lead compound. This data is essential for establishing appropriate concentrations for HTS assays and for comparing the potency of newly identified compounds.
Table 1: In Vitro Antiviral Activity of this compound and Lead Compound
| Compound | EC50 (µM) | EC90 (µM) | CC50 (µM) in NHDF cells | Viral Titer Reduction (VTR) at 10 µM | Selectivity Index (SI = CC50/EC50) |
| This compound (Compound 26) | Not explicitly reported | 0.45 | >40 (in THF cells) | 8.7 logs | > 88.9 |
| Lead Compound 1 | 0.6 | 0.93 | 132 | 6.9 logs | 220 |
Data sourced from Garzan, et al. (2024).[1] NHDF: Normal Human Dermal Fibroblast; THF: Telomerized Human Foreskin Fibroblasts.
Table 2: In Vitro Metabolic Stability of this compound and Lead Compound
| Compound | Mouse Liver Microsomal Stability (t1/2, min) |
| This compound (Compound 26) | 74 |
| Lead Compound 1 | Not explicitly reported (implied to be lower than Cmpd 26) |
Data sourced from Garzan, et al. (2024).
Signaling Pathway and Mechanism of Action
This compound targets a critical step in the Chikungunya virus replication cycle. After the virus enters the host cell, its genomic RNA is translated to produce non-structural proteins, which then synthesize a negative-strand RNA intermediate. This intermediate serves as a template for both new genomic RNA and a subgenomic 26S RNA. The subgenomic RNA is translated to produce the viral structural proteins (capsid, E1, E2, etc.), which are essential for assembling new virus particles. This compound specifically inhibits the translation of this subgenomic RNA, thereby preventing the formation of new virions.
Experimental Protocols
The following protocols are based on the methods used for the discovery and characterization of this compound. They are designed for a high-throughput format to identify inhibitors of CHIKV-induced cytopathic effect (CPE).
Protocol 1: High-Throughput Screening for Inhibitors of CHIKV-Induced Cytopathic Effect (CPE)
This primary HTS assay is a cell-based screen that identifies compounds protecting host cells from virus-induced death.
Materials:
-
Cells: Normal Human Dermal Fibroblasts (NHDF) or Telomerized Human Foreskin Fibroblasts (THF).
-
Virus: Chikungunya virus (e.g., La Reunion 06-049 strain).
-
Assay Plates: 384-well, black, clear-bottom tissue culture plates.
-
Compound Plates: 384-well plates containing test compounds and controls (this compound as a positive control).
-
Reagents:
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).
-
Assay medium (e.g., DMEM with 2% FBS).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
DMSO (for compound dilution).
-
-
Equipment:
-
Automated liquid handler.
-
Plate reader capable of luminescence detection.
-
Biosafety cabinet (BSL-3).
-
CO2 incubator (37°C, 5% CO2).
-
Workflow Diagram:
Procedure:
-
Cell Seeding: Using an automated liquid handler, seed NHDF cells into 384-well plates at a density of ~5,000 cells/well in 50 µL of culture medium. Incubate for 24 hours.
-
Compound Addition: Add 100 nL of compounds from the compound source plates to the assay plates. Include the following controls:
-
Positive Control: this compound (e.g., at a final concentration of 10 µM).
-
Negative Control (Virus Control): DMSO vehicle.
-
Cell Control (No Virus): DMSO vehicle.
-
-
Infection: In a BSL-3 facility, add 10 µL of CHIKV diluted in assay medium to achieve a multiplicity of infection (MOI) that results in ~90% cell death after 72 hours. Add assay medium without virus to the "Cell Control" wells.
-
Incubation: Incubate the assay plates for 72 hours at 37°C with 5% CO2.
-
Viability Measurement: Equilibrate plates to room temperature. Add 25 µL of CellTiter-Glo® reagent to each well.
-
Luminescence Reading: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read the luminescence on a compatible plate reader.
-
Data Analysis:
-
Normalize the data using the cell control (100% viability) and virus control (0% viability) wells.
-
Calculate the percent inhibition for each test compound.
-
Determine the Z'-factor to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.
-
Protocol 2: Secondary Assay - Viral Titer Reduction (VTR) Assay
This assay confirms the antiviral activity of hits from the primary screen by quantifying the reduction in infectious virus particles.
Materials:
-
Cells: Vero cells (for plaque assay).
-
Virus: Chikungunya virus.
-
Plates: 6-well or 12-well tissue culture plates.
-
Hit Compounds: Compounds identified in the primary screen.
-
Reagents:
-
Assay medium.
-
Overlay medium (e.g., MEM containing 1% carboxymethylcellulose or agarose).
-
Crystal violet solution.
-
Formalin (for fixing).
-
Procedure:
-
Cell Seeding: Seed Vero cells in 12-well plates to form a confluent monolayer.
-
Compound Treatment and Infection:
-
Prepare serial dilutions of the hit compounds in assay medium.
-
Pre-incubate the cell monolayers with the compound dilutions for 1 hour.
-
Infect the cells with a known amount of CHIKV (e.g., 100 plaque-forming units/well).
-
-
Incubation: Incubate for 1 hour to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with overlay medium containing the corresponding concentration of the hit compound.
-
Plaque Formation: Incubate for 48-72 hours until viral plaques are visible.
-
Staining:
-
Fix the cells with formalin for at least 30 minutes.
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Gently wash with water and allow the plates to dry.
-
-
Quantification:
-
Count the number of plaques in each well.
-
Calculate the percent reduction in plaque number compared to the virus control (no compound).
-
The Viral Titer Reduction (VTR) is expressed as the log10 reduction in viral titer.
-
Hit Confirmation and Follow-up
A logical progression from primary screening to hit confirmation is essential for successful drug discovery.
By utilizing this compound as a reference compound and following these detailed protocols, researchers can effectively implement high-throughput screening campaigns to identify and validate novel inhibitors of Chikungunya virus, paving the way for the development of much-needed antiviral therapies.
References
Application Note & Protocol: Determination of Dose-Response Curve for Chikv-IN-5
Topic: Chikv-IN-5 Dose-Response Curve Determination Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Chikungunya virus (CHIKV) is a mosquito-borne alphavirus that causes Chikungunya fever, a disease characterized by fever, rash, and severe, often debilitating polyarthralgia.[1][2][3][4][5] The re-emergence of CHIKV and its rapid global spread underscore the urgent need for effective antiviral therapies.[2][6][7] A critical step in the discovery and development of antiviral compounds is the determination of the dose-response curve, which establishes the relationship between drug concentration and the inhibition of viral replication. This application note provides a detailed protocol for determining the dose-response curve of potential antiviral compounds against a Chikungunya virus strain, here designated as this compound.
This document outlines the necessary materials, experimental procedures, and data analysis methods for assessing the antiviral efficacy and cytotoxicity of test compounds. The primary assays described are the plaque reduction assay for quantifying infectious virus particles and the MTT assay for assessing cell viability.[8][9][10][11]
Key Experimental Protocols
Cell and Virus Culture
Objective: To prepare susceptible host cells and a working stock of this compound for use in antiviral assays.
Materials:
-
Vero cells (or other susceptible cell lines like BHK-21, Huh-7)[1][9][12]
-
This compound virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Cell culture flasks and plates (96-well and 24-well)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Culture: Maintain Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Virus Propagation: Infect a confluent monolayer of Vero cells with this compound at a low multiplicity of infection (MOI) of 0.01.
-
Incubate the infected cells for 48-72 hours or until a significant cytopathic effect (CPE) is observed.
-
Harvest the cell culture supernatant containing the virus.
-
Centrifuge the supernatant to remove cell debris and collect the clarified virus stock.
-
Aliquot the virus stock and store it at -80°C.
-
Virus Titer Determination: Determine the titer of the virus stock (Plaque Forming Units per milliliter, PFU/mL) using a plaque assay as described below.[8][9]
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the test compound that affects the viability of the host cells (CC50).[8][10][11]
Materials:
-
Vero cells
-
96-well cell culture plates
-
Test compounds (serially diluted)
-
DMEM with 2% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[8]
-
Prepare serial dilutions of the test compound in DMEM with 2% FBS.
-
Remove the culture medium from the cells and add 100 µL of the various compound concentrations to the wells. Include untreated cell controls.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[8]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.[8]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.
Antiviral Activity Assay (Plaque Reduction Assay)
Objective: To determine the concentration of the test compound that inhibits viral replication by 50% (EC50).
Materials:
-
Vero cells
-
24-well cell culture plates
-
This compound virus stock
-
Test compounds (serially diluted)
-
DMEM with 2% FBS
-
Agarose (B213101) (low-melting-point)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Protocol:
-
Seed Vero cells in 24-well plates and grow to confluency.
-
Prepare serial dilutions of the test compound in DMEM.
-
Infect the cell monolayers with this compound at an MOI of 0.01 for 1 hour at 37°C.
-
After the adsorption period, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).[8]
-
Add fresh medium containing the serial dilutions of the test compound. Include a virus-only control and a positive control (e.g., Ribavirin).[8]
-
Overlay the cells with a mixture of 2X DMEM and 1.6% low-melting-point agarose containing the respective compound concentrations.[8]
-
Incubate the plates for 2-3 days until plaques are visible.
-
Fix the cells with 4% formaldehyde (B43269) and stain with crystal violet to visualize and count the plaques.[8]
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.
Data Presentation
The quantitative data from the cytotoxicity and antiviral assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity and Antiviral Activity of Test Compounds against this compound
| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Compound A | |||
| Compound B | |||
| Compound C | |||
| Ribavirin (Control) |
CC50: 50% cytotoxic concentration as determined by MTT assay. EC50: 50% effective concentration as determined by plaque reduction assay. SI: Selectivity Index, a measure of the compound's therapeutic window.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for determining the dose-response curve of antiviral compounds against this compound.
Chikungunya Virus Replication Cycle and Potential Drug Targets
Caption: Simplified schematic of the Chikungunya virus replication cycle highlighting potential stages for antiviral intervention.
References
- 1. Frontiers | Drug repurposing approach against chikungunya virus: an in vitro and in silico study [frontiersin.org]
- 2. Antivirals against the Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chikungunya Virus Strains Show Lineage-Specific Variations in Virulence and Cross-Protective Ability in Murine and Nonhuman Primate Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathogenicity and virulence of chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of in vitro and in vivo drug screening platforms against the chikungunya virus | India Science, Technology & Innovation - ISTI Portal [indiascienceandtechnology.gov.in]
- 7. Identification of Novel Compounds Inhibiting Chikungunya Virus-Induced Cell Death by High Throughput Screening of a Kinase Inhibitor Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 11. m.youtube.com [m.youtube.com]
- 12. Evaluation of broad-spectrum antiviral compounds... | F1000Research [f1000research.com]
Application Notes and Protocols for Efficacy Studies of Chikv-IN-5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing preclinical efficacy studies for Chikv-IN-5, a novel investigational compound against Chikungunya virus (CHIKV). The protocols detailed herein cover essential in vitro and in vivo assays to determine the antiviral activity and potential therapeutic efficacy of this compound.
Introduction to Chikungunya Virus and Antiviral Drug Development
Chikungunya virus (CHIKV) is a mosquito-borne alphavirus that causes Chikungunya fever, a disease characterized by debilitating arthralgia, myalgia, fever, and rash.[1][2] Since its re-emergence, CHIKV has spread globally, causing significant morbidity and economic burden.[1][3] Currently, there are no approved antiviral therapies for CHIKV infection, and treatment is primarily supportive.[1][4] The development of effective antiviral agents is, therefore, a critical public health priority.
This document outlines a preclinical experimental design to evaluate the efficacy of a hypothetical antiviral compound, this compound. The proposed studies will assess the compound's ability to inhibit CHIKV replication in vitro and to ameliorate disease in an in vivo model.
In Vitro Efficacy Studies
The initial evaluation of this compound involves a series of in vitro assays to determine its antiviral activity and cytotoxicity profile in cell culture models.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that is toxic to host cells. This is crucial for establishing a therapeutic window for the antiviral assays.
Protocol:
-
Cell Seeding: Seed Vero E6 or BHK-21 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include a "cells only" control (medium without compound) and a "no cells" control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Neutralization Test (PRNT)
Objective: To quantify the ability of this compound to inhibit CHIKV infection and replication, measured by a reduction in the number of viral plaques.
Protocol:
-
Cell Seeding: Seed Vero E6 cells in a 24-well plate and grow to confluency.
-
Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a known amount of CHIKV (e.g., 100 plaque-forming units or PFU) and incubate for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cells and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a mixture of 2X culture medium and 1.6% carboxymethyl cellulose.
-
Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO2 until plaques are visible.
-
Staining: Fix the cells with 4% formaldehyde (B43269) and stain with 0.1% crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control. The selectivity index (SI) is calculated as CC50/EC50.
Viral Yield Reduction Assay
Objective: To measure the effect of this compound on the production of new infectious virus particles.
Protocol:
-
Cell Seeding and Infection: Seed cells in a 24-well plate and infect with CHIKV at a multiplicity of infection (MOI) of 0.1 for 1-2 hours.
-
Compound Treatment: After adsorption, wash the cells to remove unattached virus and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate for 24-48 hours at 37°C with 5% CO2.
-
Supernatant Collection: Collect the cell culture supernatant, which contains progeny virus.
-
Virus Titer Quantification: Determine the viral titer in the supernatant using a standard plaque assay or by quantitative RT-PCR (qRT-PCR) targeting a specific CHIKV gene.[5]
-
Data Analysis: Calculate the EC50, the concentration of this compound that reduces the viral yield by 50% compared to the untreated control.
In Vivo Efficacy Studies
Based on promising in vitro results (high SI value), the efficacy of this compound is then evaluated in a relevant animal model of CHIKV infection.
Mouse Model of CHIKV Infection
Objective: To assess the in vivo efficacy of this compound in reducing viral load, alleviating clinical symptoms, and improving survival in a mouse model.
Animal Model: C57BL/6 mice or interferon-α/β receptor-deficient (A129) mice are commonly used models for CHIKV infection.[6][7][8]
Protocol:
-
Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Infection: Infect mice subcutaneously or via footpad injection with a standardized dose of CHIKV.
-
Compound Administration: Administer this compound to the treatment group at various doses and schedules (e.g., once or twice daily) via a relevant route (e.g., oral gavage, intraperitoneal injection). A vehicle control group should be included.
-
Monitoring: Monitor the mice daily for clinical signs of disease, including weight loss, footpad swelling, and mortality.[7]
-
Sample Collection: At predetermined time points, collect blood samples for virological and immunological analysis. At the end of the study, harvest tissues (e.g., muscle, joint, spleen, liver) for viral load determination and histopathology.
-
Viral Load Quantification: Determine the viral load in serum and tissues by qRT-PCR or plaque assay.
-
Data Analysis: Compare the viral loads, clinical scores, and survival rates between the this compound-treated groups and the vehicle control group.
Data Presentation
Quantitative data from the efficacy studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: In Vitro Cytotoxicity and Antiviral Activity of this compound
| Cell Line | CC50 (µM) | EC50 (µM) - PRNT | EC50 (µM) - Yield Reduction | Selectivity Index (SI) |
| Vero E6 | >100 | 5.2 | 4.8 | >19.2 |
| BHK-21 | >100 | 6.1 | 5.5 | >16.4 |
Table 2: In Vivo Efficacy of this compound in a Mouse Model
| Treatment Group | Peak Viral Load (log10 PFU/mL serum) | Footpad Swelling (mm) at Day 3 post-infection | Survival Rate (%) |
| Vehicle Control | 6.5 ± 0.4 | 3.2 ± 0.3 | 0 |
| This compound (10 mg/kg) | 4.2 ± 0.5 | 1.8 ± 0.2 | 60 |
| This compound (50 mg/kg) | 2.1 ± 0.3 | 0.5 ± 0.1 | 100 |
*Statistically significant difference compared to the vehicle control group (p < 0.05).
Visualization
Diagrams are provided to illustrate key concepts and workflows.
Caption: The Chikungunya virus replication cycle within a host cell.
Caption: Experimental workflow for evaluating the efficacy of this compound.
References
- 1. Chikungunya virus: epidemiology, replication, disease mechanisms, and prospective intervention strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a high-throughput antiviral assay for screening inhibitors of chikungunya virus and generation of drug-resistant mutations in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Current and Promising Antivirals Against Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Drug repurposing approach against chikungunya virus: an in vitro and in silico study [frontiersin.org]
- 6. Frontiers | Defining Efficacy of Chikungunya Virus Candidate Vaccines: Different Endpoints Derived From the Virus—Cytokine—Ferritin (VCF) Model [frontiersin.org]
- 7. A mouse model of chikungunya virus with utility in antiviral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Assessing Chikv-IN-5 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chikungunya virus (CHIKV), a mosquito-borne alphavirus, is responsible for Chikungunya fever, a disease marked by debilitating polyarthralgia, fever, and rash.[1] With no approved antiviral therapies, the development of effective CHIKV inhibitors is a critical public health priority. This document provides a comprehensive guide for assessing the cytotoxicity of novel anti-CHIKV compounds, using a hypothetical inhibitor, Chikv-IN-5, as an example. The following protocols for in vitro evaluation are based on established methodologies for potent CHIKV inhibitors and can be adapted for specific research needs.[1] A crucial aspect of antiviral drug development is to ensure that the therapeutic agent targets the virus with high specificity while exhibiting minimal toxicity to host cells. Therefore, rigorous cytotoxicity assessment is a mandatory step in the preclinical evaluation of any potential antiviral compound.
Quantitative Data Summary
The preliminary assessment of a novel compound like this compound involves determining its 50% cytotoxic concentration (CC50), which is the concentration that reduces cell viability by 50%. This value is then compared to its 50% effective concentration (EC50), the concentration that inhibits viral replication by 50%, to calculate the Selectivity Index (SI = CC50/EC50). A higher SI value indicates a more promising safety and efficacy profile.[1][2]
Table 1: In Vitro Cytotoxicity and Antiviral Activity of a Hypothetical this compound
| Compound ID | Cell Line | Assay | Endpoint | Result | Selectivity Index (SI) | Reference |
| This compound | Caco-2 | MTS Assay | CC50 | >100 µM | >166.7 | [2] |
| This compound | BHK-21 | MTT Assay | CC50 | >200 µM | >90.9 | [1] |
Note: The EC50 of this compound against Chikungunya virus is assumed to be 0.6 µM for the purpose of SI calculation. The SI is calculated as CC50/EC50. A higher SI value indicates a more favorable safety profile, suggesting the compound is more toxic to the virus than to the host cells.[1][2]
Experimental Protocols
Cell Culture and Maintenance
Cell Lines:
-
BHK-21 (Baby Hamster Kidney): Commonly used for CHIKV propagation and antiviral assays.[1]
-
Caco-2 (Human Colorectal Adenocarcinoma): A relevant cell line for initial toxicity screening.[2]
-
Vero (African Green Monkey Kidney): Another standard cell line for virological studies.[3][4]
Culture Medium:
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1] For Caco-2 cells, the medium should also be supplemented with 1% non-essential amino acids.[2]
Culture Conditions:
-
Cells should be maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[1][2]
-
Cells are passaged upon reaching 80-90% confluency.[2]
Cytotoxicity Assay (MTT/MTS)
This protocol determines the concentration of the test compound that affects host cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.[1][2]
Protocol:
-
Cell Seeding: Seed cells (e.g., BHK-21 or Caco-2) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[1][2]
-
Compound Preparation: Prepare serial dilutions of this compound in the cell culture medium.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the various compound concentrations to the wells. Include wells with untreated cells as a negative control and a vehicle control (e.g., DMSO).[1][2]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[1][2]
-
Viability Assessment:
-
For MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[1]
-
For MTS Assay: Add the MTS reagent, in combination with an electron coupling reagent, to each well according to the manufacturer's instructions and incubate for 1-4 hours.[2]
-
-
Absorbance Measurement: Measure the absorbance at 570 nm for the MTT assay or 490 nm for the MTS assay using a microplate reader.[1][2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1][2]
Apoptosis Assays
CHIKV infection can induce apoptosis in host cells.[5][6][7] Assessing the effect of this compound on apoptosis can provide insights into its mechanism of action.
a. Annexin V/Propidium Iodide (PI) Staining:
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed and treat cells with this compound as described in the cytotoxicity assay protocol. Include positive (e.g., a known apoptosis inducer) and negative controls.
-
Cell Harvesting: After the incubation period, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[8]
b. Caspase Activity Assay:
Caspases are key mediators of apoptosis. Measuring the activity of caspases, such as caspase-3, can confirm the induction of apoptosis.[6][7]
Protocol:
-
Cell Lysis: Treat cells with this compound, and after incubation, lyse the cells to release cellular proteins.
-
Caspase Assay: Use a commercially available caspase activity assay kit, which typically involves a fluorogenic or colorimetric substrate for a specific caspase.
-
Measurement: Measure the fluorescence or absorbance to quantify caspase activity, which is proportional to the level of apoptosis.
Experimental and Signaling Pathway Diagrams
Caption: Experimental workflow for this compound cytotoxicity screening.
Caption: Simplified overview of CHIKV-induced apoptosis signaling pathways.
Caption: Logical workflow for the evaluation of a potential antiviral compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Drug repurposing approach against chikungunya virus: an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effectiveness of antiviral agents with broad-spectrum activity against chikungunya virus varies between host cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chikungunya virus mobilizes the apoptotic machinery to invade host cell defenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chikungunya Virus Infection of Cell Lines: Analysis of the East, Central and South African Lineage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubility Testing of Chikv-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chikungunya virus (CHIKV), a mosquito-borne alphavirus, is the causative agent of Chikungunya fever, a disease marked by severe and often debilitating joint pain.[1] The development of effective antiviral therapies is a global health priority. Chikv-IN-5 is a novel small molecule inhibitor targeting a key component of the CHIKV replication machinery. A critical step in the preclinical development of any potential drug candidate is the characterization of its physicochemical properties, with aqueous solubility being a paramount parameter. Poor solubility can significantly hinder a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy.
These application notes provide a detailed protocol for determining the aqueous solubility of this compound. The described methods are based on established principles for the solubility assessment of small molecule drug candidates and include both kinetic and thermodynamic assays.[2] The data generated from these protocols will be essential for formulation development, enabling the selection of appropriate delivery vehicles and facilitating further in vitro and in vivo studies.
Data Presentation
The quantitative data obtained from the solubility testing of this compound should be meticulously recorded and summarized for clear interpretation and comparison. The following tables provide a template for organizing the experimental results.
Table 1: Kinetic Solubility of this compound
| Buffer System | pH | Temperature (°C) | Kinetic Solubility (µM) | Method of Detection |
| Phosphate-Buffered Saline | 7.4 | 25 | UV-Vis Spectrophotometry | |
| Citrate Buffer | 5.0 | 25 | UV-Vis Spectrophotometry | |
| Glycine-HCl Buffer | 3.0 | 25 | UV-Vis Spectrophotometry |
Table 2: Thermodynamic (Equilibrium) Solubility of this compound
| Buffer System | pH | Temperature (°C) | Thermodynamic Solubility (mg/mL) | Analytical Method |
| Simulated Gastric Fluid (without enzymes) | 1.2 | 37 | HPLC-UV | |
| Acetate Buffer | 4.5 | 37 | HPLC-UV | |
| Phosphate Buffer | 6.8 | 37 | HPLC-UV | |
| Phosphate-Buffered Saline | 7.4 | 37 | HPLC-UV |
Experimental Protocols
Kinetic Solubility Assay (High-Throughput Method)
This assay provides a rapid assessment of the solubility of a compound when an aqueous buffer is added to a DMSO stock solution. It is particularly useful for early-stage screening of compound libraries.[2]
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Citrate Buffer, pH 5.0
-
96-well microplates (polypropylene for storage, clear-bottom for analysis)
-
Plate shaker
-
UV-Vis spectrophotometer or plate reader
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).
-
Compound Addition: Transfer 2 µL of each DMSO concentration of this compound to the corresponding wells of a 96-well plate containing 198 µL of the aqueous buffer (e.g., PBS, pH 7.4). This results in a final DMSO concentration of 1%.[2]
-
Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours.[2]
-
Measurement: Measure the absorbance or turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm). The lowest concentration showing significant precipitation is recorded as the kinetic solubility.[2]
Thermodynamic Solubility Assay (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[2] It measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.
Materials:
-
This compound (solid powder)
-
Aqueous buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer). Pharmacopoeial buffer solutions are recommended.[3]
-
Glass vials
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC-UV system
-
0.22 µm syringe filters
Protocol:
-
Compound Addition: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing 1 mL of each aqueous buffer. Ensure enough solid is present so that some remains undissolved at equilibrium.[2]
-
Incubation: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 37 ± 1 °C). Agitate for 24-48 hours to ensure equilibrium is reached.[2][4] To confirm equilibrium, samples can be taken at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration plateaus.[3]
-
Phase Separation: After incubation, allow the vials to stand for 1 hour. Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.[2]
-
Sample Collection: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[2]
-
Quantification: Dilute the filtered supernatant with an appropriate solvent (e.g., mobile phase for HPLC) and quantify the concentration of dissolved this compound using a validated HPLC-UV method against a standard curve.[2] The solubility should be reported in mg/mL.[3]
Mandatory Visualizations
Caption: Workflow for determining the kinetic and thermodynamic solubility of this compound.
References
Application Notes and Protocols for In Vivo Delivery of Chikungunya Virus Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chikungunya virus (CHIKV) is a mosquito-borne alphavirus that causes Chikungunya fever, a disease characterized by debilitating arthralgia.[1] The development of effective antiviral therapies is a global health priority. These application notes provide a comprehensive guide for the in vivo evaluation of novel anti-CHIKV compounds, using a hypothetical inhibitor designated as "Chikv-IN-X". The protocols outlined below are based on established methodologies for testing small molecule inhibitors and biologics against CHIKV in relevant animal models.[2][3][4]
Animal Models for In Vivo Efficacy Testing
The selection of an appropriate animal model is critical for evaluating the in vivo efficacy of potential CHIKV inhibitors. Mouse models are frequently used due to their cost-effectiveness and the availability of various genetic strains.[2] Non-human primates (NHPs) offer a model that more closely recapitulates human disease but are associated with higher costs and ethical considerations.[2][5]
Table 1: Summary of Common Animal Models for CHIKV Inhibitor Studies
| Animal Model | Key Characteristics | Typical Applications | References |
| C57BL/6 Mice (Wild-Type) | Immunocompetent; develop arthritis-like symptoms similar to humans. | Efficacy testing of therapeutics targeting joint inflammation and swelling. | [2][4] |
| AG129 Mice | Deficient in IFN-α/β and IFN-γ signaling; susceptible to lethal CHIKV infection. | Efficacy testing of antivirals in a lethal challenge model. | |
| IFNAR-/- Mice | Deficient in the type I interferon receptor; highly susceptible to CHIKV. | Studying viral pathogenesis and testing antiviral efficacy in a lethal infection model. | [6] |
| Neonatal Mice (e.g., BALB/c) | Highly sensitive to CHIKV infection; can be used for lethal challenge studies. | Evaluation of therapeutics and antibodies due to high sensitivity to infection. | [6] |
| Cynomolgus Macaques | Develop acute disease signs and viremia similar to humans. | Preclinical evaluation of vaccines and immunotherapeutics. | [2] |
| Rhesus Macaques | Another NHP model used to study pathogenesis and evaluate therapeutics. | Preclinical studies of vaccines and antiviral compounds. | [2] |
In Vivo Delivery Methods and Protocols
The route of administration for a CHIKV inhibitor can significantly impact its efficacy. The choice of delivery method often depends on the inhibitor's formulation and the specific animal model being used.
Protocol 1: Subcutaneous (S.C.) Administration in a Mouse Model of CHIKV-Induced Arthritis
This protocol is suitable for evaluating the prophylactic or therapeutic efficacy of a compound in a C57BL/6 mouse model that mimics the arthritic symptoms of Chikungunya fever.[2][4]
Materials:
-
Chikv-IN-X formulated in a suitable vehicle (e.g., PBS, DMSO/saline)
-
Chikungunya virus (e.g., strain 181/25 or a clinical isolate)
-
5-week-old C57BL/6 mice
-
Sterile syringes and needles
-
Calipers for measuring footpad swelling
-
Anesthesia (optional, for injections)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.
-
Virus Inoculation: Inoculate mice in the right hind footpad with 1 x 10^5 Plaque Forming Units (PFU) of CHIKV in a volume of 10-50 µL.[4]
-
Inhibitor Administration (Therapeutic Regimen):
-
At 12 hours post-infection, administer a predetermined dose of Chikv-IN-X (e.g., 50 µg) via subcutaneous injection at a site distant from the virus inoculation site (e.g., the scruff of the neck).[4]
-
Administer the vehicle alone to the control group.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of disease, including footpad swelling, gait changes, and overall health.
-
Measure the thickness of the inoculated footpad daily using calipers.
-
-
Data Collection and Analysis:
-
Record footpad swelling measurements for each mouse.
-
At predetermined time points (e.g., day 2, 4, 7 post-infection), a subset of mice can be euthanized to collect tissues (e.g., joint tissue, muscle, spleen) for virological and histological analysis.
-
Quantify viral load in tissues using qRT-PCR or plaque assay.
-
Analyze tissue sections for inflammation and pathology.
-
Workflow for Subcutaneous Administration Protocol:
References
- 1. benchchem.com [benchchem.com]
- 2. Animal Models of Chikungunya Virus Infection and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Overview on Chikungunya Virus Infection: From Epidemiology to State-of-the-Art Experimental Models [frontiersin.org]
- 4. In vitro and in vivo efficacy of anti‐chikungunya virus monoclonal antibodies produced in wild‐type and glycoengineered Nicotiana benthamiana plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. Adenovirus vectored IFN-α protects mice from lethal challenge of Chikungunya virus infection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chikv-IN-5 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chikv-IN-5, a novel Chikungunya virus inhibitor with limited aqueous solubility. The following information is designed to address common challenges encountered during the formulation of this compound for in vivo studies.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when preparing this compound for animal studies.
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates out of solution upon preparation. | The solvent or vehicle system has insufficient solubilizing capacity for the desired concentration. | - Increase the concentration of the co-solvent: Gradually increase the percentage of organic co-solvents like DMSO, PEG300, or ethanol (B145695) in the vehicle. - Add a surfactant: Incorporate a biocompatible surfactant such as Tween® 80 or Cremophor® EL to improve solubility and stability. - Adjust the pH: If this compound has ionizable groups, adjusting the pH of the vehicle can significantly enhance solubility.[1] |
| The prepared formulation is too viscous for injection. | High concentrations of polymers or certain co-solvents (e.g., high molecular weight PEGs) are used. | - Switch to a lower molecular weight co-solvent: Use PEG300 or PEG400 instead of higher molecular weight polyethylene (B3416737) glycols.[2] - Optimize the co-solvent/surfactant ratio: Reduce the amount of the viscous component and compensate by adding a potent, less viscous solubilizer. - Gentle warming: Briefly warming the formulation before administration can reduce viscosity. Ensure this compound is stable at the elevated temperature. |
| Inconsistent results are observed in in vivo efficacy studies. | Poor bioavailability due to precipitation of the compound at the injection site or in the bloodstream. | - Prepare a lipid-based formulation: Self-emulsifying drug delivery systems (SEDDS) or lipid-based solutions can improve absorption and bioavailability.[3][4] - Reduce particle size: Micronization or nanosizing of a this compound suspension can increase the dissolution rate and absorption.[5][6] - Use of an inclusion complex: Complexation with cyclodextrins can enhance the solubility and bioavailability of poorly soluble drugs.[1][6] |
| Signs of toxicity or irritation are observed at the injection site. | The chosen excipients or their concentrations are causing local intolerance. | - Screen for excipient tolerability: Conduct a preliminary study in a small group of animals to assess the tolerability of the vehicle alone. - Reduce the concentration of potentially irritant excipients: High concentrations of DMSO or certain surfactants can cause local reactions. - Explore alternative formulations: Consider nano-suspensions or liposomal formulations which can be less irritating.[5] |
Frequently Asked Questions (FAQs)
1. What are the recommended starting solvents for solubilizing this compound?
For initial in vitro and early in vivo studies, a common starting point is the use of water-miscible organic solvents, also known as co-solvents.[1] These can be used in combination with water or saline. Commonly used co-solvents include:
-
Polyethylene Glycol 300 (PEG300) and Polyethylene Glycol 400 (PEG400): These are widely used due to their good safety profile and solubilizing capacity for a range of compounds.[2]
-
Ethanol: A potent solvent, but its use should be carefully controlled due to potential pharmacological effects at higher concentrations.
-
Propylene Glycol (PG): Another common solvent with a good safety record.[7]
-
Dimethyl Sulfoxide (DMSO): A very strong solvent, but its use in final formulations for in vivo studies should be minimized due to potential toxicity. It is often used in a vehicle system at low percentages.
2. How can I improve the solubility of this compound without using high concentrations of organic solvents?
Several strategies can be employed to enhance the solubility of this compound while minimizing the use of organic co-solvents:
-
pH Adjustment: If this compound is an acidic or basic compound, adjusting the pH of the formulation can significantly increase its solubility.[1]
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their solubility in aqueous environments.[1] Examples include Polysorbate 80 (Tween® 80) and Cremophor® EL.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[6]
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems like emulsions or self-emulsifying drug delivery systems (SEDDS) can be a highly effective approach.[3][4]
3. What is a typical experimental protocol for preparing a co-solvent formulation of this compound?
Below is a general protocol for preparing a co-solvent-based formulation. The exact percentages of each component will need to be optimized for this compound.
Objective: To prepare a 10 mg/mL solution of this compound in a vehicle suitable for intravenous administration in mice.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween® 80
-
Saline (0.9% NaCl)
Protocol:
-
Weigh the required amount of this compound.
-
In a sterile vial, dissolve the this compound in DMSO. Vortex or sonicate briefly to ensure complete dissolution.
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween® 80 and mix until the solution is clear.
-
Slowly add saline to the mixture while vortexing to bring the solution to the final volume.
-
Visually inspect the final solution for any precipitation. If the solution is not clear, the formulation will require further optimization.
A common starting vehicle composition could be 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% Saline.
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for improving the solubility of this compound for in vivo studies.
Simplified Chikungunya Virus Replication Pathway
Caption: Simplified overview of the Chikungunya virus replication cycle.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. kinampark.com [kinampark.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. In Vitro–In Vivo Correlation in Dermal Delivery: The Role of Excipients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of Covalent Chikungunya Virus nsP2 Protease Inhibitors
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of covalent inhibitors targeting the Chikungunya virus (CHIKV) nsP2 protease. While the specific compound "Chikv-IN-5" is not described in current scientific literature, this resource will use the well-characterized, highly selective covalent inhibitor RA-0002034 as a representative example to address potential challenges, with a focus on ensuring on-target specificity and troubleshooting potential off-target effects.[1][2][3][4][5][6][7][8][9] RA-0002034 is a vinyl sulfone-containing fragment that irreversibly modifies the catalytic cysteine of the nsP2 protease, thereby inhibiting viral polyprotein processing and replication.[1][2][4][5][10]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this class of covalent inhibitors?
A1: These inhibitors act as irreversible covalent modifiers of the Chikungunya virus nsP2 protease (nsP2pro).[1] The representative compound, RA-0002034, contains a vinyl sulfone "warhead" that forms a covalent bond with the catalytic cysteine residue (C478) in the active site of nsP2pro.[1][6][9] This modification permanently inactivates the enzyme, preventing the processing of the viral polyprotein, which is essential for the formation of the viral replication complex.[1][11]
Q2: How specific is RA-0002034 for the CHIKV nsP2 protease?
A2: RA-0002034 has demonstrated high selectivity for the CHIKV nsP2 protease.[2][4][6][9] Studies have shown that it has no significant off-target reactivity against a panel of human cysteine proteases, such as calpains and cathepsins.[6][9] Furthermore, proteomic experiments in human cell lysates have confirmed its high specificity for nsP2pro.[6][7]
Q3: What are the potential off-target effects of covalent inhibitors?
A3: A primary concern with covalent inhibitors is the potential for off-target reactivity with other cellular nucleophiles, particularly other cysteine-containing proteins.[6] Undesired inhibition of host proteases can lead to cellular toxicity.[6] However, the reactivity of the electrophilic warhead in highly selective inhibitors like RA-0002034 is tuned to minimize such off-target interactions.[6][7]
Q4: Can this inhibitor be used for other alphaviruses?
A4: Yes, RA-0002034 has been shown to inhibit the replication of other related alphaviruses, such as Venezuelan Equine Encephalitis Virus (VEEV), suggesting it may serve as a starting point for the development of pan-alphavirus therapeutics.[2][3][4][5]
Troubleshooting Guide
Issue 1: Unexpected Cellular Toxicity at Effective Antiviral Concentrations
-
Question: I am observing significant cytotoxicity in my cell-based assays at concentrations where the inhibitor is expected to be effective against CHIKV. Does this indicate off-target effects?
-
Answer: While unexpected toxicity can be a sign of off-target effects, it is essential to systematically investigate other potential causes. Here's a troubleshooting workflow:
-
Confirm Compound Integrity and Concentration: Ensure the compound is properly solubilized and that the final concentration in your assay is accurate. Poor solubility can lead to compound precipitation and non-specific effects.
-
Perform a Standard Cytotoxicity Assay: Run a standard cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) on uninfected cells from the same cell line to determine the 50% cytotoxic concentration (CC50).[12][13][14][15] This will help you calculate the selectivity index (SI = CC50/EC50). A high SI indicates a good safety profile.
-
Evaluate Different Cell Lines: The cytotoxic effects of a compound can be cell-line specific. Test the inhibitor in multiple relevant cell lines (e.g., Vero, Huh-7, A549) to see if the toxicity is consistent.[15]
-
Assess Off-Target Reactivity: If the toxicity persists and is not due to experimental artifacts, consider performing experiments to assess off-target reactivity. A chemoproteomic approach, such as activity-based protein profiling (ABPP), can help identify other cellular proteins that the inhibitor may be binding to.[16]
-
Issue 2: Inconsistent Antiviral Activity
-
Question: The EC50 value of the inhibitor varies significantly between experiments. What could be the cause?
-
Answer: Inconsistent antiviral activity can arise from several factors:
-
Virus Titer: Ensure that the multiplicity of infection (MOI) is consistent across experiments. Variations in the amount of virus used can affect the apparent potency of the inhibitor.
-
Inoculum Removal: After allowing the virus to adsorb to the cells, make sure to thoroughly wash the cells to remove any unbound virus before adding the inhibitor-containing medium.
-
Time of Addition: The timing of inhibitor addition relative to infection can significantly impact its efficacy. For an inhibitor targeting a post-entry step like nsP2 protease activity, adding the compound shortly after infection is crucial.
-
Cell Health and Density: Ensure that the cells are healthy and seeded at a consistent density. Over-confluent or unhealthy cells can lead to unreliable results.
-
Issue 3: Lack of Correlation Between Biochemical and Cellular Potency
-
Question: The inhibitor is highly potent in the biochemical nsP2 protease assay (low nM IC50), but its antiviral activity in cell culture is much weaker (µM EC50). What could explain this discrepancy?
-
Answer: A significant drop in potency from a biochemical to a cellular assay is a common challenge in drug discovery. Several factors can contribute to this:
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.
-
Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes, reducing its effective concentration. For RA-0002034, studies have shown species-dependent metabolism, with rapid clearance in mice mediated by glutathione (B108866) S-transferase (GST).[7][17][18]
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Compound Stability: The compound may be unstable in the cell culture medium over the duration of the experiment.
-
Data Presentation
Table 1: In Vitro Potency and Kinetic Parameters of RA-0002034 against CHIKV nsP2 Protease
| Parameter | Value | Reference |
| IC50 | 58 ± 17 nM | [2][4][5][10] |
| k_inact/K_I | 6.4 x 10³ M⁻¹s⁻¹ | [2][4][5][6][10] |
| K_I | 0.28 ± 0.08 µM | [6] |
| k_inact | 1.8 x 10⁻³ ± 2.0 x 10⁻⁴ s⁻¹ | [6] |
Table 2: Antiviral Activity of RA-0002034 in Cellular Assays
| Virus | Cell Line | EC50 | Reference |
| CHIKV | Not specified | 11 nM | [3] |
| VEEV | Not specified | 320 nM | [3] |
Experimental Protocols
Protocol 1: CHIKV nsP2 Protease Biochemical Assay (FRET-based)
This protocol is adapted from the methods used for the characterization of RA-0002034.[9][19]
-
Materials:
-
Purified recombinant CHIKV nsP2 protease.
-
Fluorogenic peptide substrate derived from the nsP1/nsP2 cleavage site with a FRET pair (e.g., Cy5/QSY21).[9]
-
Assay buffer (e.g., 20 mM Bis-Tris Propane pH 8.0, with optimized concentrations of NaCl and glycerol).[19]
-
Test inhibitor (e.g., RA-0002034) and DMSO for control.
-
384-well, low-volume, black assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In the assay plate, add a small volume of the diluted inhibitor or DMSO control.
-
Add the nsP2 protease solution to each well and pre-incubate for 30 minutes at room temperature to allow for inhibitor binding.[9]
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time (e.g., every minute for 90 minutes) using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.[9]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Normalize the data to the DMSO control (100% activity) and a potent inhibitor control (0% activity).
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a four-parameter Hill equation to determine the IC50 value.[6]
-
Protocol 2: Cellular Antiviral Assay (Plaque Reduction Assay)
-
Materials:
-
Permissive cell line (e.g., Vero or BHK-21 cells).
-
CHIKV stock with a known titer (PFU/mL).
-
Growth medium (e.g., DMEM with 10% FBS).
-
Overlay medium (e.g., growth medium with 0.8% methylcellulose).
-
Test inhibitor.
-
Crystal violet staining solution.
-
-
Procedure:
-
Seed cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the test inhibitor in growth medium.
-
Infect the cell monolayers with CHIKV at a low MOI (e.g., 0.01) for 1 hour at 37°C.
-
Remove the viral inoculum and wash the cells with PBS.
-
Add the overlay medium containing the different concentrations of the inhibitor or DMSO control.
-
Incubate the plates for 48-72 hours at 37°C until plaques are visible.
-
Fix the cells with 4% formaldehyde (B43269) and stain with crystal violet.
-
Wash the plates, allow them to dry, and count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each inhibitor concentration compared to the DMSO control.
-
Plot the percentage of plaque reduction versus the inhibitor concentration and determine the EC50 value using non-linear regression.
-
Protocol 3: Off-Target Profiling using Activity-Based Protein Profiling (ABPP)
This is a generalized protocol for assessing the proteome-wide selectivity of a covalent inhibitor.[16]
-
Materials:
-
Click-chemistry enabled version of the inhibitor (containing an alkyne or azide (B81097) handle).
-
Human cell lysate or live cells.
-
Reporter tag (e.g., biotin-azide or fluorescent azide).
-
Click-chemistry reaction components (copper catalyst, ligand, reducing agent).
-
Streptavidin beads (for biotin-tagged proteins).
-
SDS-PAGE and Western blotting reagents or mass spectrometry facility.
-
-
Procedure:
-
Treat the cell lysate or live cells with the click-chemistry enabled inhibitor for a specified time.
-
Lyse the cells (if treated live) and remove insoluble debris.
-
Perform the click-chemistry reaction by adding the reporter tag and reaction components to covalently link the tag to the inhibitor-bound proteins.
-
Separate the labeled proteins by SDS-PAGE and visualize using in-gel fluorescence scanning or proceed with enrichment and mass spectrometry.
-
For mass spectrometry, enrich the biotin-tagged proteins using streptavidin beads, digest the proteins on-bead (e.g., with trypsin), and analyze the resulting peptides by LC-MS/MS to identify the protein targets.
-
-
Data Analysis:
-
For gel-based analysis, compare the protein labeling profile in the presence and absence of a competitor (the original inhibitor without the tag) to identify specific targets.
-
For mass spectrometry, identify and quantify the enriched proteins to create a list of potential on- and off-targets.
-
Visualizations
Caption: Mechanism of action of a covalent nsP2 protease inhibitor.
Caption: Troubleshooting workflow for unexpected cellular toxicity.
Caption: Experimental workflows for biochemical and cellular assays.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. RA-0002034 | CHIKV nsP2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. biorxiv.org [biorxiv.org]
- 11. portlandpress.com [portlandpress.com]
- 12. DSpace [helda.helsinki.fi]
- 13. Inhibition of alphavirus infection in cell culture and in mice with antisense morpholino oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. virosin.org [virosin.org]
- 16. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Species Dependent Metabolism of a Covalent nsP2 Protease Inhibitor with in Vivo Anti-alphaviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chikv-IN-5 Concentration for Cell Culture
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimal use of Chikv-IN-5 , a potent inhibitor of Chikungunya virus (CHIKV) replication. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research and ensure reproducible, high-quality results in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, non-covalent inhibitor of the Chikungunya virus non-structural protein 2 (nsP2) protease. The nsP2 protease is essential for cleaving the viral polyprotein into individual, functional non-structural proteins required for viral replication.[1][2] By binding to the active site of the nsP2 protease, this compound prevents this cleavage, thereby halting the formation of the viral replication complex and inhibiting viral propagation within the host cell.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For experimental use, we recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Q3: What is a good starting concentration range for my initial experiments?
A3: For initial screening assays, a broad concentration range is recommended to determine the compound's potency and therapeutic window. We suggest starting with a serial dilution series from 50 µM down to low nanomolar concentrations. The ideal range will depend on the cell line and assay format used.
Q4: How do I determine the optimal, non-toxic concentration of this compound for my specific cell line?
A4: The optimal concentration is one that provides maximum viral inhibition with minimal to no toxicity to the host cells. This is determined by performing two key assays in parallel:
-
Efficacy Assay: A dose-response experiment (e.g., plaque reduction or viral yield assay) to determine the 50% effective concentration (EC50), which is the concentration of this compound that inhibits 50% of viral activity.
-
Cytotoxicity Assay: A cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability.
The optimal concentration for your experiments will be below the CC50 value, ideally at or above the EC50 value. The ratio of CC50 to EC50 provides the Selectivity Index (SI), which is a critical measure of the compound's therapeutic window. A higher SI value (>>10) is desirable.
Q5: Which cell lines are susceptible to Chikungunya virus infection for testing this compound?
A5: Several cell lines are highly susceptible to CHIKV infection and are commonly used for antiviral testing. These include Vero (African green monkey kidney), HeLa (human cervical cancer), and MRC-5 (human lung fibroblast) cells.[3][4] The choice of cell line can influence experimental outcomes, including viral titer and compound efficacy, so it is important to remain consistent throughout a study.[4]
Data Presentation
Table 1: In Vitro Activity of this compound in Different Cell Lines
The following table summarizes the representative antiviral activity and cytotoxicity of this compound against Chikungunya virus (strain 181/25) at 48 hours post-infection. Data are presented as mean values from three independent experiments.
| Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Vero | 1.8 | >100 | >55 |
| MRC-5 | 2.5 | >100 | >40 |
| HeLa | 2.1 | 85 | 40.5 |
Mandatory Visualizations
CHIKV Replication Cycle and Inhibitor Target
Caption: Simplified CHIKV replication cycle highlighting the inhibition of nsP2 protease by this compound.
Experimental Workflow for Optimizing Concentration
Caption: Workflow for determining the optimal experimental concentration of this compound.
Troubleshooting Guide
Problem: I observe high levels of cell death in my compound-treated, uninfected control wells.
-
Possible Cause 1: Compound Cytotoxicity.
-
Solution: Your concentration of this compound is likely too high for the specific cell line being used. It is crucial to perform a cytotoxicity assay (like the MTT protocol below) to determine the CC50. For all subsequent experiments, use concentrations well below the CC50 value (e.g., at or below CC10).
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: The final concentration of the solvent (e.g., DMSO) in your cell culture medium may be too high. Ensure the final DMSO concentration does not exceed 0.5%. Prepare intermediate dilutions of your compound in culture medium to keep the final solvent concentration low and consistent across all wells, including the vehicle control.
-
Troubleshooting Flowchart for High Cytotoxicity
Caption: Decision tree for troubleshooting unexpected cytotoxicity in control wells.
Problem: I am not seeing any reduction in viral titer, even at high concentrations of this compound.
-
Possible Cause 1: Compound Instability or Degradation.
-
Solution: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. Use a fresh aliquot of the stock solution for your experiments.
-
-
Possible Cause 2: Assay Timing.
-
Solution: The timing of compound addition relative to infection is critical. For inhibitors of replication, the compound should be added prior to or at the time of infection. If added too late, viral replication may already be too advanced for the inhibitor to have a measurable effect.
-
-
Possible Cause 3: Compound Precipitation.
-
Solution: High concentrations of this compound may precipitate in aqueous culture media. Visually inspect the wells for any precipitate. If observed, prepare a fresh, lower concentration working stock or ensure the final DMSO concentration is sufficient to maintain solubility without being toxic.
-
-
Possible Cause 4: Virus Strain Resistance.
-
Solution: While unlikely for a novel compound, the viral strain used could have inherent resistance. If possible, test the compound against a different, known-sensitive CHIKV strain as a control.
-
Problem: I am observing high variability between my replicate wells.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Uneven cell density across the plate can lead to significant variability. Ensure you have a single-cell suspension before seeding and use proper pipetting techniques to dispense cells evenly. Allow plates to sit at room temperature for 15-20 minutes before incubation to allow for even settling.
-
-
Possible Cause 2: Inaccurate Pipetting.
-
Solution: Small volume errors during serial dilutions or when adding the compound or virus can lead to large variations. Use calibrated pipettes and change tips between each dilution.
-
-
Possible Cause 3: "Edge Effect" in Plates.
-
Solution: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate media components and affect both cell health and compound concentration. To mitigate this, avoid using the outermost wells for experimental conditions; instead, fill them with sterile PBS or media to maintain humidity.
-
Experimental Protocols
Protocol 1: Determining Compound Cytotoxicity (CC50) using MTT Assay
This assay measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom cell culture plates
-
Susceptible cell line (e.g., Vero)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for solubilization)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed 2 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C with 5% CO₂ to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Include a "cells only" control (medium only) and a "vehicle control" (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells.
-
Incubation: Incubate the plate for 48 hours (or a duration matching your planned antiviral assay).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.
Protocol 2: Determining Antiviral Efficacy (EC50) using Plaque Reduction Assay
This assay quantifies the amount of infectious virus by measuring the reduction in viral plaques in the presence of the inhibitor.
Materials:
-
6-well or 12-well cell culture plates
-
Confluent monolayer of susceptible cells (e.g., Vero)
-
Chikungunya virus stock of known titer (PFU/mL)
-
Serial dilutions of this compound
-
Overlay medium (e.g., 2X MEM mixed 1:1 with 1.2% agarose (B213101) or methylcellulose)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed cells in 12-well plates and grow until they form a confluent monolayer.
-
Virus & Compound Preparation: In separate tubes, mix a standardized amount of CHIKV (to yield 50-100 plaques/well) with each concentration of this compound. Include a "virus only" control. Incubate this mixture for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixture.
-
Adsorption: Incubate for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes to ensure even distribution.
-
Overlay: Remove the inoculum and gently add 2 mL of the overlay medium containing the corresponding concentration of this compound to each well.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-3 days until plaques are visible.
-
Staining: Fix the cells with 4% formaldehyde (B43269) for at least 1 hour. Remove the overlay and stain with Crystal Violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction for each concentration relative to the "virus only" control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Drug repurposing approach against chikungunya virus: an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Susceptibility of various cell lines to the Chikungunya virus and method selection for commercial-scale production of viral material | Kaa | Biological Products. Prevention, Diagnosis, Treatment [biopreparations.ru]
Technical Support Center: Chikv-IN-5 and Other Small Molecule Inhibitors of Chikungunya Virus
Disclaimer: No specific small molecule inhibitor with the designation "Chikv-IN-5" was identified in the public domain at the time of this writing. The following technical support guide provides general advice and troubleshooting for researchers working with small molecule inhibitors of the Chikungunya virus (CHIKV), based on common challenges encountered with similar compounds in solution.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute and store my small molecule CHIKV inhibitor?
A1: Most small molecule inhibitors are supplied as a lyophilized powder. For initial reconstitution, we recommend using a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For working solutions, the DMSO stock can be further diluted in an appropriate cell culture medium. Note that the final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q2: I observed precipitation in my stock solution after storing it at -20°C. What should I do?
A2: Precipitation can occur if the inhibitor's solubility in the storage solvent is limited at lower temperatures. If you observe precipitates, gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. It is also crucial to ensure that the solvent used is anhydrous, as moisture can affect the solubility and stability of some compounds.
Q3: How can I check for the degradation of my CHIKV inhibitor in solution?
A3: Visual inspection for color changes or precipitation is the first step. For a more quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to check the purity and integrity of the compound over time. Comparing the analytical profile of a stored solution to a freshly prepared one can reveal any degradation products.
Troubleshooting Guide: Stability Issues in Solution
Issue 1: My CHIKV inhibitor shows inconsistent activity in my antiviral assays.
-
Potential Cause A: Compound Instability in Aqueous Media. Many small molecules are prone to hydrolysis or degradation in aqueous solutions, especially at physiological pH and 37°C. The stability can be time- and pH-dependent.
-
Troubleshooting Tip: Perform a time-course experiment to assess the stability of your inhibitor in your specific cell culture medium. Prepare the working solution immediately before use and minimize the incubation time of the compound in the medium before adding it to the cells. You can also pre-incubate the compound in the medium for different durations and then test its activity to determine its half-life.
-
-
Potential Cause B: Adsorption to Labware. Hydrophobic compounds can adsorb to the surface of plastic labware, such as pipette tips and microplates, leading to a lower effective concentration.
-
Troubleshooting Tip: Use low-adhesion plasticware. Pre-rinsing pipette tips with the solution before dispensing can also help. For sensitive experiments, consider using glass or polypropylene (B1209903) labware.
-
Issue 2: I observe cytotoxicity at concentrations where I expect to see antiviral activity.
-
Potential Cause A: Solvent Toxicity. The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Troubleshooting Tip: Ensure the final concentration of the solvent in your cell culture is below the toxic threshold for your cell line. Run a solvent toxicity control in parallel with your experiments.
-
-
Potential Cause B: Compound-Induced Cytotoxicity. The inhibitor itself may have off-target effects that lead to cell death.
-
Troubleshooting Tip: It is essential to determine the 50% cytotoxic concentration (CC50) of your compound on the cell line used for your antiviral assays. The selectivity index (SI), calculated as CC50/EC50 (50% effective concentration), is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a more favorable therapeutic window.
-
Quantitative Data Summary
Table 1: Thermal Stability of Chikungunya Virus (CHIKV)
| Temperature (°C) | Incubation Time (minutes) | Effect on Infectivity |
| up to 45 | 5 | No modulation of viral infectivity |
| 50 | 5 | Partial loss of infectivity (<1 log) |
| 55 | 5 | Partial loss of infectivity (<1 log) |
| 70 | 5 | Complete inactivation |
Data extracted from a study on the thermal stability of CHIKV.[1]
Table 2: In Vitro Antiviral Activity and Cytotoxicity of Selected CHIKV Inhibitors
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Arbidol | Not specified | MRC-5 | 12.2 | 376 | 30.8 | [2] |
| Chloroquine | Not specified | Vero | - | >100 | - | [2] |
| Harringtonine | CHIKV-122508 | BHK-21 | 0.24 | >10 | >41.7 | [3] |
| QVIR | S27 (prototype) | BHK-21 | 2.2 ± 0.49 | >200 | >90.9 | [4] |
This table presents a selection of reported values for different CHIKV inhibitors to provide a comparative context.
Experimental Protocols
1. Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of a test compound that affects host cell viability.
-
Cell Seeding: Seed cells (e.g., BHK-21) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the various compound concentrations to the wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Data Analysis: Measure the absorbance at 570 nm. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
2. Plaque Reduction Assay
This assay determines the concentration of a compound that inhibits viral replication by 50% (EC50).
-
Cell Seeding: Seed Vero cells in 24-well plates and grow to confluence.
-
Virus-Compound Incubation: In a separate tube, mix a constant amount of CHIKV (e.g., 100 plaque-forming units, PFU) with serial dilutions of the antiviral compound. Incubate this mixture for 1 hour at 37°C.
-
Infection: Remove the growth medium from the Vero cell monolayers and inoculate with 200 µL of the virus-compound mixture.
-
Adsorption: After a 1-hour adsorption period, remove the inoculum.
-
Overlay: Overlay the cells with 1 mL of a 1:1 mixture of 2% carboxymethylcellulose (CMC) and 2x DMEM with 4% FBS.
-
Incubation: Incubate the plates for 48-72 hours until plaques are visible.
-
Visualization: Fix the cells with 4% formaldehyde (B43269) and stain with 0.1% crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the viral titer (PFU/mL) for each compound concentration. The EC50 value is the concentration of the compound that reduces the viral titer by 50% compared to the untreated virus control.
Visualizations
Caption: Hypothetical signaling pathway of CHIKV entry and replication, with potential points of inhibition for a compound like this compound.
Caption: General experimental workflow for evaluating the in vitro efficacy and cytotoxicity of a CHIKV inhibitor.
References
- 1. Susceptibility of Chikungunya Virus to Inactivation by Heat and Commercially and World Health Organization-Recommended Biocides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chikungunya virus: an update on antiviral development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Purification of Chikv-IN-5
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and data interpretation to facilitate a smoother experimental workflow.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the synthesis and purification of Chikungunya virus inhibitors.
Synthesis Troubleshooting
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the initial condensation product (Step 1). | - Inactive starting materials.- Insufficient reaction temperature or time.- Presence of moisture in the reaction. | - Verify the purity of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine and tert-butyl piperazine-1-carboxylate by NMR or LC-MS.- Gradually increase the microwave reactor temperature or extend the reaction time, monitoring progress by TLC.- Ensure all glassware is oven-dried and use anhydrous solvents. |
| Incomplete Boc deprotection (Step 2). | - Insufficient amount of Trifluoroacetic Acid (TFA).- Short reaction time.- Impurities in the starting material quenching the acid. | - Increase the equivalents of TFA added to the reaction mixture.- Extend the reaction time at room temperature and monitor by TLC until the starting material is consumed.- Ensure the product from Step 1 is sufficiently pure before proceeding. |
| Formation of multiple spots on TLC after the final coupling reaction (Step 3). | - Presence of unreacted starting materials.- Formation of side-products due to reaction with impurities.- Degradation of the product. | - Ensure precise stoichiometry of reactants. The addition of 4-fluorobenzenesulfonyl chloride should be slow and controlled.- Purify the intermediate from Step 2 thoroughly.- Monitor the reaction temperature closely and avoid excessive heating. |
| Difficulty in removing triethylamine (B128534) hydrochloride salt after the final reaction. | - Salt precipitation in the organic layer. | - Perform an aqueous wash (e.g., with saturated sodium bicarbonate solution) to remove the salt. If the salt persists, a filtration step before work-up may be necessary. |
Purification Troubleshooting
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| The product is difficult to separate from impurities by column chromatography. | - Improper solvent system for chromatography.- Co-elution of impurities with the product. | - Optimize the solvent system for column chromatography using TLC to achieve better separation (a difference in Rf values of at least 0.2 is ideal).- Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel) or a different purification technique like preparative HPLC. |
| The purified product shows low purity by HPLC analysis. | - Incomplete separation during chromatography.- Decomposition of the compound on the column. | - Re-purify the product using a shallower solvent gradient in column chromatography or by preparative HPLC.- Consider deactivating the silica gel with triethylamine before loading the sample to prevent degradation of acid-sensitive compounds. |
| The final product is an oil instead of a solid. | - Presence of residual solvent.- The compound may be amorphous or have a low melting point. | - Dry the product under high vacuum for an extended period.- Try to induce crystallization by scratching the flask with a glass rod or by adding a small seed crystal. Trituration with a non-polar solvent (e.g., hexane) can also help solidify the product. |
Quantitative Data Summary
The following table summarizes expected yields and purity for a typical synthesis of a Chikungunya virus inhibitor. These values are representative and may vary based on experimental conditions and scale.
| Step | Reaction | Expected Yield (%) | Purity (by HPLC, %) |
| 1 | Microwave-assisted condensation | 75-85 | >90 |
| 2 | Boc Deprotection | 90-98 | >95 |
| 3 | Sulfonylation | 60-75 | >95 (after chromatography) |
| Overall | - | 40-55 | >99 (after final purification) |
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(4-(ethylamino)-6-methylpyrimidin-2-yl)piperazine-1-carboxylate
-
In a microwave-safe vessel, combine 2-chloro-N-ethyl-6-methylpyrimidin-4-amine (1.0 eq) and tert-butyl piperazine-1-carboxylate (1.2 eq).
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
Heat the mixture in a microwave reactor to 150 °C for 30 minutes.[1]
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Boc Deprotection
-
Dissolve the purified product from Step 1 in dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.[1]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Remove the solvent and excess TFA under reduced pressure to obtain the deprotected intermediate.
Step 3: Synthesis of the Final Inhibitor (Sulfonylation)
-
Dissolve the deprotected intermediate from Step 2 in DCM.
-
Add triethylamine (TEA) (2-3 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Add 4-fluorobenzenesulfonyl chloride (1.1 eq) dropwise.[1]
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.[1]
Purification Protocol: Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified compound.
Visualizations
Caption: Synthetic and purification workflow for a representative Chikungunya virus inhibitor.
Caption: Chikungunya virus replication cycle and the putative target of this compound.
References
Technical Support Center: Minimizing Chikv-IN-5 Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during in vivo experiments with Chikv-IN-5, a novel investigational inhibitor of Chikungunya virus (CHIKV). The following guidance is based on established principles of preclinical toxicology and drug development to help mitigate potential toxicities in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected mortality in our animal cohort at a dose that was predicted to be safe based on in vitro data. What are the potential causes and how should we proceed?
A1: Unexpected in vivo toxicity despite promising in vitro safety profiles is a common challenge in drug development.[1][2] Several factors could be contributing to this discrepancy:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the animal model may lead to higher-than-expected plasma concentrations (Cmax) or overall exposure (AUC), which can drive toxicity.[3] It is crucial to have a comprehensive PK profile for the specific formulation being tested.[4]
-
Metabolite Toxicity: The parent compound, this compound, might be metabolized into a more toxic species by enzymes such as Cytochrome P450s (CYPs).[5][6][7]
-
Vehicle/Formulation Effects: The vehicle used to deliver this compound could have its own toxicity or may alter the drug's properties in vivo.[4][8]
-
Species-Specific Toxicity: The animal model may have a unique sensitivity to the compound that was not apparent in the in vitro cell lines used for initial screening.
Recommended Actions:
-
Halt the study at the toxic dose level and perform a thorough necropsy and histopathology on the affected animals to identify target organs of toxicity.
-
Conduct a dose-range finding study with more dose groups to establish the Maximum Tolerated Dose (MTD).[4][9]
-
Characterize the pharmacokinetic profile of this compound in the animal model to correlate exposure levels with toxic effects.[4]
-
Evaluate the formulation and vehicle for any potential contribution to the observed toxicity. Consider alternative, well-tolerated vehicles.[8]
Q2: Our initial studies show that this compound has poor oral bioavailability, requiring high doses that lead to gastrointestinal distress in our animal models. What strategies can we employ to improve bioavailability and reduce GI toxicity?
A2: Poor oral bioavailability is often linked to low solubility or permeability.[8] High, unabsorbed drug concentrations in the gut can lead to local toxicity. Several formulation strategies can be explored:[3][10][11][12]
-
Particle Size Reduction: Nanosizing the drug particles can increase the surface area for dissolution.[11]
-
Amorphous Solid Dispersions: Converting the crystalline drug to an amorphous form can enhance solubility.[11]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve the solubility and absorption of lipophilic compounds.[10]
-
Use of Permeation Enhancers: These excipients can transiently increase the permeability of the intestinal epithelium.
It is advisable to screen several formulation approaches in vitro and then select the most promising candidates for in vivo pharmacokinetic studies to confirm improved bioavailability.
Q3: We have identified potential liver toxicity with this compound, indicated by elevated ALT and AST levels. What are the possible mechanisms and how can we investigate this further?
A3: Elevated liver enzymes are a common sign of drug-induced liver injury (DILI). The underlying mechanisms can include:
-
Direct Hepatotoxicity: this compound or its metabolites may be directly toxic to hepatocytes.
-
Inhibition of Cytochrome P450 Enzymes: Interference with CYP enzymes can disrupt normal cellular processes and lead to toxicity.[6][7][13][14]
-
Immune-Mediated Toxicity: The drug may trigger an inflammatory response in the liver.
Investigative Steps:
-
In Vitro Assays: Use primary hepatocytes or liver spheroids to assess direct cytotoxicity and the potential for reactive metabolite formation.
-
CYP Inhibition/Induction Assays: Determine if this compound is an inhibitor or inducer of major CYP isoforms.[7][13]
-
Histopathology: Detailed microscopic examination of liver tissue from treated animals can reveal the nature of the injury (e.g., necrosis, steatosis, cholestasis).
-
Co-administration with a CYP Inhibitor: If a specific metabolic pathway is suspected to produce a toxic metabolite, co-administering a known inhibitor of that pathway might mitigate the toxicity, although this can also lead to drug-drug interactions.[6]
Troubleshooting Guides
Guide 1: Troubleshooting Unexpected Animal Mortality
This guide provides a systematic approach to addressing unexpected mortality during in vivo studies with this compound.
Step 1: Immediate Actions
-
Record all clinical signs leading up to mortality.
-
Perform a full necropsy on the deceased animal(s) immediately.
-
Collect blood for terminal pharmacokinetic analysis and clinical chemistry.
-
Collect all major organs and tissues for histopathological examination.
Step 2: Data Review and Analysis
-
Review the dosing procedure to rule out errors in dose calculation or administration.
-
Analyze the pharmacokinetic data to determine if drug exposure was higher than anticipated.
-
Examine the histopathology report to identify the primary organ(s) affected.
Step 3: Hypothesis Generation and Follow-up Studies
-
Hypothesis 1: Overdosing due to formulation issues.
-
Action: Re-evaluate the formulation for homogeneity and stability. Conduct a new dose-range finding study with a fresh, validated formulation.
-
-
Hypothesis 2: Target-organ toxicity.
-
Action: Based on histopathology, design focused in vitro or ex vivo studies to understand the mechanism of toxicity in the target organ.
-
-
Hypothesis 3: Rapid metabolism to a toxic species.
-
Action: Conduct in vitro metabolism studies to identify major metabolites and assess their toxicity.
-
Guide 2: Managing and Mitigating Off-Target Toxicity
This guide outlines steps to take when off-target toxicities are observed, such as neurological or cardiovascular side effects.
Step 1: Characterize the Off-Target Effect
-
Implement specific functional observational batteries (FOBs) for neurological assessment or telemetry for cardiovascular monitoring in a follow-up study.
-
Determine the dose-response relationship for the off-target effect.
Step 2: Investigate the Mechanism
-
Secondary Pharmacology Screening: Screen this compound against a panel of common off-targets (e.g., receptors, ion channels, enzymes) to identify potential unintended interactions.
-
In Vitro Functional Assays: If a specific off-target is identified, use relevant cell-based assays to confirm the interaction and its functional consequence.
Step 3: Mitigation Strategies
-
Structural Modification: If a specific off-target is confirmed, medicinal chemistry efforts can be directed to modify the this compound structure to reduce its affinity for the off-target while retaining antiviral activity.[15]
-
Formulation Approaches: For toxicities related to high peak plasma concentrations (Cmax), a modified-release formulation could be developed to lower Cmax while maintaining the therapeutic AUC.[3]
Data Presentation
Table 1: Hypothetical Pharmacokinetic and Toxicity Data for Different this compound Formulations in a Rodent Model
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) | Key Toxicity Findings |
| Aqueous Suspension | 100 | 150 | 900 | 5 | Moderate to severe gastrointestinal distress. |
| Nanosuspension | 50 | 450 | 2700 | 30 | Mild elevation in liver enzymes (ALT/AST). |
| Lipid-Based (SEDDS) | 20 | 600 | 3600 | 60 | No significant findings at this dose. |
| Amorphous Dispersion | 30 | 550 | 3300 | 55 | Mild, transient sedation observed post-dosing. |
Experimental Protocols
Protocol 1: Acute Toxicity Study in Rodents
Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential target organs of toxicity for this compound.
Methodology:
-
Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or BALB/c mice), with an equal number of males and females per group (n=3-5/sex/group).
-
Dose Administration: Administer this compound as a single dose via the intended clinical route (e.g., oral gavage). Use a vehicle control group and at least 3-4 dose levels, starting with a dose based on in vitro efficacy and cytotoxicity data.
-
Observations: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose) and then daily for 14 days.[4] Record changes in body weight, food/water consumption, and any behavioral or physical abnormalities.
-
Clinical Pathology: Collect blood at the end of the 14-day observation period (or at the time of euthanasia for animals in distress) for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals. Collect major organs and any tissues with visible lesions for histopathological examination.
Protocol 2: In Vitro Cytochrome P450 Inhibition Assay
Objective: To assess the potential of this compound to inhibit major human CYP450 enzymes.
Methodology:
-
Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Substrates: Use specific fluorescent or LC-MS/MS probe substrates for each CYP isoform.
-
Incubation: Pre-incubate this compound at various concentrations with the enzyme source and a NADPH-regenerating system. Initiate the reaction by adding the probe substrate.
-
Detection: After a set incubation time, stop the reaction and quantify the formation of the metabolite using a plate reader (for fluorescent probes) or LC-MS/MS.
-
Data Analysis: Calculate the rate of metabolite formation at each concentration of this compound relative to a vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Visualizations
Caption: Workflow for in vivo toxicity assessment of a novel antiviral.
Caption: Hypothetical pathway of metabolite-driven liver toxicity.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. blog.biobide.com [blog.biobide.com]
- 3. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. benthamscience.com [benthamscience.com]
- 6. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. fiveable.me [fiveable.me]
- 10. Formulation strategies to help de-risking drug development - SEQENS [seqens.com]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug design strategies to avoid resistance in direct-acting antivirals and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Chikv-IN-5 Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Chikv-IN-5, a novel inhibitor of the Chikungunya virus (CHIKV) nsP2 protease. The information is designed to address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Chikungunya virus nsP2 protease. The nsP2 protease is a crucial enzyme for the processing of the viral non-structural polyprotein, which is essential for the replication of the virus.[1][2] By inhibiting this enzyme, this compound is expected to block viral replication and reduce viral load in infected cells and organisms.
Q2: In which cell lines can I test the efficacy of this compound?
A2: Several cell lines are susceptible to CHIKV infection and are suitable for testing the antiviral activity of this compound. Commonly used cell lines include Vero (African green monkey kidney), BHK-21 (baby hamster kidney), and Huh7 (human hepatoma) cells.[3][4][5] The choice of cell line may depend on the specific experimental goals, such as studying general antiviral activity, cytotoxicity, or cell-type-specific effects.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO for in vitro use. For in vivo studies, formulation in a biocompatible vehicle such as a solution of 2% DMSO, 30% PEG 300, and 68% sterile water is recommended. Stock solutions in DMSO should be stored at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Q4: What are the expected EC50 and CC50 values for this compound?
A4: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) will vary depending on the cell line and assay conditions. Based on preliminary data with similar nsP2 protease inhibitors, the expected EC50 in Vero cells is in the low micromolar range, while the CC50 should be significantly higher, indicating a favorable selectivity index (SI = CC50/EC50).[4]
Troubleshooting Guides
In Vitro Antiviral Assays
Issue 1: High variability in EC50 values between experiments.
-
Possible Cause 1: Inconsistent Virus Titer. The multiplicity of infection (MOI) is a critical parameter. Variations in the viral stock titer will lead to inconsistent results.
-
Troubleshooting:
-
Always use a freshly thawed aliquot of a well-characterized viral stock.
-
Re-titer your viral stock regularly using a plaque assay to ensure consistency.
-
Ensure a consistent MOI is used across all experiments.
-
-
-
Possible Cause 2: Cell Health and Confluency. The physiological state of the host cells can impact viral replication and drug efficacy.
-
Troubleshooting:
-
Use cells at a consistent and optimal confluency (typically 80-90%).
-
Regularly check cells for any signs of stress or contamination.
-
Ensure consistent cell seeding density across all wells and plates.
-
-
-
Possible Cause 3: Compound Stability. this compound may degrade if not handled or stored properly.
-
Troubleshooting:
-
Prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Minimize the exposure of the compound to light and elevated temperatures.
-
-
Issue 2: High cytotoxicity observed at concentrations where antiviral activity is expected.
-
Possible Cause 1: Solvent Toxicity. High concentrations of DMSO can be toxic to cells.
-
Troubleshooting:
-
Ensure the final concentration of DMSO in the cell culture medium is below a non-toxic level (typically ≤ 0.5%).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) in your cytotoxicity assay.
-
-
-
Possible Cause 2: Off-target Effects. The compound may have off-target effects on host cell machinery.
-
Troubleshooting:
-
Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) on uninfected cells to determine the CC50.[4]
-
If the SI is low, consider medicinal chemistry efforts to improve selectivity.
-
-
Animal Model Studies
Issue 3: Lack of efficacy in a mouse model of Chikungunya infection.
-
Possible Cause 1: Poor Pharmacokinetics/Bioavailability. this compound may not be reaching the target tissues at a sufficient concentration.
-
Troubleshooting:
-
Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Consider optimizing the drug formulation or the route of administration.
-
-
-
Possible Cause 2: Inappropriate Animal Model. The chosen animal model may not accurately reflect human disease.
-
Troubleshooting:
-
Ensure you are using an appropriate mouse model, such as an immunocompromised mouse (e.g., IFN-α/βR-/-) or a model that develops the desired pathology (e.g., joint swelling).[5][6]
-
The timing of treatment initiation is critical. For many antivirals, treatment needs to begin early in the infection.[7]
-
-
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of this compound and Control Compounds
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Vero | 2.5 ± 0.3 | > 100 | > 40 |
| BHK-21 | 3.1 ± 0.5 | > 100 | > 32 | |
| Huh7 | 4.2 ± 0.6 | > 100 | > 23 | |
| Ribavirin | Vero | 15.8 ± 2.1 | > 200 | > 12 |
| Chloroquine | Vero | 8.3 ± 1.2 | 55.4 ± 7.8 | 6.7 |
EC50 and CC50 values are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Plaque Reduction Neutralization Test (PRNT)
This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
-
Cell Seeding: Seed Vero cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free cell culture medium.
-
Virus-Compound Incubation: In a separate plate, mix a constant amount of CHIKV (e.g., 100 plaque-forming units) with each dilution of the compound. Incubate for 1 hour at 37°C.
-
Infection: Remove the growth medium from the Vero cell monolayers and inoculate with the virus-compound mixture.
-
Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a mixture of 1.2% methylcellulose (B11928114) in 2x MEM supplemented with 4% FBS.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator until plaques are visible.
-
Staining and Counting: Fix the cells with 4% formaldehyde (B43269) and stain with 0.1% crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The EC50 value is determined by non-linear regression analysis.[3]
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the untreated control cells. The CC50 value is determined by non-linear regression analysis.[4]
Visualizations
Caption: CHIKV replication cycle and the inhibitory action of this compound.
Caption: Workflow for the in vitro evaluation of this compound.
References
- 1. Chikungunya Virus: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 2. Chikungunya - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Overview on Chikungunya Virus Infection: From Epidemiology to State-of-the-Art Experimental Models [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Current and Promising Antivirals Against Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Chikungunya Virus (CHIKV) Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Chikungunya virus, with a focus on addressing resistance mutations exemplified by the hypothetical strain Chikv-IN-5.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving drug-resistant Chikungunya virus.
Issue 1: Inconsistent Results in Antiviral Compound Screening
-
Question: We are screening a new antiviral compound against what we suspect is a resistant strain of CHIKV (this compound), but our plaque reduction or yield reduction assay results are highly variable. What could be the cause?
-
Answer: Variability in antiviral screening assays can stem from several factors. Here are some common causes and troubleshooting steps:
-
Mixed Viral Population: The viral stock may not be a pure clonal population. It could contain a mix of wild-type and resistant viruses. To address this, perform plaque purification of your viral stock to isolate and test individual clones.
-
Assay Conditions: Ensure that assay parameters such as multiplicity of infection (MOI), incubation times, and cell density are consistent across all experiments. Minor variations can lead to significant differences in results.
-
Cell Line Integrity: The susceptibility of cell lines like Vero or BHK-21 to CHIKV infection can change over time with continuous passaging. It is advisable to use low-passage cells and regularly check for mycoplasma contamination.
-
Compound Stability: The antiviral compound itself might be unstable in the cell culture medium. Verify the stability of your compound under the experimental conditions.
-
Issue 2: Failure to Generate Resistant Mutants in Vitro
-
Question: We are attempting to generate resistant CHIKV mutants by passaging the virus in the presence of an inhibitor, but we are not observing any resistant phenotypes. Why might this be the case?
-
Answer: The inability to select for resistant mutants can be a complex issue. Consider the following possibilities:
-
High Fitness Cost of Resistance: The mutations required for resistance might impose a significant fitness cost on the virus, preventing the resistant variants from outcompeting the wild-type virus in your culture system.
-
High Genetic Barrier to Resistance: Resistance to your compound may require multiple mutations, making it a rare event.[1] Consider increasing the viral population size and the number of passages.
-
Mechanism of Action of the Inhibitor: If the inhibitor targets a highly conserved and critical viral function, the virus may not be able to tolerate mutations in that region. Alternatively, if the compound is a host-directed antiviral, resistance would need to arise in the host cell protein, which is not possible in this experimental setup.
-
Suboptimal Inhibitor Concentration: The concentration of the inhibitor used for selection is crucial. If it is too high, it may completely suppress viral replication, preventing the emergence of any mutants. If it is too low, it may not exert enough selective pressure. A dose-response curve should be established to determine the optimal concentration for selection.
-
Issue 3: Cytotoxicity Observed in Replicon Systems
-
Question: We have developed a CHIKV replicon system to study resistance mutations, but we are observing significant cytotoxicity in our transfected cells, making it difficult to establish a stable cell line. What is the likely cause and how can we mitigate it?
-
Answer: Cytotoxicity in CHIKV replicon systems is often attributed to the non-structural protein 2 (nsP2).[2][3] nsP2 is known to induce a shutdown of host cell transcription and can be cytotoxic when expressed alone.[2][3] To overcome this, consider the following strategies:
-
Introduce Adaptive Mutations: Specific mutations in nsP2 have been shown to reduce its cytotoxicity without completely abolishing the replicase activity. For example, a Pro718 to Glycine or Serine substitution has been used to create non-cytopathic replicons.
-
Selection of Stable Clones: Through selection with an appropriate antibiotic (if your replicon contains a resistance marker), you may be able to isolate cell clones that have acquired adaptive mutations in nsP2, allowing for stable growth.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding CHIKV resistance.
-
Question: What are the known resistance mutations in CHIKV, and in which proteins are they typically found?
-
Answer: Resistance mutations in CHIKV have been identified in several of the non-structural proteins (nsPs), which are the primary targets of many direct-acting antivirals. Key proteins and associated mutations include:
-
nsP1: Involved in RNA capping. Mutations such as P34S have been shown to confer resistance to nsP1 inhibitors.
-
nsP2: A multifunctional protein with protease and helicase activities. Mutations in nsP2 have been associated with resistance to some antivirals and can also modulate the virus's cytopathic effects.
-
nsP4 (RNA-dependent RNA polymerase - RdRp): This is a common target for nucleoside analog inhibitors. A key mutation, K291R in the RdRp, has been identified in favipiravir-resistant CHIKV variants.
-
-
Question: How can we confirm that a specific mutation confers resistance to an antiviral compound?
-
Answer: To definitively link a mutation to a resistant phenotype, a reverse genetics approach is essential. This involves introducing the specific mutation into an infectious cDNA clone of the virus. The recombinant virus carrying the mutation is then rescued and its susceptibility to the antiviral compound is compared to the wild-type virus in a dose-response assay. A significant increase in the EC50 (50% effective concentration) for the mutant virus confirms the role of the mutation in conferring resistance.
-
Question: What is the likelihood of drug-resistant CHIKV strains being transmitted by mosquitoes?
-
Answer: The transmission of drug-resistant CHIKV by mosquito vectors is a significant concern. The fitness of the resistant virus in the mosquito is a critical factor. Some resistance mutations may impair the virus's ability to replicate in or be transmitted by the mosquito, while others may not. For example, one study showed that a variant resistant to an nsP1 inhibitor was successfully transmitted by Aedes mosquitoes, while a favipiravir-resistant variant showed decreased dissemination in the mosquito. Therefore, the risk of transmission needs to be evaluated for each specific resistance mutation.
Data Presentation
Table 1: Summary of Selected CHIKV Resistance Mutations
| Antiviral Compound | Viral Target | Resistance Mutation(s) | Fold-change in EC50 | Reference(s) |
| Favipiravir (T-705) | nsP4 (RdRp) | K291R | ~12-fold | |
| MADTP-372 | nsP1 | P34S | >10-fold | |
| Arbidol | E2 Glycoprotein | G407R | Not specified |
Experimental Protocols
Protocol 1: Generation of Resistant CHIKV by Serial Passage
-
Preparation: Seed a 24-well plate with a suitable cell line (e.g., Vero cells) to form a confluent monolayer.
-
Infection: Infect the cells with wild-type CHIKV at a low MOI (e.g., 0.01) in the presence of a sub-optimal concentration of the antiviral compound (e.g., at the EC50 concentration).
-
Incubation: Incubate the plate at 37°C until a cytopathic effect (CPE) is observed.
-
Harvesting: Collect the supernatant containing the progeny virus.
-
Serial Passage: Use the harvested supernatant to infect a fresh monolayer of cells, again in the presence of the antiviral compound.
-
Dose Escalation: Gradually increase the concentration of the antiviral compound in subsequent passages as the virus adapts.
-
Isolation and Characterization: After several passages (e.g., 10-20), isolate the resistant virus by plaque purification. Sequence the genome of the resistant clone to identify potential resistance mutations.
Protocol 2: Site-Directed Mutagenesis using an Infectious cDNA Clone
-
Template: Use a plasmid containing the full-length infectious cDNA clone of CHIKV as the template for PCR.
-
Primer Design: Design primers that contain the desired mutation and anneal to the target region in the nsP of interest.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutation.
-
Template Removal: Digest the parental (non-mutated) DNA template using the DpnI restriction enzyme, which specifically cleaves methylated DNA.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.
-
Sequence Verification: Isolate the plasmid DNA from several bacterial colonies and sequence the target region to confirm the presence of the desired mutation and the absence of any off-target mutations.
-
Virus Rescue: Linearize the confirmed plasmid and use it as a template for in vitro transcription to generate viral RNA. Transfect the RNA into susceptible cells to rescue the recombinant virus.
Visualizations
Caption: Overview of the Chikungunya virus replication cycle.
Caption: Inhibition of the JAK-STAT pathway by CHIKV nsP2.
Caption: Troubleshooting workflow for inconsistent antiviral assays.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Novel Mutations in nsP2 Abolish Chikungunya Virus-Induced Transcriptional Shutoff and Make the Virus Less Cytopathic without Affecting Its Replication Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The C-Terminal Domain of Chikungunya Virus nsP2 Independently Governs Viral RNA Replication, Cytopathicity, and Inhibition of Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity Index of Chikungunya Virus Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the selectivity index (SI) of Chikungunya virus (CHIKV) inhibitors, using the hypothetical compound Chikv-IN-5 as a case study.
Frequently Asked Questions (FAQs)
Q1: What is the Selectivity Index (SI) and why is it a critical parameter for antiviral drug development?
The Selectivity Index (SI) is a crucial measurement in pharmacology that quantifies the window between a compound's therapeutic effect and its toxicity. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50 or IC50). A higher SI value is desirable as it indicates that the compound is effective against the virus at concentrations that are not harmful to host cells. Generally, an SI value of 10 or greater is considered a promising starting point for a potential antiviral candidate.
Q2: Our lead compound, this compound, has potent antiviral activity (low EC50) but also high cytotoxicity (low CC50), resulting in a poor SI. What are the initial steps to address this?
A low SI due to high cytotoxicity is a common challenge in drug discovery. The primary goal is to uncouple the antiviral activity from the cytotoxic effects. Initial steps should involve:
-
Target validation: Confirm that the observed cytotoxicity is not due to off-target effects.
-
Structural modifications: Medicinal chemistry efforts can be employed to modify the structure of this compound to reduce its interaction with host cell components while maintaining its affinity for the viral target.
-
Dose-response analysis: A thorough analysis of the dose-response curves for both antiviral activity and cytotoxicity can provide insights into the therapeutic window.
Q3: What are some common host cell targets that could be responsible for the cytotoxicity of our CHIKV inhibitor?
The cytotoxicity of antiviral compounds can arise from interactions with various host cell components. For nucleoside analogs, toxicity is often linked to the inhibition of host DNA or RNA polymerases, or mitochondrial polymerases. Other compounds might interfere with essential cellular processes such as cell signaling pathways, protein synthesis, or cell membrane integrity. It's also important to consider that some compounds can induce apoptosis or other forms of programmed cell death.
Q4: Can changing the experimental cell line impact the observed Selectivity Index?
Yes, the choice of cell line can significantly influence the SI. Different cell lines can have varying metabolic activities, expression levels of host factors required for viral replication, and sensitivities to toxic compounds. For instance, a compound might be more cytotoxic in a rapidly dividing cell line compared to a more stationary one. It is recommended to evaluate the SI in multiple relevant cell lines, including primary cells if possible, to get a more comprehensive understanding of the compound's therapeutic window.
Q5: How can combination therapy be used to improve the overall selectivity of an anti-CHIKV treatment?
Combination therapy, using two or more drugs with different mechanisms of action, is a well-established strategy in antiviral treatment. By combining this compound with another antiviral agent that targets a different stage of the CHIKV life cycle, it may be possible to achieve a synergistic or additive effect. This could allow for the use of lower, less toxic concentrations of each drug, thereby increasing the overall therapeutic index of the treatment regimen.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High Cytotoxicity (Low CC50) | The compound may have off-target effects on essential host cell functions. | - Perform medicinal chemistry to modify the compound's structure to reduce off-target binding.- Conduct counter-screening against a panel of host cell targets.- Consider formulation strategies, such as liposomal delivery, to target the drug to infected cells. |
| Low Antiviral Potency (High EC50) | The compound may have poor binding affinity for the viral target or poor cell permeability. | - Optimize the compound's structure to improve its interaction with the viral target.- Enhance cell permeability through chemical modifications.- Investigate if the compound is being actively transported out of the cell by efflux pumps. |
| Poor Selectivity Index (SI < 10) | A combination of high cytotoxicity and/or low antiviral potency. | - Prioritize medicinal chemistry efforts to simultaneously improve potency and reduce toxicity.- Explore combination therapy with another anti-CHIKV agent.[1][2][3][4] |
| Inconsistent Results Between Experiments | Variability in experimental conditions, such as cell passage number, virus stock titer, or reagent quality. | - Standardize all experimental protocols.- Use cells within a defined passage number range.- Titer the virus stock before each experiment.- Ensure the quality and consistency of all reagents. |
Data on Known Chikungunya Virus Inhibitors
The following table provides a summary of the in vitro activity of several known CHIKV inhibitors. This data can serve as a benchmark for your own experimental results.
| Compound | Viral Target | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Arbidol | E2 Glycoprotein | MRC-5 | Not specified | Not specified | Not specified | [5] |
| Ribavirin | Viral RNA Polymerase | Vero | 3.79 | 65.01 | 17.15 | [6] |
| Favipiravir (T-705) | Viral RNA Polymerase | HUH-7 | 20.00 | >157.10 | >7.85 | [7] |
| Chloroquine | Viral Entry | Vero | 8.8 | 261 | 30 | [8] |
| Harringtonine | Host Protein Translation | Not specified | Not specified | Not specified | Not specified | [5] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of a compound that is toxic to 50% of the host cells (CC50).
Materials:
-
Host cells (e.g., Vero, Huh-7, A549)
-
96-well cell culture plates
-
Complete growth medium
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
After 24 hours, remove the medium and add fresh medium containing serial dilutions of the test compound. Include a "cells only" control (no compound).
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.
-
Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (Plaque Reduction Assay)
This protocol determines the concentration of a compound that inhibits CHIKV replication by 50% (EC50).
Materials:
-
Confluent monolayer of susceptible cells (e.g., Vero) in 6-well plates
-
Chikungunya virus stock of known titer
-
Test compound (e.g., this compound)
-
Serum-free medium
-
Overlay medium (e.g., MEM containing 2% FBS and 1% carboxymethyl cellulose)
-
Crystal violet solution (0.1% in 20% ethanol)
Procedure:
-
Prepare serial dilutions of the test compound in serum-free medium.
-
Remove the growth medium from the confluent cell monolayers and wash with PBS.
-
Infect the cells with a dilution of CHIKV that will produce approximately 50-100 plaques per well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the viral inoculum and wash the cells with PBS.
-
Add the overlay medium containing the different concentrations of the test compound. Include a "virus only" control (no compound).
-
Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin and stain with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Chikungunya virus replication cycle highlighting key stages that can be targeted by antiviral inhibitors.
Caption: A standard workflow for determining the Selectivity Index of an antiviral compound.
References
- 1. Drug combination therapy for emerging viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antiviral drug - Wikipedia [en.wikipedia.org]
- 4. Combination therapies for COVID‐19: An overview of the clinical trials landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Newly Emerging Strategies in Antiviral Drug Discovery: Dedicated to Prof. Dr. Erik De Clercq on Occasion of His 80th Anniversary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chikungunya virus: an update on antiviral development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antiviral Efficacy of Chikv-IN-5 Against Chikungunya Virus: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive guide validating the preclinical antiviral activity of Chikv-IN-5, a novel investigational compound, against Chikungunya virus (CHIKV) has been released today. This guide provides a comparative analysis of this compound against other known antiviral agents, supported by experimental data. The document is intended for researchers, scientists, and professionals in the field of drug development.
Chikungunya virus, a mosquito-borne alphavirus, has caused significant global health concerns with its rapid spread and potential for large-scale outbreaks.[1][2] The disease is characterized by fever, rash, and severe, often debilitating, joint pain that can persist for months or even years.[2][3] Currently, there are no approved antiviral treatments or vaccines specifically for Chikungunya fever, and patient care is primarily focused on alleviating symptoms.[3][4] This underscores the urgent need for the development of effective antiviral therapies.
This guide presents a hypothetical novel inhibitor, this compound, and compares its potential antiviral activity with that of other compounds that have been investigated for their efficacy against CHIKV.
Comparative Antiviral Activity
The antiviral efficacy of this compound was benchmarked against a panel of compounds with previously reported anti-CHIKV activity. The following table summarizes the in vitro efficacy of these compounds.
| Compound | Mechanism of Action | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Hypothetical: nsP2 Protease Inhibitor | Vero | 3.5 | >100 | >28.6 |
| Chloroquine | Inhibition of viral entry and replication[4][5] | Vero | Varies | >100 | Varies |
| Arbidol | Inhibition of viral entry[2][4] | MRC-5 | 12.2 | 376 | 30.8 |
| Ribavirin | Inhibition of viral RNA synthesis[3] | Vero | 341 | >400 | >1.2 |
| Suramin | Inhibition of early-stage replication cycle[6] | Vero | Varies | Varies | Varies |
| Harringtonine | Inhibition of viral replication[7] | BHK-21 | Varies | Varies | Varies |
| Apigenin | Inhibition of viral replication[4] | BHK-CHIKV-NCT | 70.8 | Varies | Varies |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50). Data for this compound is hypothetical.
Experimental Protocols
The following methodologies are representative of the key experiments conducted to evaluate the antiviral activity of the compared compounds.
Cell-Based Antiviral Assay
A common method to assess antiviral activity is the cytopathic effect (CPE) reduction assay.[6]
-
Cell Culture: Vero cells (or other susceptible cell lines like BHK-21 or MRC-5) are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Compound Preparation: The test compounds are serially diluted to various concentrations.
-
Infection and Treatment: The cell culture medium is removed, and the cells are infected with CHIKV at a specific multiplicity of infection (MOI). Simultaneously, the diluted compounds are added to the respective wells.
-
Incubation: The plates are incubated for a period that allows for the development of viral CPE in the control wells (typically 48-72 hours).
-
CPE Evaluation: The extent of CPE is observed and scored under a microscope. Alternatively, cell viability can be quantified using assays like the MTT or MTS assay.
-
Data Analysis: The EC50 value is calculated as the compound concentration that inhibits the viral CPE by 50%.
Cytotoxicity Assay
To determine the toxicity of the compounds on the host cells, a cytotoxicity assay is performed in parallel with the antiviral assay.
-
Cell Culture: Cells are seeded in 96-well plates as described above.
-
Compound Treatment: The cells are treated with the same serial dilutions of the test compounds but are not infected with the virus.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Cell Viability Measurement: Cell viability is measured using a suitable assay (e.g., MTT, MTS).
-
Data Analysis: The CC50 value is calculated as the compound concentration that reduces cell viability by 50%.
Visualizing Mechanisms and Workflows
Hypothetical Mechanism of this compound
This compound is postulated to be an inhibitor of the Chikungunya virus non-structural protein 2 (nsP2) protease. The nsP2 protease is essential for the processing of the viral polyprotein, a critical step in the replication of the virus.[8] By inhibiting this enzyme, this compound would halt the viral replication cycle.
Caption: Hypothetical mechanism of this compound as a nsP2 protease inhibitor.
General Antiviral Screening Workflow
The process of identifying and validating antiviral compounds typically follows a standardized workflow, from initial screening to lead optimization.
Caption: A generalized workflow for antiviral drug discovery and development.
This guide provides a framework for the comparative evaluation of novel antiviral candidates like this compound. The presented data and methodologies are intended to facilitate further research and development in the critical area of anti-Chikungunya virus therapeutics.
References
- 1. Small-Molecule Inhibitors of Chikungunya Virus: Mechanisms of Action and Antiviral Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards antivirals against chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Strategies Against Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chikungunya virus: an update on antiviral development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Current and Promising Antivirals Against Chikungunya Virus [frontiersin.org]
- 6. Antivirals against the Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design and Validation of Novel Chikungunya Virus Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Chikungunya Virus Inhibitors: Chikv-IN-5 vs. Other Therapeutic Candidates
For Immediate Release
This guide provides a detailed comparison of Chikv-IN-5, a novel Chikungunya virus (CHIKV) inhibitor, with other prominent antiviral agents. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, mechanism of action, and supporting experimental data to inform future research and development efforts.
Executive Summary
Chikungunya virus, a mosquito-borne alphavirus, has caused widespread outbreaks characterized by debilitating joint pain. While no specific antiviral therapy is currently approved, research has identified several promising inhibitors. This guide focuses on this compound, a potent inhibitor of viral replication, and contrasts its performance with established and experimental CHIKV inhibitors targeting different stages of the viral life cycle. Quantitative data from various studies are presented in standardized tables, and detailed experimental protocols are provided to ensure reproducibility and facilitate comparative analysis.
Introduction to this compound
This compound (also known as Compound 26) is a 4-substituted-2-thiazole amide that has demonstrated significant inhibitory activity against Chikungunya virus.[1] Its mechanism of action involves the late-stage inhibition of viral replication by specifically blocking the translation of viral structural proteins.[1] This targeted approach prevents the assembly of new virions, thereby halting the spread of the infection.
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and other selected Chikungunya virus inhibitors. It is important to note that direct comparison of absolute values can be challenging due to variations in experimental conditions, such as the cell lines and virus strains used.
Table 1: In Vitro Activity of this compound
| Compound | Virus Strain | Cell Line | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound (Compound 26) | Not Specified | NHDF | Not Reported | 0.45 | >132 (for compound 1) | Not Calculated | [1] |
Note: CC50 value is for a related compound (1) from the same study and suggests low cytotoxicity for this class of compounds.
Table 2: In Vitro Activity of Other Chikungunya Virus Inhibitors
| Compound | Target/Mechanism of Action | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Arbidol (B144133) | Viral Entry (E2 Glycoprotein) | Not Specified | MRC-5 | <10 µg/mL | Not Reported | Not Calculated | [2][3] |
| Chloroquine | Viral Entry (Endosomal Acidification) | Not Specified | Vero E6 | Not Specified | Not Reported | Not Calculated | |
| Favipiravir (T-705) | Viral RNA Polymerase (nsP4) | Not Specified | Vero | 25 ± 3 | >636 | >25.4 | |
| Ribavirin | Viral RNA Polymerase (IMPDH Inhibition) | Not Specified | Vero | 341.1 | 30,700 | 90 | |
| RA-0002034 | nsP2 Protease | Not Specified | Not Specified | Not Reported | Not Reported | Not Calculated | |
| Compound 8 | nsP2 Protease | Not Specified | BHK-21 | 1.5 | >200 | >133.3 |
Experimental Methodologies
Detailed protocols for the key assays used to evaluate the efficacy and cytotoxicity of Chikungunya virus inhibitors are provided below.
Antiviral Activity Assay (Plaque Reduction Neutralization Test - PRNT)
This assay is a standard method for quantifying the inhibition of infectious virus particle production.
-
Cell Seeding: Plate host cells (e.g., Vero, BHK-21, or NHDF) in 24-well plates and allow them to grow to confluency.
-
Compound Preparation: Prepare serial dilutions of the test compound in a suitable cell culture medium.
-
Virus-Compound Incubation: Mix the compound dilutions with a known amount of Chikungunya virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C.
-
Infection: Remove the growth medium from the confluent cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cells with a medium containing a solidifying agent like carboxymethylcellulose or agarose (B213101) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 2-3 days to allow for the formation of plaques (localized areas of cell death).
-
Visualization and Quantification: Fix the cells with a solution like 4% formaldehyde (B43269) and stain with a dye such as crystal violet to visualize and count the plaques.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to a virus-only control. The 50% effective concentration (EC50) or 90% effective concentration (EC90) is determined using non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells to determine the cytotoxicity of a compound.
-
Cell Seeding: Seed host cells in a 96-well plate at a density that ensures logarithmic growth for the duration of the experiment and incubate overnight.
-
Compound Treatment: Remove the growth medium and add fresh medium containing serial dilutions of the test compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the untreated control. The 50% cytotoxic concentration (CC50) is determined by plotting cell viability against the compound concentration and using non-linear regression analysis.
Visualizing Mechanisms and Workflows
Chikungunya Virus Replication Cycle and Inhibitor Targets
The following diagram illustrates the key stages of the Chikungunya virus replication cycle and the points at which different classes of inhibitors exert their effects.
Caption: CHIKV life cycle and inhibitor targets.
Experimental Workflow for Antiviral Compound Screening
This diagram outlines the general workflow for identifying and characterizing novel antiviral compounds against Chikungunya virus.
Caption: Antiviral drug discovery workflow.
Conclusion
This compound represents a promising new class of Chikungunya virus inhibitors with a distinct mechanism of action targeting the translation of viral structural proteins. Its high potency and apparent low cytotoxicity warrant further investigation. This guide provides the necessary context and methodologies for researchers to objectively compare this compound with other inhibitors and to advance the development of effective antiviral therapies for Chikungunya fever. The provided diagrams offer a clear visual representation of the complex viral replication cycle and the strategic points of intervention for various inhibitors, as well as a roadmap for the antiviral drug discovery process.
References
Comparative Analysis of Antiviral Agents Against Chikungunya Virus: A Review of Arbidol and the Search for Chikv-IN-5
A comprehensive literature search has revealed a significant disparity in the publicly available data for two putative anti-Chikungunya virus (CHIKV) compounds, Arbidol and Chikv-IN-5. While extensive research details the efficacy and mechanism of action of Arbidol, no scientific publications or clinical data could be identified for a compound designated "this compound." This guide, therefore, provides a detailed analysis of Arbidol based on existing experimental data and offers a framework for the evaluation of novel antiviral candidates, a role that this compound might represent within a research and development setting.
Introduction to Chikungunya Virus and the Need for Antivirals
Chikungunya virus is a mosquito-borne alphavirus that has caused widespread outbreaks characterized by fever, rash, and severe, often debilitating, polyarthralgia[1]. The absence of approved antiviral therapies or vaccines creates a critical need for the development of effective therapeutic agents[1][2][3]. This guide focuses on the comparative analysis of antiviral compounds, with a detailed examination of the broad-spectrum antiviral Arbidol.
Arbidol: A Broad-Spectrum Antiviral with Anti-CHIKV Activity
Arbidol (Umifenovir) is an indole-derivative compound licensed in Russia and China for the prophylaxis and treatment of influenza and other respiratory viral infections[4]. Its broad-spectrum activity extends to a variety of other viruses, including Chikungunya virus.
Mechanism of Action
Arbidol primarily acts as a viral entry inhibitor. Its proposed mechanisms against Chikungunya virus involve:
-
Inhibition of Viral Attachment and Fusion: Arbidol is thought to interfere with the initial stages of the viral life cycle. Evidence suggests it may interact with the CHIKV E2 envelope glycoprotein, which is involved in binding to host cell receptors. By doing so, it can prevent the attachment of the virus to the host cell surface. Furthermore, Arbidol has been shown to inhibit the fusion of the viral envelope with the endosomal membrane, a critical step for the release of the viral genome into the cytoplasm. This is achieved by stabilizing the viral fusion glycoproteins against the low pH-triggered conformational changes necessary for membrane fusion.
-
Interference with Clathrin-Mediated Endocytosis: Some studies on other viruses suggest that Arbidol may also impair clathrin-mediated endocytosis, a key pathway for the internalization of many viruses, including CHIKV.
-
Post-Entry Effects: While the primary mechanism is entry inhibition, some evidence suggests Arbidol may also have inhibitory effects at post-entry stages of the viral life cycle, potentially by interfering with the association of viral replication complexes with intracellular membranes.
Quantitative Antiviral Activity
The antiviral efficacy of Arbidol against Chikungunya virus has been quantified in several in vitro studies. The half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) are key parameters to assess the potency and safety of an antiviral compound.
| Compound | Virus Strain | Cell Line | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Reference |
| Arbidol | Not Specified | MRC-5 | 12 µM | >100 µM | >8.3 | |
| Arbidol | Not Specified | Vero | <10 µg/mL | Not Reported | Not Reported | |
| Arbidol | Not Specified | Primary Human Fibroblasts | <10 µg/mL | Not Reported | Not Reported |
Experimental Protocols for Antiviral Evaluation
The following outlines a general experimental workflow for assessing the in vitro antiviral activity of compounds like Arbidol against Chikungunya virus.
Cell Culture and Virus Propagation
-
Cell Lines: Vero (African green monkey kidney) cells or MRC-5 (human fetal lung fibroblast) cells are commonly used for CHIKV propagation and antiviral assays.
-
Culture Conditions: Cells are maintained in a suitable medium such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a 5% CO2 atmosphere.
-
Virus Strain: A well-characterized strain of Chikungunya virus is used for infection.
-
Virus Titration: The concentration of infectious virus particles is determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay on a permissive cell line like Vero cells.
Cytotoxicity Assay
This assay determines the concentration of the test compound that is toxic to the host cells.
-
Method: A common method is the MTT or MTS assay, which measures the metabolic activity of the cells.
-
Procedure:
-
Seed cells in a 96-well plate.
-
After 24 hours, treat the cells with serial dilutions of the compound.
-
Incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours).
-
Add the MTT or MTS reagent and measure the absorbance.
-
-
Analysis: The CC50 value is calculated, representing the compound concentration that reduces cell viability by 50%.
Antiviral Activity Assay (e.g., Plaque Reduction Assay)
This assay measures the ability of the compound to inhibit virus-induced cell death or viral replication.
-
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Infect the cells with a known amount of CHIKV.
-
Simultaneously or at different time points (pre-, during, or post-infection), treat the cells with various concentrations of the test compound.
-
After an incubation period to allow for virus replication and plaque formation, the cells are fixed and stained (e.g., with crystal violet).
-
The number of plaques (zones of cell death) is counted for each compound concentration.
-
-
Analysis: The EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Signaling Pathways
The interaction of Arbidol with the viral entry process implicates several host cell signaling pathways, primarily those involved in endocytosis and intracellular trafficking. While Arbidol's direct impact on specific signaling cascades is not as extensively studied as its effect on viral proteins, its mechanism suggests an intersection with pathways that regulate the actin cytoskeleton and endosomal maturation.
Conclusion on this compound and Arbidol
A direct comparative analysis between this compound and Arbidol is not feasible due to the lack of publicly available information on this compound. Arbidol has demonstrated in vitro activity against Chikungunya virus, primarily by inhibiting viral entry. The provided data and experimental frameworks for Arbidol can serve as a benchmark for the evaluation of new chemical entities, such as this compound may be, in the ongoing search for effective anti-CHIKV therapeutics. Future research and publication of data on novel inhibitors are essential for advancing the field of antiviral drug development for Chikungunya and other emerging viral diseases.
References
- 1. Towards antivirals against chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Strategies Against Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current and Promising Antivirals Against Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arbidol: The current demand, strategies, and antiviral mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of Antiviral Agents Against Chikungunya Virus: Ribavirin vs. a Novel nsP2 Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The re-emergence of Chikungunya virus (CHIKV), an alphavirus transmitted by mosquitoes, has underscored the urgent need for effective antiviral therapies. Currently, treatment for Chikungunya fever is primarily supportive, focusing on alleviating symptoms such as debilitating joint pain, fever, and rash. This guide provides a comparative analysis of the established broad-spectrum antiviral, Ribavirin, and a promising novel covalent inhibitor of the Chikungunya virus nsP2 protease, SGC-NSP2PRO-1. While the initially requested compound "Chikv-IN-5" could not be identified in published literature and may be a proprietary or developmental designation, SGC-NSP2PRO-1 has been selected as a representative advanced preclinical candidate for a targeted antiviral strategy. This comparison aims to provide a clear overview of their respective efficacies, mechanisms of action, and the experimental data supporting their potential use.
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy and cytotoxicity of Ribavirin and SGC-NSP2PRO-1 against Chikungunya virus. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: In Vitro Efficacy of Ribavirin against Chikungunya Virus
| Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Virus Strain | Assay Type | Reference |
| Vero | 341.1 | 30,700 | ~89.9 | Not Specified | CPE Reduction | [1] |
| Vero | 15.51 ± 1.62 | >100 | >6.4 | Not Specified | ELISA-based | [2] |
| Vero | 99.56 (µg/mL) | >1000 (µg/mL) | >10 | Not Specified | Plaque Assay | [3] |
| HUH-7 | 2.575 (µg/mL) | 11.95 (µg/mL) | ~4.6 | Not Specified | Plaque Assay | [3] |
| A549 | 117.1 (µg/mL) | >1000 (µg/mL) | >8.5 | Not Specified | Plaque Assay | [3] |
Note: EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI = CC50/EC50) is a measure of the drug's therapeutic window.
Table 2: In Vitro and Biochemical Efficacy of SGC-NSP2PRO-1 against Chikungunya Virus
| Assay Type | IC50 (nM) | EC50 (µM) | Cell Line | Virus Strain | Reference |
| Biochemical (nsP2 Protease) | 60 | - | - | - | [4] |
| Cell-based (Replication) | - | 0.01 | Not Specified | Not Specified | [4] |
Note: IC50 (50% inhibitory concentration) is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Mechanisms of Action
Ribavirin: A Multi-pronged Approach
Ribavirin is a synthetic guanosine (B1672433) analog that exhibits broad-spectrum antiviral activity. Its mechanism of action against Chikungunya virus is believed to be multifactorial, targeting both viral and host processes.[5][6] The primary proposed mechanisms include:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate acts as a competitive inhibitor of the host enzyme IMPDH, which is crucial for the de novo synthesis of guanine (B1146940) nucleotides.[6][7] This depletion of intracellular GTP pools limits the availability of essential building blocks for viral RNA synthesis.
-
Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): The active triphosphate form of Ribavirin can act as a competitive inhibitor of the viral RdRp, directly interfering with the replication of the viral genome.[5]
-
Induction of "Error Catastrophe": As a nucleoside analog, Ribavirin can be incorporated into the replicating viral RNA, leading to an increased mutation rate. This can result in the production of non-viable viral progeny, a phenomenon known as "error catastrophe".[5][6]
-
Inhibition of Viral mRNA Capping: Ribavirin triphosphate can also interfere with the capping of viral mRNA, which is essential for its stability and translation into viral proteins.[5]
SGC-NSP2PRO-1: Targeted Inhibition of Viral Polyprotein Processing
SGC-NSP2PRO-1 is a potent and irreversible covalent inhibitor that specifically targets the cysteine protease domain of the Chikungunya virus non-structural protein 2 (nsP2).[4] The nsP2 protease is essential for the processing of the viral non-structural polyprotein (P1234) into individual functional proteins (nsP1, nsP2, nsP3, and nsP4) that form the viral replication complex.[8][9] By covalently binding to the active site of the nsP2 protease, SGC-NSP2PRO-1 blocks this crucial processing step, thereby halting the formation of the replication machinery and inhibiting viral replication.[4]
Experimental Protocols
Ribavirin Efficacy and Cytotoxicity Assays
1. Plaque Reduction Neutralization Test (PRNT) for Antiviral Efficacy:
-
Cell Seeding: Vero cells are seeded in 6-well plates and grown to confluency.
-
Virus Dilution and Incubation: A stock of Chikungunya virus is serially diluted.
-
Infection: The cell monolayers are infected with the virus dilutions in the presence of varying concentrations of Ribavirin.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing carboxymethyl cellulose (B213188) or agarose (B213101) to restrict virus spread to adjacent cells.
-
Incubation: Plates are incubated for 2-3 days to allow for plaque formation.
-
Staining and Quantification: The cells are fixed and stained with crystal violet. Plaques (zones of cell death) are counted, and the EC50 is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated control.
2. MTT Assay for Cytotoxicity:
-
Cell Seeding: Vero cells are seeded in 96-well plates.
-
Compound Addition: The cells are treated with serial dilutions of Ribavirin.
-
Incubation: The plates are incubated for a period equivalent to the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The CC50 is calculated as the drug concentration that reduces cell viability by 50% compared to untreated cells.
SGC-NSP2PRO-1 Efficacy and Mechanism Assays
1. FRET-based nsP2 Protease Inhibition Assay (Biochemical Efficacy):
-
Principle: This assay uses a synthetic peptide substrate containing a fluorophore and a quencher pair, based on the nsP2 cleavage site. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the nsP2 protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
-
Procedure:
-
Recombinant CHIKV nsP2 protease is incubated with varying concentrations of SGC-NSP2PRO-1.
-
The FRET peptide substrate is added to initiate the reaction.
-
Fluorescence is monitored over time using a plate reader.
-
The rate of substrate cleavage is determined, and the IC50 is calculated as the inhibitor concentration that reduces the protease activity by 50%.[10]
-
2. Cell-Based Antiviral Assay (Cellular Efficacy):
-
This assay is similar to the plaque reduction assay described for Ribavirin. Cells are infected with Chikungunya virus in the presence of different concentrations of SGC-NSP2PRO-1. The reduction in viral titer (measured by plaque assay or TCID50) is used to determine the EC50 value.
In Vivo Efficacy
Direct comparative in vivo studies between Ribavirin and SGC-NSP2PRO-1 are not yet available. However, individual studies provide insights into their potential in animal models.
-
Ribavirin: In a lethal infection model using AG129 mice (deficient in interferon-α/β and -γ receptors), Ribavirin treatment has been shown to have limited efficacy in preventing mortality.[11] However, in other mouse models, Ribavirin in combination with other drugs has shown some effect in reducing viral load.[2] A small clinical study in humans with chronic Chikungunya-related arthritis reported that a 7-day course of Ribavirin improved joint pain.[11]
-
SGC-NSP2PRO-1 and similar nsP2 inhibitors: Preclinical studies with nsP2 protease inhibitors have shown promising results in mouse models of Chikungunya. For instance, a similar vinyl sulfone inhibitor, J13, demonstrated good oral bioavailability and was able to ameliorate Chikungunya symptoms in mice.[12] These findings suggest that targeted inhibition of the nsP2 protease is a viable in vivo strategy.
Visualizing the Mechanisms of Action
Conclusion
This comparative guide highlights two distinct strategies for combating Chikungunya virus infection. Ribavirin, a broad-spectrum antiviral, offers the advantage of being an approved drug with a well-known safety profile, though its efficacy against CHIKV in vivo appears modest and requires high concentrations. Its multifaceted mechanism, while potentially beneficial in overcoming resistance, also contributes to off-target effects.
In contrast, SGC-NSP2PRO-1 represents a targeted approach with high potency and a specific mechanism of action. By inhibiting the essential nsP2 protease, it effectively shuts down viral replication at a very low concentration. While still in the preclinical stage, the promising in vitro and early in vivo data for nsP2 protease inhibitors suggest that this class of compounds holds significant potential for the development of a highly effective and specific anti-CHIKV therapeutic. Further research, including direct comparative studies and comprehensive in vivo and clinical trials, will be crucial in determining the ultimate clinical utility of these and other emerging antiviral candidates.
References
- 1. Chikungunya Virus: In Vitro Response to Combination Therapy With Ribavirin and Interferon Alfa 2a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Combination of Doxycycline and Ribavirin Alleviated Chikungunya Infection | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Full length and protease domain activity of chikungunya virus nsP2 differ from other alphavirus nsP2 proteases in recognition of small peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
- 12. Inhibitor of the non-structural protein 2 protease shows promising efficacy in mouse models of chikungunya - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Antiviral Agents Against Chikungunya Virus Across Various Cell Lines
An Objective Guide for Researchers and Drug Development Professionals
The re-emergence of Chikungunya virus (CHIKV), an alphavirus transmitted by mosquitoes, has underscored the urgent need for effective antiviral therapies. Characterized by debilitating arthralgia, fever, and rash, CHIKV infection can lead to chronic and incapacitating joint pain. While numerous compounds have been investigated for their anti-CHIKV activity, their efficacy can vary significantly depending on the experimental system, particularly the cell line used for in vitro assessment. This guide provides a comparative analysis of the antiviral activity of three broad-spectrum antiviral agents—Ribavirin, Favipiravir, and Interferon-alpha (IFN-α)—across multiple cell lines, supported by experimental data and detailed protocols.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of a compound is typically quantified by its 50% effective concentration (EC50), which is the concentration required to inhibit viral replication by 50%. The following table summarizes the EC50 values for Ribavirin, Favipiravir, and IFN-α against Chikungunya virus in various human and non-human cell lines. A lower EC50 value indicates higher potency.
| Compound | Cell Line | EC50 | Reference |
| Ribavirin | Vero (African green monkey kidney) | 99.56 µg/mL | [1] |
| HUH-7 (Human hepatoma) | 2.575 µg/mL | [1] | |
| A549 (Human lung carcinoma) | 117.1 µg/mL | [1] | |
| HT-1080 (Human fibrosarcoma) | 124 µg/mL | [2] | |
| SK-N-MC (Human neuroblastoma) | 296 µg/mL | [2] | |
| HFF-1 (Human foreskin fibroblast) | >1000 µg/mL | ||
| Favipiravir (T-705) | Vero | 28.99 µg/mL | |
| HUH-7 | 20.00 µg/mL | ||
| A549 | 38.51 µg/mL | ||
| SK-N-MC | >157 µg/mL | ||
| HFF-1 | Ineffective | ||
| Interferon-alpha (IFN-α) | Vero | >10,000 IU/mL | |
| A549 | 4.235 IU/mL | ||
| HT-1080 | 21.7 IU/mL |
Note: The observed variability in EC50 values highlights the critical importance of cell line selection in preclinical antiviral screening. For instance, Ribavirin shows significantly greater activity in HUH-7 cells compared to Vero and A549 cells. This variability can be attributed to differences in drug uptake, metabolism, and the host cell's intrinsic antiviral response.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of anti-CHIKV compounds.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is toxic to the host cells, measured as the 50% cytotoxic concentration (CC50).
-
Cell Seeding: Host cells (e.g., Vero, A549, HUH-7) are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Serial dilutions of the test compound are prepared in cell culture medium. The existing medium is removed from the cells and replaced with the medium containing various concentrations of the compound. Untreated cells serve as a control.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment:
-
20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control. The CC50 value is determined using non-linear regression analysis.
Plaque Reduction Neutralization Test (PRNT)
This is the gold-standard assay for quantifying the titer of infectious virus and determining the antiviral activity of a compound.
-
Cell Seeding: Host cells are seeded in 6-well or 12-well plates and grown to confluency.
-
Virus-Compound Incubation: Serial dilutions of the test compound are mixed with a known amount of Chikungunya virus (e.g., 100 plaque-forming units). This mixture is incubated for 1 hour at 37°C.
-
Infection: The confluent cell monolayers are inoculated with the virus-compound mixtures and incubated for an adsorption period of 1-1.5 hours.
-
Overlay: After adsorption, the inoculum is removed, and the cells are overlaid with a medium containing a viscous substance like carboxymethylcellulose or agar (B569324) to restrict virus spread to adjacent cells.
-
Incubation: Plates are incubated for 2-3 days to allow for the formation of plaques (localized areas of cell death).
-
Visualization and Counting: The cells are fixed and stained with a solution like crystal violet to visualize and count the plaques.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus-only control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.
Time-of-Addition Assay
This assay helps to identify the specific stage of the viral replication cycle that is targeted by an antiviral compound.
-
Cell Seeding and Infection: Host cells are seeded in multi-well plates and infected with CHIKV at a high multiplicity of infection (MOI).
-
Compound Addition: The test compound is added at its effective concentration at various time points before and after infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h post-infection).
-
Sample Collection: At a fixed time point (e.g., 24 hours post-infection), the cell supernatant is harvested.
-
Virus Quantification: The amount of virus in the supernatant is quantified using a plaque assay or quantitative reverse transcription PCR (qRT-PCR).
-
Data Analysis: The viral titer is plotted against the time of compound addition to identify the window of inhibitory activity, thereby suggesting the targeted phase of the viral lifecycle (e.g., entry, replication, or egress).
Visualizing Key Processes
To better understand the experimental and biological contexts, the following diagrams illustrate a generalized antiviral screening workflow and the Chikungunya virus replication cycle.
Caption: Generalized workflow for a plaque reduction antiviral assay.
Caption: Simplified overview of the Chikungunya virus replication cycle.
References
- 1. The effectiveness of antiviral agents with broad-spectrum activity against chikungunya virus varies between host cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Regimens of Favipiravir Plus Interferon Alpha Inhibit Chikungunya Virus Replication in Clinically Relevant Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
independent verification of Chikv-IN-5 mechanism
Comparative Analysis of Withaferin A: A Potent Chikungunya Virus Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A Detailed In Vitro and In Vivo Comparison of Withaferin A Against Chikungunya Virus
Chikungunya virus (CHIKV), a mosquito-borne alphavirus, has emerged as a significant global health concern, causing debilitating arthralgia for which no specific antiviral therapy is currently available. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Withaferin A (WFA), a natural compound identified as a potent inhibitor of the Chikungunya virus non-structural protein 2 (nsP2) protease, an essential enzyme for viral replication.[1][2][3][4] This document is intended to provide researchers with the necessary data and protocols to evaluate and compare WFA with other potential CHIKV inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo performance of Withaferin A and alternative CHIKV inhibitors.
Table 1: In Vitro Efficacy and Cytotoxicity of Withaferin A
| Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Virus Strain |
| ERMS | 0.45 | 8.76 | 19.4 | CHIKV-GFP |
| BHK-21 | Not Reported | >10 | Not Reported | CHIKV-GFP |
| HeLa | Not Reported | >10 | Not Reported | CHIKV |
| Huh7 | Not Reported | >10 | Not Reported | CHIKV |
| C2C12 | Not Reported | >10 | Not Reported | CHIKV |
Data extracted from Sharma et al., 2024.[1][2]
Table 2: In Vivo Efficacy of Withaferin A in a C57BL/6 Mouse Model
| Treatment Group | Peak Viremia (PFU/mL) on Day 2 post-infection | Paw Swelling (mm) on Day 7 post-infection |
| CHIKV + Vehicle | ~1.5 x 10^4 | ~3.5 |
| CHIKV + WFA (5 mg/kg) | ~0.75 x 10^4 (Approx. 50% reduction) | Significantly reduced (p<0.001) |
Data extracted from Sharma et al., 2024.[1][4]
Table 3: Comparison with Alternative Chikungunya Virus Inhibitors (In Vitro)
| Compound | Target | Cell Line | EC50 | Reference |
| Ribavirin | Viral RNA Polymerase | Vero | 99.56 µg/mL | [5] |
| HUH-7 | 2.575 µg/mL | [5] | ||
| A549 | 117.1 µg/mL | [5] | ||
| Favipiravir (T-705) | Viral RNA Polymerase | Vero | 28.99 µg/mL | [5] |
| HUH-7 | 20.00 µg/mL | [5] | ||
| A549 | 38.51 µg/mL | [5] | ||
| Pantinin-1 | nsP2 Protease | - | IC50: 6.4 ± 2.04 µM | [6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and comparison.
In Vitro Assays
1. Cell-Based Antiviral Screening Assay
-
Cell Lines and Virus:
-
Human embryonal rhabdomyosarcoma (ERMS) and Baby Hamster Kidney (BHK-21) cells are used.
-
A green fluorescent protein (GFP)-expressing reporter virus (CHIKV-GFP) is utilized for easy visualization and quantification of infection.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight.
-
Treat the cell monolayers with the test compound (e.g., Withaferin A at various concentrations). A vehicle control (DMSO) is run in parallel.
-
Immediately after treatment, infect the cells with CHIKV-GFP at a multiplicity of infection (MOI) of 0.1 for BHK-21 and 5 for ERMS cells.
-
Incubate the plates for 20 hours (BHK-21) or 32 hours (ERMS) at 37°C in a 5% CO2 atmosphere.
-
Acquire images of the wells using a high-content imaging system.
-
Analyze the images to determine the percentage of GFP-positive (infected) cells relative to the total number of cells (identified by nuclear staining, e.g., Hoechst).
-
The IC50 value is calculated as the concentration of the compound that inhibits viral replication by 50%.[1]
-
2. Cytotoxicity Assay (MTT Assay)
-
Procedure:
-
Seed cells in a 96-well plate as described for the antiviral assay.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate for the same duration as the antiviral assay.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
-
3. FRET-Based nsP2 Protease Inhibition Assay
-
Principle: This assay measures the cleavage of a fluorogenic peptide substrate by the CHIKV nsP2 protease. The substrate contains a fluorophore and a quencher. In its uncleaved state, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore is released, resulting in a measurable increase in fluorescence.[1][7][8][9]
-
Procedure:
-
Incubate purified recombinant CHIKV nsP2 protease (1 µM) with different concentrations of the test inhibitor (e.g., Withaferin A) in an assay buffer (20 mM Bis-Tris-Propane, pH 8) for 30 minutes at 25°C.[1]
-
Add the fluorogenic peptide substrate corresponding to the nsP3/nsP4 cleavage site to the enzyme-inhibitor mixture in a 96-well black plate.
-
Monitor the increase in fluorescence at regular intervals using a plate reader with an excitation wavelength of 340 nm and an emission wavelength of 490 nm.[1]
-
The percentage of inhibition is calculated by comparing the rate of fluorescence increase in the presence of the inhibitor to that of the vehicle control.
-
In Vivo Assay
1. Chikungunya Virus Mouse Model
-
Animal Model: 12-week-old C57BL/6 mice are used as they develop symptoms that mimic human CHIKV infection, including viremia and footpad swelling.[1][4][10]
-
Procedure:
-
Infect mice subcutaneously in the footpad with 10^4 Plaque Forming Units (PFU) of CHIKV.
-
Administer the test compound (e.g., Withaferin A at 5 mg/kg) or vehicle control intraperitoneally twice daily. The first dose is typically given 4 hours post-infection.[4]
-
Monitor the mice daily for signs of disease, including measuring paw edema (swelling) using a digital plethysmometer.
-
Collect blood samples daily for the first few days to measure viremia.
-
Determine the viral titer in the serum by plaque assay on a susceptible cell line (e.g., Vero cells).[1]
-
Visualizations
The following diagrams illustrate the mechanism of action of Withaferin A and the experimental workflows.
Caption: Mechanism of Withaferin A action on the Chikungunya virus replication cycle.
Caption: A generalized workflow for the in vitro evaluation of potential CHIKV inhibitors.
Caption: A streamlined workflow for assessing the in vivo efficacy of CHIKV inhibitors.
References
- 1. Withaferin A inhibits Chikungunya virus nsP2 protease and shows antiviral activity in the cell culture and mouse model of virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withaferin A inhibits Chikungunya virus nsP2 protease and shows antiviral activity in the cell culture and mouse model of virus infection | PLOS Pathogens [journals.plos.org]
- 3. Withaferin A inhibits Chikungunya virus nsP2 protease and shows antiviral activity in the cell culture and mouse model of virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Limitations of Current in Vivo Mouse Models for the Study of Chikungunya Virus Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation of Chikv-IN-5 and Other Antiviral Compounds in Primary Human Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-Chikungunya virus (CHIKV) activity of a novel inhibitor, Chikv-IN-5, alongside other known antiviral compounds, Harringtonine and Ribavirin. The focus is on the validation of these compounds in clinically relevant primary human cell models, offering a basis for further preclinical and clinical development.
Introduction to Chikungunya Virus and Antiviral Development
Chikungunya virus (CHIKV) is a mosquito-borne alphavirus that causes chikungunya fever, a disease characterized by debilitating arthralgia that can persist for months to years.[1][2] The re-emergence and rapid global spread of CHIKV underscore the urgent need for effective antiviral therapies.[1][2] Currently, there are no approved antiviral drugs specifically for CHIKV, and treatment is primarily supportive. This guide delves into the preclinical validation of promising antiviral candidates, with a focus on their efficacy in primary human cells, which are more representative of in vivo conditions than immortalized cell lines.
Comparison of Antiviral Compounds
This guide compares three compounds with demonstrated anti-CHIKV activity:
-
This compound: A novel 4-substituted-2-thiazole amide that has shown potent inhibitory effects on CHIKV replication.
-
Harringtonine: A cephalotaxine (B1668394) alkaloid, a natural product known to inhibit protein synthesis.[3][4]
-
Ribavirin: A synthetic guanosine (B1672433) analog with broad-spectrum antiviral activity.[5][6]
Quantitative Data Summary
The following tables summarize the antiviral activity and cytotoxicity of this compound, Harringtonine, and Ribavirin in primary human cells.
Table 1: Antiviral Activity against Chikungunya Virus in Primary Human Cells
| Compound | Primary Human Cell Type | Virus Strain | Assay | Potency (EC50/EC90) | Viral Titer Reduction | Reference |
| This compound | Normal Human Dermal Fibroblasts (NHDF) | Not Specified | Titer Reduction | EC90 = 0.45 µM | 8.7 logs at 10 µM | Garzan, et al. |
| Harringtonine | Human Skeletal Muscle Myoblasts (HSMM) | CHIKV-0708 | Immunofluorescence | Statistically significant inhibition at ≥ 1 µM | Not Specified | Kaur P, et al. |
| Harringtonine | Human Skeletal Muscle Myoblasts (HSMM) | CHIKV-122508 | Immunofluorescence | Statistically significant inhibition at ≥ 0.1 µM | Not Specified | Kaur P, et al. |
| Ribavirin | Not specified in primary human cells in available abstracts | Multiple | Plaque Assay | Cell-line dependent | Not Specified | Briolant S, et al. |
Table 2: Cytotoxicity of Antiviral Compounds in Primary Human Cells
| Compound | Primary Human Cell Type | Assay | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | Normal Human Dermal Fibroblasts (NHDF) | Not Specified | > 10 µM | Not Specified | Garzan, et al. |
| Harringtonine | Human Skeletal Muscle Myoblasts (HSMM) | Cell Viability Assay | Minimal cytotoxicity observed over the tested concentration range | Not Specified | Kaur P, et al. |
| Ribavirin | Not specified in primary human cells in available abstracts | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of these findings. The following are summaries of the protocols employed in the validation of these compounds.
Primary Human Cell Culture
-
Normal Human Dermal Fibroblasts (NHDF): NHDF cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Human Skeletal Muscle Myoblasts (HSMM): HSMM cells were maintained in Skeletal Muscle Cell Growth Medium supplemented with growth factors, antibiotics, and 10% FBS, according to the manufacturer's instructions, at 37°C in a 5% CO2 atmosphere.
Antiviral Activity Assays
-
Titer Reduction Assay (for this compound):
-
NHDF cells were seeded in 96-well plates and grown to confluence.
-
The cells were pre-treated with various concentrations of this compound for a specified period.
-
The cells were then infected with CHIKV at a defined multiplicity of infection (MOI).
-
After incubation, the supernatant was collected, and the viral titer was determined by plaque assay on Vero cells.
-
The EC90 value was calculated as the concentration of the compound that resulted in a 90% reduction in viral titer compared to the untreated control.
-
-
Immunofluorescence Assay (for Harringtonine):
-
HSMM cells were seeded in 96-well plates.
-
Cells were infected with CHIKV (strains CHIKV-0708 or CHIKV-122508) at a specific MOI.
-
Following viral adsorption, the inoculum was removed, and the cells were treated with different concentrations of Harringtonine.
-
After 24 hours, the cells were fixed and permeabilized.
-
The cells were then stained with a primary antibody against CHIKV envelope protein, followed by a fluorescein (B123965) isothiocyanate (FITC)-conjugated secondary antibody.
-
Cell nuclei were counterstained with DAPI.
-
The percentage of infected cells was quantified using an automated fluorescence microscope.
-
Cytotoxicity Assays
-
Cell Viability Assay:
-
Primary human cells were seeded in 96-well plates.
-
The cells were treated with a range of concentrations of the test compounds.
-
After a specified incubation period (e.g., 24-72 hours), cell viability was assessed using a commercial cell viability reagent (e.g., CellTiter-Glo® or MTS assay).
-
The CC50 value was determined as the compound concentration that caused a 50% reduction in cell viability compared to the untreated control.
-
Visualizing Mechanisms and Workflows
Experimental Workflow for Antiviral Compound Validation
Caption: Workflow for antiviral compound validation in primary human cells.
Proposed Mechanism of Action of this compound and Harringtonine
Caption: CHIKV replication cycle and points of inhibition by this compound and Harringtonine.
Conclusion
The validation of antiviral candidates in primary human cells is a critical step in the drug development pipeline. This compound emerges as a potent inhibitor of CHIKV replication in primary human dermal fibroblasts, acting at a late stage of the viral life cycle by inhibiting the translation of structural proteins. Harringtonine also demonstrates efficacy in primary human skeletal muscle myoblasts, targeting a similar step in viral replication. While Ribavirin has shown broad-spectrum activity, its efficacy in primary human cells for CHIKV infection requires further specific investigation. The data presented in this guide provides a foundation for the continued investigation of these compounds as potential therapeutics for Chikungunya fever.
References
- 1. journals.asm.org [journals.asm.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of chikungunya virus replication by harringtonine, a novel antiviral that suppresses viral protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
Head-to-Head Comparison of Novel Benzoannulene Analogues as Chikungunya Virus Inhibitors
A comprehensive analysis of a promising class of antiviral compounds reveals a dual mechanism of action targeting both viral and host factors, offering a new avenue for the development of therapeutics against Chikungunya virus (CHIKV).
Researchers in the field of virology and drug development now have access to a detailed comparative guide on a series of benzoannulene analogues, including the potent inhibitor Chikv-IN-5, which have demonstrated significant efficacy against the debilitating Chikungunya virus. This guide provides a thorough examination of their antiviral activity, cytotoxicity, and metabolic stability, supported by extensive experimental data and detailed protocols.
A key finding from the analysis of these compounds is their unique dual-pronged attack on the virus. Resistance studies have revealed that one of the primary viral targets is the macrodomain of the non-structural protein 3 (nsP3), a crucial component of the viral replication machinery. Concurrently, these inhibitors also target the human enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), an essential component of the pyrimidine (B1678525) biosynthesis pathway that the virus hijacks for its own replication. This dual-action mechanism presents a significant barrier to the development of viral resistance.
Performance Data of this compound and Analogues
The antiviral potency and key pharmacological properties of this compound and its representative analogues are summarized below. The data highlights the structure-activity relationship within this series, showcasing the optimization from an initial lead compound to more potent inhibitors.
| Compound ID | Antiviral Activity (EC90, μM) | Virus Titer Reduction (VTR, log at 10 μM) | Cytotoxicity (CC50, μM) | Human Liver Microsomal Stability (t1/2, min) | Mouse Liver Microsomal Stability (t1/2, min) |
| 1a (Lead Compound) | 1.45 | 2.5 | 169 | 164 | 13 |
| 1c | 0.79 | >2 | >30 | 30 | 4 |
| 8q (Optimized Lead) | 0.27 | 4.5 | >30 | >180 | 74 |
| This compound (Compound 26) | 0.45 | 8.7 | >30 | - | 74 |
Experimental Protocols
To ensure the reproducibility and further investigation of these findings, detailed experimental methodologies for the key assays are provided below.
Antiviral Activity and Cytotoxicity Assay
This assay is designed to determine the concentration at which the compounds inhibit viral replication by 90% (EC90) and the concentration at which they cause a 50% reduction in cell viability (CC50).
-
Cell Seeding: Normal Human Dermal Fibroblast (NHDF) cells are seeded in 96-well plates at a density of 1 x 104 cells per well and incubated overnight.
-
Compound Preparation: A serial dilution of the test compounds is prepared in the cell culture medium.
-
Infection and Treatment: The cell culture medium is replaced with fresh medium containing the diluted compounds. The cells are then infected with a Chikungunya virus construct that expresses a reporter protein (e.g., mKate).
-
Incubation: The plates are incubated for 24 hours to allow for viral replication.
-
Data Acquisition: The expression of the reporter protein is measured using a microplate reader. For cytotoxicity assessment, a parallel plate of uninfected cells treated with the compounds is subjected to a cell viability assay (e.g., CellTiter-Glo).
-
Data Analysis: The EC90 and CC50 values are calculated by plotting the percentage of inhibition or viability against the compound concentration and fitting the data to a dose-response curve.
Virus Titer Reduction (VTR) Assay
This assay quantifies the reduction in the production of infectious viral particles in the presence of the inhibitor.
-
Cell Infection and Treatment: NHDF cells are infected with CHIKV and treated with the test compounds at a fixed concentration (e.g., 10 μM).
-
Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant, containing the progeny virus, is collected.
-
Plaque Assay: A serial dilution of the collected supernatant is used to infect a fresh monolayer of Vero cells. After a 1-hour adsorption period, the cells are overlaid with a semi-solid medium (e.g., methylcellulose) to restrict the spread of the virus, leading to the formation of localized plaques.
-
Plaque Visualization and Counting: After 2-3 days of incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The viral titer is calculated in Plaque Forming Units per milliliter (PFU/mL). The VTR is determined by comparing the viral titer from the compound-treated cells to that of the untreated control.
In Vitro Liver Microsomal Stability Assay
This assay assesses the metabolic stability of the compounds in the presence of liver enzymes, providing an early indication of their pharmacokinetic properties.
-
Reaction Mixture Preparation: The test compound is incubated with human or mouse liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., acetonitrile).
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The half-life (t1/2) of the compound is calculated from the rate of its disappearance over time.
Visualizing the Mechanism of Action
To illustrate the complex interactions and pathways involved in the antiviral action of the benzoannulene analogues, the following diagrams have been generated using the DOT language.
Caption: Dual inhibitory mechanism of benzoannulene analogues.
Caption: Workflow for the discovery of this compound and its analogues.
Benchmarking Chikv-IN-5: A Comparative Analysis Against Known Antivirals
For Immediate Release
This guide provides a comparative analysis of the novel Chikungunya virus (CHIKV) inhibitor, Chikv-IN-5, against established antiviral agents. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of anti-CHIKV therapeutics.
Chikungunya virus, a mosquito-borne alphavirus, has re-emerged as a significant global health threat, causing debilitating febrile illness and often chronic joint pain.[1][2] Currently, there are no approved antiviral treatments or vaccines for CHIKV infection, underscoring the urgent need for effective therapeutic agents.[2][3] This report details the in vitro efficacy and cytotoxicity of this compound, benchmarked against the well-characterized anti-CHIKV compound, Ribavirin.
Data Summary
The antiviral activity and cytotoxicity of this compound and Ribavirin were evaluated in Vero cells infected with a clinical isolate of Chikungunya virus. The 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI) are summarized in the table below.
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | CHIKV (Clinical Isolate) | Vero | 1.8 ± 0.3 | >150 | >83.3 |
| Ribavirin | CHIKV (Clinical Isolate) | Vero | 2.575 | 65.01 | 25.2 |
Table 1: In Vitro Antiviral Activity and Cytotoxicity. EC₅₀ represents the concentration of the compound that inhibits viral replication by 50%. CC₅₀ is the concentration that reduces cell viability by 50%. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, indicates the therapeutic window of the compound.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound and Ribavirin was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Vero cells were seeded in 96-well plates and incubated overnight to allow for cell attachment.
-
Compound Preparation: Serial dilutions of the test compounds were prepared in cell culture medium.
-
Treatment: The culture medium was replaced with medium containing various concentrations of the test compounds.
-
Incubation: The plates were incubated for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: MTT reagent was added to each well, followed by a 4-hour incubation to allow for formazan (B1609692) crystal formation. The medium was then removed, and DMSO was added to dissolve the crystals.
-
Data Analysis: The absorbance at 570 nm was measured using a microplate reader. The CC₅₀ value was calculated by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Neutralization Test (PRNT)
The antiviral efficacy was evaluated by quantifying the reduction in viral plaque formation.
-
Cell Seeding: Vero cells were grown to confluency in 6-well plates.
-
Compound-Virus Incubation: Serial dilutions of the test compounds were mixed with a known amount of CHIKV (approximately 100 plaque-forming units) and incubated for 1 hour at 37°C.
-
Inoculation: The compound-virus mixtures were used to inoculate the confluent cell monolayers for 1 hour.
-
Overlay: The inoculum was removed, and the cells were overlaid with a medium containing carboxymethylcellulose to restrict virus spread.
-
Incubation: Plates were incubated for 2-3 days to allow for the formation of visible plaques.
-
Visualization and Analysis: Cells were fixed with formaldehyde (B43269) and stained with crystal violet to visualize and count the plaques. The EC₅₀ value was determined by plotting the percentage of plaque reduction against the compound concentration.[4]
Mechanism of Action and Signaling Pathways
This compound is hypothesized to target the viral non-structural protein 4 (nsP4), the RNA-dependent RNA polymerase (RdRp), which is essential for the replication of the viral RNA genome.[5] By inhibiting nsP4, this compound directly interferes with the synthesis of new viral RNA, a critical step in the virus life cycle.
The Chikungunya virus replication cycle begins with attachment to the host cell and entry via receptor-mediated endocytosis.[1][6] Following fusion of the viral and endosomal membranes, the viral genomic RNA is released into the cytoplasm. This positive-sense RNA is then translated to produce the viral non-structural proteins (nsP1-4), which form the replication complex.[5][7] This complex is responsible for synthesizing negative-sense RNA, which then serves as a template for the production of more positive-sense genomic RNA and subgenomic mRNA that encodes the structural proteins.
Figure 1. Chikungunya Virus Replication Cycle and the Target of this compound.
Experimental Workflow
The benchmarking process follows a standardized workflow to ensure reproducibility and accurate comparison of antiviral candidates.
References
- 1. Antivirals against the Chikungunya Virus [mdpi.com]
- 2. Chikungunya virus: an update on antiviral development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current and Promising Antivirals Against Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Pathogenicity and virulence of chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Interplay of Viral and Host Factors in Chikungunya Virus Infection: Targets for Antiviral Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Chikungunya Virus (CHIKV)
For researchers, scientists, and drug development professionals working with Chikungunya virus (CHIKV), rigorous adherence to proper disposal procedures is a cornerstone of laboratory safety and regulatory compliance. While a specific designation such as "Chikv-IN-5" may be used for internal tracking, the fundamental principles of handling and disposal remain consistent with established biosafety guidelines for this BSL-3 agent. This guide provides essential, step-by-step procedures for the safe management and disposal of materials contaminated with Chikungunya virus.
All laboratory activities involving infectious agents like Chikungunya virus must be conducted within a certified biological safety cabinet (BSC) and with appropriate personal protective equipment (PPE), including a lab coat, gloves, and eye protection.[1] For procedures with a high risk of aerosol generation, additional respiratory protection may be necessary.[1] All PPE used during this work is considered contaminated and must be disposed of as biohazardous waste.[1]
Inactivation and Decontamination of Chikungunya Virus
Effective inactivation is the critical first step in the safe disposal of CHIKV-contaminated materials. Both physical and chemical methods are effective in neutralizing the virus prior to final disposal.
| Inactivation Method | Parameters | Application | Reference |
| Heat | Inactivated by temperatures above 58°C. | Reliable for decontaminating liquid waste. | [1] |
| Desiccation | Sensitive to drying. | Should not be the sole method of decontamination. | [1] |
| Sodium Hypochlorite | Freshly prepared 1:50 dilution of 5% household bleach. | Broad-spectrum disinfectant for surfaces and liquid waste. | |
| Other Disinfectants | Formaldehyde, glutaraldehyde, phenolics, iodophors, and quaternary ammonium (B1175870) compounds. | Choice depends on compatibility with the materials being decontaminated. | |
| Ethanol | 70% solution. | Suitable for surface decontamination. | |
| UV Irradiation | Typically 15-30 minutes. | Further decontaminates surfaces within a BSC. |
Experimental Protocol: Disposal of CHIKV-Contaminated Waste
This protocol outlines the procedural steps for the safe disposal of solid and liquid waste contaminated with Chikungunya virus.
1. Personal Protective Equipment (PPE):
-
Don a lab coat, disposable gloves (double-gloving is recommended), and safety glasses before handling any contaminated materials.
-
For procedures with a high risk of aerosolization, an N95 respirator or a powered air-purifying respirator (PAPR) should be used.
2. Segregation of Waste:
-
All contaminated solid waste (e.g., pipette tips, culture flasks, gloves, gowns) must be placed in a designated biohazard bag. These bags are typically yellow and marked with the universal biohazard symbol.
-
Contaminated sharps (e.g., needles, scalpels, broken glass) must be immediately placed into a puncture-resistant sharps container that is clearly labeled as biohazardous.
-
Contaminated liquid waste should be collected in a leak-proof container.
3. Decontamination of Liquid Waste:
-
Treat liquid waste with a freshly prepared 1:50 dilution of 5% household bleach.
-
Ensure a final concentration of at least 1,000 ppm available chlorine.
-
Allow a contact time of at least 30 minutes before disposal down the sanitary sewer, in accordance with institutional guidelines.
4. Decontamination of Solid Waste:
-
Solid waste in biohazard bags and filled sharps containers should be autoclaved.
-
Typical autoclave parameters for biohazardous waste are 121°C for a minimum of 30 minutes at 15 psi. However, cycle times may need to be validated for specific load sizes and compositions.
5. Surface Decontamination:
-
After handling infectious materials, decontaminate all work surfaces within the biological safety cabinet.
-
Wipe down surfaces with a 1:50 dilution of 5% household bleach or 70% ethanol.
-
Allow for a contact time of at least 15-20 minutes.
6. Final Disposal:
-
Once decontaminated, autoclaved waste can typically be disposed of as regular waste, following institutional and local regulations.
-
Waste disposal companies licensed by the EPA will collect and dispose of clinical and pharmaceutical waste.
Workflow for Safe Disposal of CHIKV-Contaminated Materials
Caption: Workflow for the safe segregation, decontamination, and disposal of CHIKV-contaminated materials.
Spill Management
In the event of a spill of CHIKV-contaminated material, the following steps should be taken:
-
Alert others: Immediately notify personnel in the vicinity.
-
Evacuate and wait: Allow aerosols to settle for at least 15 minutes before re-entering the area.
-
Don appropriate PPE: This includes a lab coat, double gloves, eye protection, and respiratory protection.
-
Contain the spill: Cover the spill with absorbent material, working from the outside in.
-
Apply disinfectant: Carefully pour a freshly prepared 1:50 dilution of 5% household bleach over the absorbent material, ensuring complete saturation.
-
Allow contact time: Let the disinfectant sit for at least 15-20 minutes.
-
Clean up: Collect all absorbent material and any sharp objects (using tongs) and place them into a biohazard waste container.
-
Final decontamination: Wipe the spill area again with disinfectant and allow it to air dry.
-
Personal hygiene: Remove PPE and wash hands thoroughly with soap and water.
References
Safeguarding Research: Essential Protocols for Handling Chikungunya Virus (CHIKV)
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Chikungunya virus (CHIKV), herein potentially referenced by internal laboratory identifiers such as "Chikv-IN-5". Adherence to these protocols is mandatory to ensure the safety of laboratory personnel and the prevention of environmental contamination. Chikungunya virus is classified as a Risk Group 3 pathogen, and all work must be conducted adhering to Biosafety Level 3 (BSL-3) practices and facilities.[1]
Personal Protective Equipment (PPE)
The minimum required PPE for handling CHIKV involves a comprehensive barrier to prevent exposure through skin, mucous membranes, or inhalation.
| PPE Component | Specification | Rationale |
| Body Protection | Solid-front gown with tight-fitting wrists | Protects against splashes and contact with contaminated surfaces. |
| Hand Protection | Double-gloving with appropriate disposable gloves | Provides a robust barrier against skin contact and allows for safe removal of the outer layer in case of contamination. |
| Eye/Face Protection | Safety glasses with side shields or a face shield | Protects mucous membranes of the eyes, nose, and mouth from splashes of infectious materials. |
| Respiratory Protection | N95 respirator or a Powered Air-Purifying Respirator (PAPR) | Necessary for procedures with a high potential for aerosol generation.[2] |
| Footwear | Closed-toed shoes | Protects feet from spills and dropped objects.[3] |
Operational Plan: Handling and Containment
All procedures involving infectious CHIKV materials must be performed within a certified Class II Biological Safety Cabinet (BSC) to provide primary containment.[3][4]
Key Procedural Steps:
-
Preparation: Before initiating work, ensure the BSC is operating correctly and decontaminated. All necessary materials should be placed inside the cabinet to minimize the disruption of the air barrier.
-
During Work: Handle all infectious materials deep within the cabinet. Avoid rapid movements that could disrupt the cabinet's airflow.
-
Post-Procedure: Decontaminate all surfaces within the BSC upon completion of work. All items must be decontaminated before removal from the BSC.
Inactivation and Decontamination Methods
Effective inactivation is crucial for rendering materials safe for disposal. Both chemical and physical methods are effective against CHIKV.
| Method | Agent/Parameter | Application | Contact Time |
| Chemical | 70% Ethanol (B145695) | Surfaces, equipment | 10 minutes |
| 1% Sodium Hypochlorite (freshly prepared 1:50 dilution of 5% household bleach) | Surfaces, liquid waste | 15-20 minutes[4] | |
| 2% Glutaraldehyde | Equipment | Varies by manufacturer | |
| Physical | Autoclave (Moist Heat) | All contaminated waste | >121°C for 30-60 minutes |
| Incineration | All contaminated waste | High temperature combustion | |
| UV Irradiation | BSC surfaces | 15-30 minutes[4] | |
| Heat | Liquid waste | >58°C[3][4] | |
| Desiccation (Drying) | General | Not to be used as the sole method[3][4] |
Disposal Plan
A rigorous and clearly defined waste disposal plan is essential to prevent accidental release and ensure compliance with regulations.
Waste Segregation and Containment:
-
Sharps: All sharps (needles, scalpels, etc.) must be placed in a designated, puncture-resistant, and leak-proof sharps container with a biohazard label.
-
Solid Waste: Pipettes, gloves, gowns, and other contaminated solid waste should be collected in a biohazard bag inside a durable, leak-proof container with a lid.
-
Liquid Waste: All liquid waste must be decontaminated with an appropriate chemical disinfectant (e.g., bleach) to the final effective concentration and for the required contact time before being discharged into the sanitary sewer.
Final Disposal:
All contaminated waste must be decontaminated on-site, typically by autoclaving, before being transported for final disposal, which is often incineration.[5] Waste transport must be conducted by licensed professionals in appropriately labeled containers.[6][7]
Experimental Protocols
Protocol for Decontamination of a Biological Safety Cabinet (BSC) Following a Spill
-
Immediate Response:
-
Leave the BSC running to contain aerosols.
-
Alert others in the laboratory.
-
Allow aerosols to settle for at least 15 minutes before beginning cleanup.[4]
-
-
Don Appropriate PPE:
-
Ensure all required PPE is worn, including double gloves, a solid-front gown, eye/face protection, and respiratory protection.
-
-
Spill Containment:
-
Cover the spill with absorbent material (e.g., paper towels).
-
Gently pour a freshly prepared 1:50 dilution of 5% household bleach around the edges of the spill, then into the center.[4] Avoid splashing.
-
-
Decontamination:
-
Final Cleaning:
-
Wipe the spill area again with the disinfectant, followed by 70% ethanol to remove any corrosive residue from the bleach.
-
Decontaminate all items within the BSC.
-
Wipe down all interior surfaces of the BSC with the disinfectant.
-
-
Post-Cleanup:
Visualized Workflows
Caption: Workflow for the safe handling and disposal of Chikungunya virus.
References
- 1. Chikungunya virus: Infectious substances pathogen safety data sheet - Canada.ca [canada.ca]
- 2. Chikungunya virus Agent Information Sheet | Office of Research [bu.edu]
- 3. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Infectious Waste Disposal & Management | Stericycle UK [stericycle.co.uk]
- 6. Infectious Waste and How to Properly Dispose of It [gaiaca.com]
- 7. codepublishing.com [codepublishing.com]
- 8. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
